(S)-Pyrrolidine-2-carbonitrile hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-pyrrolidine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTUXCBPTVKQZ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659606 | |
| Record name | (2S)-Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65732-69-6 | |
| Record name | (2S)-Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-Pyrrolidine-2-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Pyrrolidine-2-carbonitrile hydrochloride physical properties
An In-depth Technical Guide to the Physicochemical Properties of (S)-Pyrrolidine-2-carbonitrile Hydrochloride
Introduction
This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As the hydrochloride salt of the nitrile derivative of L-proline, it offers enhanced stability and handling characteristics compared to its free base form. Its stereodefined structure makes it a sought-after intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). Notably, it serves as a key precursor for several dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type-II diabetes, including Vildagliptin.[1][2]
The successful integration of this intermediate into a synthetic route—from laboratory-scale research to commercial manufacturing—hinges on a thorough understanding of its physical and chemical properties. These properties dictate critical process parameters, including reaction solvent selection, purification strategies, formulation approaches, and long-term storage protocols.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a Senior Application Scientist's perspective on the causality behind experimental choices and the practical implications of the compound's physicochemical profile. Every protocol is presented as a self-validating system, emphasizing scientific integrity and reproducibility.
Chapter 1: Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. For this compound, this involves confirming its molecular structure, stereochemistry, and fundamental identifiers.
Key Chemical Identifiers
The compound is registered under multiple CAS numbers, with 65732-69-6 being the most frequently cited for this specific enantiomer and salt form.[2][3][4] It is crucial for researchers to verify the CAS number with their supplier to ensure procurement of the correct material.
| Identifier | Value | Source |
| IUPAC Name | (2S)-Pyrrolidine-2-carbonitrile hydrochloride | N/A |
| Common Synonym | (S)-Proline nitrile hydrochloride | N/A |
| CAS Number | 65732-69-6 | [3][4] |
| Molecular Formula | C₅H₉ClN₂ | [4][5] |
| Molecular Weight | 132.59 g/mol | [4][5][6] |
| InChI Key | QSJTUXCBPTVKQZ-JEDNCBNOSA-N | |
| Canonical SMILES | C1C[C@H](N C1)C#N.Cl | [7] |
Structural Confirmation: A Multi-Technique Approach
Confirming the identity and purity of this compound is not a single measurement but a workflow. The hydrochloride salt form is advantageous as it typically yields a stable, crystalline solid, which is easier to handle and weigh accurately than the often-oily free base. This salt formation protonates the secondary amine of the pyrrolidine ring, enhancing water solubility.
Experimental Protocol: Structural Elucidation Workflow
This workflow ensures unambiguous confirmation of the compound's chemical structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Objective: To map the proton (¹H) and carbon (¹³C) framework of the molecule.
- Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred due to the compound's high water solubility.
- ¹H NMR Analysis: Acquire the spectrum on a 300 MHz or higher spectrometer. Expect to see distinct signals for the diastereotopic protons of the pyrrolidine ring and a characteristic signal for the alpha-proton adjacent to the nitrile group. The integration of these signals should correspond to the number of protons in the structure.
- ¹³C NMR Analysis: Acquire the spectrum. Key signals to identify include the nitrile carbon (C≡N), the chiral alpha-carbon, and the carbons of the pyrrolidine ring.
- Causality: The chemical shifts and coupling patterns are unique fingerprints of the molecular structure. The presence of the hydrochloride salt will influence the chemical shifts of protons near the ammonium group.
2. Mass Spectrometry (MS):
- Objective: To confirm the molecular weight of the parent cation.
- Methodology: Use Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique ideal for polar molecules like this salt.
- Sample Preparation: Prepare a dilute solution of the sample in a solvent like methanol or acetonitrile/water.
- Analysis: The mass spectrum should show a prominent peak for the parent cation [C₅H₈N₂ + H]⁺ at m/z ≈ 97.1, corresponding to the free base.
- Causality: ESI-MS provides a highly accurate mass measurement, confirming the elemental composition and molecular weight, which is a fundamental property.
3. Infrared (IR) Spectroscopy:
- Objective: To identify key functional groups.
- Methodology: Use an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer for rapid analysis of the solid powder.
- Analysis: Look for characteristic absorption bands:
- A weak to medium, sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch.
- Broad absorption bands in the 2700-3000 cm⁻¹ region corresponding to the N-H stretch of the secondary ammonium salt.
- C-H stretching vibrations just below 3000 cm⁻¹.
- Trustworthiness: Each of these techniques provides an orthogonal piece of data. Agreement across all three (NMR for connectivity, MS for mass, IR for functional groups) constitutes a self-validating system for structural confirmation.
Diagram: Structural Elucidation Workflow
Caption: Workflow for unambiguous structural confirmation.
Chapter 2: Macroscopic and Thermal Properties
The physical state and thermal behavior of a compound are of paramount importance for its handling, storage, and use in chemical reactions.
Physical Appearance and Solubility
This compound is consistently described as a white to off-white crystalline powder.[5][6] Its solubility is a direct consequence of its ionic nature as a hydrochloride salt.
| Property | Observation | Implication for Researchers |
| Appearance | White to off-white crystalline solid | [5][6] The crystalline nature suggests a well-defined solid state, which is favorable for purification and handling. Any significant deviation in color may indicate impurities. |
| Solubility in Water | Soluble | [5][6] Facilitates use in aqueous reaction media and simplifies workup procedures involving aqueous extraction. |
| Solubility in Organic Solvents | Soluble in polar protic solvents (e.g., methanol) and polar aprotic solvents (e.g., DMSO).[6] | [6] Provides versatility in selecting reaction solvents. Solubility in methanol is useful for purification by recrystallization. |
Thermal Properties: The Melting Point Dichotomy
A review of supplier and literature data reveals a significant discrepancy in the reported melting point of this compound.
| Reported Melting Point | Possible Explanation |
| 142-144 °C | [6] This value could correspond to a specific polymorph or be influenced by the presence of impurities or residual solvent. |
| 215-220 °C | [5] A higher melting point often indicates a more stable crystalline lattice. This could represent a different, more stable polymorph. |
Expertise & Insight: Such a wide variation in melting points for a pharmaceutical intermediate is a critical observation. It strongly suggests the possibility of polymorphism —the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. For drug development, an uncontrolled polymorphic form can lead to batch-to-batch inconsistency and affect the final API's performance. Therefore, characterizing the thermal behavior with a more sophisticated technique than a simple melting point apparatus is essential.
Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol provides a definitive thermal profile and can identify polymorphic transitions.
-
Objective: To accurately determine the melting point and detect any other thermal events like crystallization or polymorphic transitions.
-
Instrumentation: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Methodology:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature above the highest expected melting point (e.g., 250 °C).
-
(Optional "Heat-Cool-Heat" cycle): Cool the sample back down to 25 °C and then reheat using the same ramp rate. This can help identify melt-recrystallization events and confirm the nature of thermal transitions.
-
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. Additional endotherms or exotherms before the final melt would be indicative of polymorphic transitions or decomposition.
-
Trustworthiness: DSC provides a quantitative and highly reproducible thermal profile. Calibrating the instrument with certified standards (e.g., Indium) ensures the accuracy of the temperature and enthalpy measurements, making the protocol self-validating.
Chapter 3: Analytical Characterization and Quality Control
For a chiral intermediate, quality control must rigorously assess both chemical purity (the absence of other compounds) and enantiomeric purity (the absence of the unwanted (R)-enantiomer).
Expertise & Insight: The presence of the (R)-enantiomer can lead to impurities in the final API that are difficult to remove and may have different pharmacological or toxicological profiles. Therefore, a validated chiral separation method is not optional; it is a regulatory and safety necessity.
Experimental Protocol: HPLC-Based Purity Assessment
This section outlines two distinct HPLC methods for comprehensive purity analysis.
1. Chemical Purity via Reversed-Phase HPLC (RP-HPLC):
- Objective: To separate and quantify the main compound from any non-enantiomeric impurities.
- Challenge: The compound lacks a strong UV chromophore, making direct detection difficult. A patent for its detection suggests derivatization to introduce a chromophoric group.[8]
- Methodology (based on derivatization principle):
- Derivatization: React the sample with a UV-active agent like benzoyl chloride in an appropriate solvent (e.g., acetonitrile) to form a benzoylated derivative that absorbs strongly in the UV range.[8]
- Chromatographic System:
- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength appropriate for the derivative (e.g., 230 nm for benzoyl).
- Analysis: Purity is calculated based on the relative area percentage of the main peak.
2. Enantiomeric Purity via Chiral HPLC:
- Objective: To separate the (S)- and (R)-enantiomers and determine the enantiomeric excess (% ee).
- Methodology:
- Chromatographic System:
- Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., Chiralpak series).
- Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV detector (if derivatized) or Refractive Index (RI) detector if underivatized analysis is possible.
- Analysis: The enantiomeric excess is calculated using the formula: % ee = [((Area S - Area R) / (Area S + Area R))] x 100. A purity of ≥99% is often required.[5][6]
Diagram: Quality Control Workflow
Caption: HPLC-based workflow for purity assessment.
Chapter 4: Safety, Handling, and Storage
The safe and effective use of any chemical requires strict adherence to established safety protocols and an understanding of its stability.
Hazard Profile
This compound is classified as a hazardous substance. All users must consult the Safety Data Sheet (SDS) before handling.
| Hazard Classification (CLP) | Statement | Precautionary Action |
| Acute Toxicity 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] | Avoid ingestion, skin contact, and inhalation of dust. Wear appropriate PPE. |
| Skin Irritation 2 | H315: Causes skin irritation.[3] | Wear protective gloves. Wash hands thoroughly after handling. |
| Eye Irritation 2 | H319: Causes serious eye irritation.[3] | Wear safety glasses or goggles. |
| STOT SE 3 | H335: May cause respiratory irritation.[3] | Handle in a well-ventilated area or a chemical fume hood. |
Recommended Handling and Storage
The compound's reactivity and sensitivity necessitate specific handling and storage conditions to maintain its purity and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the solid or its solutions.[3]
-
Engineering Controls: Use a chemical fume hood to avoid inhaling the fine powder.
-
Storage Conditions: The compound is sensitive to air and moisture.[5] To ensure a shelf life of up to 2 years, it must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place.[4][5][6] Many suppliers recommend refrigerated storage between 2-8°C.[4]
-
Causality: Moisture can hydrolyze the nitrile group or lead to clumping of the powder, affecting accurate weighing and reactivity. The hydrochloride salt form, while more stable than the free base, still requires protection from atmospheric moisture to prevent degradation and maintain its free-flowing crystalline nature.
Conclusion
This compound is more than just a chemical intermediate; it is a precision tool for the construction of stereochemically complex pharmaceuticals. This guide has detailed its fundamental physicochemical properties, from its structural identity to its thermal behavior and analytical characterization. The significant variation in reported melting points underscores the critical need for rigorous thermal analysis, such as DSC, to control for potential polymorphism. Furthermore, the dual requirement of assessing both chemical and enantiomeric purity via robust HPLC methods is essential for any application in drug discovery and development. By understanding and applying the principles and protocols outlined herein, researchers and scientists can confidently and safely utilize this valuable chiral building block to advance the frontiers of medicine.
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. This compound | 65732-69-6 [chemicalbook.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. 65732-69-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]
- 6. This compound at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]
- 7. (2S)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 5706552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-Pyrrolidine-2-carbonitrile Hydrochloride: A Cornerstone in Modern Antidiabetic Drug Development
Foreword: The Strategic Importance of Chiral Intermediates
In the landscape of modern drug discovery, the efficient and stereocontrolled synthesis of chiral building blocks is a critical determinant of success. These molecules, often possessing a single, defined three-dimensional arrangement, are the foundational components upon which complex and highly specific therapeutic agents are built. (S)-Pyrrolidine-2-carbonitrile hydrochloride stands as a quintessential example of such a crucial intermediate. Its emergence as a key precursor for the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors has solidified its importance in the development of oral hypoglycemic agents for the management of type 2 diabetes mellitus. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this vital compound, from its fundamental chemical properties to its intricate role in shaping the future of metabolic disease therapy.
Physicochemical and Structural Characterization
This compound is a white to off-white crystalline powder.[1] Its chiral nature, stemming from the stereocenter at the 2-position of the pyrrolidine ring, is fundamental to its utility in synthesizing stereospecific pharmaceuticals.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂ | [1][2] |
| Molecular Weight | 132.59 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 215-220 °C | [1] |
| Solubility | Soluble in water | [1] |
| Purity | Typically ≥99% (pharmaceutical grade) | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture, heat, and light. Recommended storage under inert gas (nitrogen or argon) at 2-8°C. | [3][4] |
| Shelf Life | 2 years under proper storage conditions | [1] |
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of the precursor is characterized by key absorption bands indicating the presence of the nitrile and amide functionalities. A notable peak appears around 2242 cm⁻¹ corresponding to the C≡N stretching vibration.[5] The strong absorption at approximately 1662 cm⁻¹ is indicative of the C=O stretching of the tertiary amide.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in CDCl₃ reveal a mixture of cis and trans amide rotamers, a common feature for N-acylated proline derivatives.[5]
-
¹H NMR (300 MHz, CDCl₃): The spectrum shows complex multiplets for the pyrrolidine ring protons between δ 2.1-2.4 ppm. The protons of the chloromethyl group appear as a singlet around δ 4.06 ppm for the major rotamer. The methine proton at the chiral center (C2) appears as a multiplet around δ 4.76 ppm for the major rotamer.[5]
-
¹³C NMR (75 MHz, CDCl₃): The carbon spectrum displays distinct signals for the rotamers. The nitrile carbon resonates around δ 117.8 ppm, while the amide carbonyl carbon is observed at approximately δ 164.7 and 165.2 ppm for the two rotamers.[5]
The Crucial Role in Dipeptidyl Peptidase IV (DPP-4) Inhibition
The primary application of this compound is as a key building block in the synthesis of DPP-4 inhibitors, a class of oral antidiabetic drugs.[6] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[3][4] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.
Mechanism of Inhibition and Structure-Activity Relationship (SAR)
The (S)-cyanopyrrolidine moiety is the critical pharmacophore that interacts with the active site of the DPP-4 enzyme. The nitrile group forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the enzyme's active site.[7] This interaction mimics the transition state of the natural peptide substrate, leading to potent inhibition.
The binding of cyanopyrrolidine-based inhibitors to the DPP-4 active site involves several key interactions:
-
S1 Pocket: The pyrrolidine ring fits into the hydrophobic S1 pocket of the enzyme.[6]
-
Covalent Interaction: The electrophilic carbon of the nitrile group is attacked by the nucleophilic hydroxyl of Ser630, forming a transient covalent imidate adduct.
-
Hydrogen Bonding: The protonated secondary amine of the pyrrolidine ring (in the final drug molecule) forms crucial hydrogen bonds with negatively charged residues, primarily Glu205 and Glu206, and with Tyr662.[7]
Caption: Binding of the cyanopyrrolidine pharmacophore to the DPP-4 active site.
Synthesis of this compound: A Step-by-Step Technical Protocol
The most common and practical synthetic route to this compound starts from the readily available and relatively inexpensive chiral precursor, L-proline. The synthesis is a multi-step process that involves N-acylation, amidation, and subsequent dehydration to form the nitrile, followed by deprotection to yield the final hydrochloride salt.
Caption: General synthetic scheme from L-Proline.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
This step involves the N-acylation of L-proline with chloroacetyl chloride.
-
Materials: L-proline, chloroacetyl chloride, Tetrahydrofuran (THF), water, saturated brine solution, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
Suspend L-proline (1 equivalent) in THF in a round-bottom flask equipped with a reflux condenser.
-
Slowly add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.
-
Reflux the reaction mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and stir for approximately 20 minutes to quench any remaining chloroacetyl chloride.
-
Perform a liquid-liquid extraction by adding saturated brine and ethyl acetate. Separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate to maximize product recovery.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization.[8][9]
-
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
The carboxylic acid is converted to the primary amide in this step.
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, dicyclohexylcarbodiimide (DCC), dichloromethane (DCM), ammonium bicarbonate.
-
Procedure:
-
Dissolve the carboxylic acid from Step 1 in DCM.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add a solution of DCC (1 equivalent) in DCM.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add ammonium bicarbonate (in excess) and continue stirring for another 1-2 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the residue with DCM.
-
Concentrate the filtrate to obtain the crude amide, which can be purified by crystallization or column chromatography.[8][9]
-
Step 3: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This is the critical step where the amide is converted to the nitrile. Several dehydrating agents can be employed, with trifluoroacetic anhydride (TFAA) and phosphorus oxychloride (POCl₃) being common choices.
-
Method A: Using Trifluoroacetic Anhydride (TFAA)
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, TFAA, THF, ammonium bicarbonate.
-
Procedure:
-
Suspend the amide in THF and cool to 0-5 °C.
-
Slowly add TFAA (1.5 equivalents) and then allow the mixture to stir at room temperature for 2 hours.
-
Cool the mixture again to 5-10 °C and carefully add ammonium bicarbonate portion-wise to neutralize the acid.
-
Stir for 45 minutes at room temperature and then concentrate under vacuum. The product can be isolated by extraction and purified.[8][9]
-
-
-
Method B: Using Phosphorus Oxychloride (POCl₃)
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, POCl₃, an organic base (e.g., pyridine or triethylamine), a suitable solvent (e.g., DCM).
-
Procedure:
-
Dissolve the amide and the organic base in the solvent.
-
Cool the solution to 0-5 °C.
-
Slowly add POCl₃ and then allow the reaction to proceed at a controlled temperature.
-
Upon completion, the reaction is quenched with water or ice, and the product is extracted with an organic solvent.
-
-
Step 4: Formation of this compound
The final step involves the removal of the chloroacetyl protecting group, which can be achieved under specific conditions, followed by acidification to form the hydrochloride salt. The precise conditions for this deprotection are often proprietary and may vary. A common approach for similar compounds involves acidic or basic hydrolysis followed by reprotonation.
Safety, Handling, and Disposal
This compound and its intermediates are hazardous chemicals and must be handled with appropriate safety precautions.
4.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: The compound is toxic if ingested or inhaled.[1] It is also a skin and eye irritant. The nitrile group poses a risk of releasing hydrogen cyanide upon contact with strong acids.
-
PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
4.2. Storage and Chemical Compatibility
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids (which can liberate HCN), and strong bases.
4.3. Waste Disposal Protocol
Chemical waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Neutralization (for small spills or residues):
-
Work in a chemical fume hood.
-
For acidic conditions, cautiously neutralize with a weak base like sodium bicarbonate solution.
-
For basic conditions, neutralize with a weak acid like citric acid solution.
-
Monitor the pH to ensure it is within a safe range (typically 6-8) before proceeding.
-
-
Quenching of Nitrile Group (for larger quantities or concentrated waste):
-
This procedure should only be performed by trained personnel.
-
The waste can be treated with an alkaline solution of sodium hypochlorite (bleach) to oxidize the cyanide to the less toxic cyanate. This reaction is exothermic and should be performed with cooling.
-
-
Final Disposal: The neutralized and/or quenched waste, along with any contaminated materials (gloves, paper towels, etc.), must be disposed of through an approved hazardous waste disposal service.[10]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is an enabling molecule that has paved the way for a new class of highly effective and well-tolerated antidiabetic drugs. Its stereochemically defined structure and the unique reactivity of its nitrile group are central to its function as a potent pharmacophore. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any research and development program in this therapeutic area. As the quest for novel and improved treatments for metabolic diseases continues, the principles of chiral synthesis and targeted enzyme inhibition, exemplified by the story of this compound, will undoubtedly continue to be a guiding light for medicinal chemists and drug discovery professionals.
References
- 1. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]
- 2. This compound | CAS 65732-69-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. zwxchem.com [zwxchem.com]
- 4. This compound | 65732-69-6 [chemicalbook.com]
- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound(65732-69-6) 1H NMR [m.chemicalbook.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
(S)-Pyrrolidine-2-carbonitrile hydrochloride solubility data
An In-depth Technical Guide to the Solubility of (S)-Pyrrolidine-2-carbonitrile hydrochloride
Authored by a Senior Application Scientist
Foreword: Context and Criticality
This compound is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key intermediate for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin, which are pivotal in the management of type-II diabetes.[1] The pyrrolidine ring acts as a proline mimic, while the nitrile group is crucial for the reversible and potent inhibition of the DPP-IV enzyme.[1][2]
A comprehensive understanding of the solubility of this hydrochloride salt is not merely an academic exercise; it is a fundamental prerequisite for successful process development, optimization of reaction conditions, purification strategies, and ultimately, formulation. Inconsistent or poorly characterized solubility can lead to issues ranging from low reaction yields and purification inefficiencies to challenges in achieving desired bioavailability in final drug products. This guide provides a robust framework for understanding, determining, and applying the solubility data of this compound for researchers, scientists, and drug development professionals.
Physicochemical Profile and Existing Data
This compound is a white to off-white crystalline powder.[3][4] As a hydrochloride salt, it is expected to exhibit enhanced aqueous solubility compared to its freebase form due to the ionization of the pyrrolidine nitrogen. However, the available data from various sources shows some inconsistencies, underscoring the need for rigorous, in-house experimental verification.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 65732-69-6 | [5][6] |
| Molecular Formula | C₅H₉ClN₂ | [3][4] |
| Molecular Weight | 132.59 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 142-144 °C or 215-220 °C | [3][4] |
| Purity | ≥95-99% | [3][6] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen/Argon) | [5][6][7] |
Expert Insight on Data Discrepancies: The significant variation in the reported melting point suggests potential differences in crystalline form (polymorphism), purity, or measurement conditions among suppliers. Likewise, qualitative solubility descriptors in the literature range from "soluble in water" to "slightly soluble in water".[3][4] Such ambiguities are precisely why a quantitative, experimentally determined approach is essential for reliable process design. Qualitative terms are inadequate for the precise calculations required in chemical development.
The Cornerstone of Solubility: The Equilibrium Shake-Flask Method
To move beyond ambiguity, the isothermal equilibrium shake-flask method remains the gold standard for solubility determination. Its trustworthiness lies in its foundational principle: allowing a compound to reach thermodynamic equilibrium in a solvent, ensuring the measured concentration represents the true saturation point under defined conditions.
Causality Behind the Method
We choose this method because it is a direct measurement of thermodynamic solubility. Unlike kinetic solubility methods, which can be influenced by dissolution rate and are often used for high-throughput screening, the equilibrium method provides the stable, true solubility value essential for robust process modeling and formulation. The extended equilibration time (typically 24-72 hours) is critical to ensure that the dissolution and precipitation processes have reached a steady state, a non-negotiable requirement for a self-validating protocol.
Experimental Protocol: Quantitative Solubility Determination
This protocol outlines the steps to accurately measure the solubility of this compound.
Materials:
-
This compound (purity ≥99%)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)) of HPLC or equivalent grade
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation of Vials: Add an excess amount of this compound to a series of glass vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the slurries for a defined period. A 48-hour period is a robust starting point, though preliminary experiments should confirm the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Centrifugation at the controlled temperature can be used to expedite this process.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates that would artificially inflate the solubility measurement.
-
Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the calibrated range of the analytical method. The dilution factor must be precisely recorded.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration of the compound.
Visualization of the Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
The Analytical Imperative: A Validated HPLC-UV Method
Accurate quantification is the bedrock of reliable solubility data. Since this compound lacks a strong chromophore for direct UV detection at low concentrations, a derivatization step is often necessary to enhance sensitivity and specificity. A patented method provides an authoritative foundation for this approach.[8]
Protocol for HPLC Quantification via Derivatization
Principle: The secondary amine of the pyrrolidine ring is derivatized with benzoyl chloride, introducing a benzoyl group that has a strong UV absorbance, enabling highly sensitive detection.[8]
Reagents:
-
Benzoyl chloride
-
Acetonitrile (HPLC grade)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration. Create a series of calibration standards by serial dilution.
-
Derivatization: To a known volume of each standard and the diluted sample from the solubility experiment, add a solution of benzoyl chloride in acetonitrile (e.g., 1% v/v).[8]
-
Reaction: Heat the mixture in a water bath (e.g., 60-70 °C for 40-60 minutes) to complete the derivatization reaction.[8]
-
HPLC Analysis: Inject the derivatized standards and samples onto the HPLC system. Use a gradient elution method for optimal separation.
-
Calibration: Plot the peak area of the derivatized analyte versus concentration for the standards to generate a linear calibration curve (R² > 0.99).
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration in the injected sample. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.
Visualization of the Analytical Workflow
Caption: HPLC quantification workflow with derivatization.
Data Presentation for Maximum Utility
The final solubility data should be presented in a clear, comparative format. Reporting values in both mass/volume (mg/mL) and molarity (mol/L) allows for direct application in both process chemistry calculations and physicochemical modeling.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Water | 80.1 | Experimental Value | Calculated Value | e.g., Soluble |
| Methanol | 32.7 | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Ethanol | 24.5 | Experimental Value | Calculated Value | e.g., Soluble |
| Acetonitrile | 37.5 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| DMSO | 46.7 | Experimental Value | Calculated Value | e.g., Freely Soluble |
Conclusion for the Practicing Scientist
The solubility of this compound is a critical parameter that dictates its handling, reaction efficiency, and purification. This guide has moved beyond the ambiguous qualitative data in the public domain to provide a comprehensive, authoritative framework for its quantitative determination. By employing the gold-standard equilibrium shake-flask method coupled with a robust, derivatization-based HPLC-UV analytical protocol, researchers can generate reliable and reproducible solubility data. This information is indispensable for the logical and efficient development of pharmaceutical processes involving this vital synthetic intermediate.
References
- 1. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. This compound at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]
- 4. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]
- 5. 65732-69-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (2S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 [sigmaaldrich.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]
The (S)-Pyrrolidine-2-carbonitrile Moiety: A Cornerstone in Dipeptidyl Peptidase-IV Inhibition for Type 2 Diabetes Mellitus
An In-Depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of DPP-IV Inhibition
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic strategy in the management of T2DM involves augmenting the endogenous incretin system. Incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gastrointestinal tract in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. However, the therapeutic potential of native incretins is limited by their rapid inactivation, with a half-life of only a few minutes in circulation. This rapid degradation is primarily mediated by the serine protease Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26.[1][2] DPP-IV selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position, a structural feature of both GLP-1 and GIP.[2]
Inhibition of DPP-IV has therefore emerged as a highly effective therapeutic approach to prolong the action of endogenous incretins, thereby enhancing insulin secretion, suppressing excessive glucagon release, and ultimately improving glycemic control with a low risk of hypoglycemia.[3][4] Central to the development of a major class of DPP-IV inhibitors is the (S)-pyrrolidine-2-carbonitrile scaffold. While (S)-Pyrrolidine-2-carbonitrile hydrochloride is a crucial synthetic intermediate, it is the core (S)-2-cyanopyrrolidine moiety that functions as the key pharmacophore, enabling potent and selective inhibition of the DPP-IV enzyme. This guide provides a detailed exploration of the mechanism of action of this pivotal chemical entity.
The Molecular Ballet: How (S)-2-Cyanopyrrolidine Inhibits DPP-IV
The inhibitory prowess of the (S)-2-cyanopyrrolidine moiety lies in its ability to act as a proline mimetic, effectively targeting the S1 hydrophobic pocket of the DPP-IV active site.[5] The interaction is multifaceted, involving both non-covalent and a unique reversible covalent engagement with the catalytic triad of the enzyme.
The DPP-IV active site is comprised of a catalytic triad (Ser630, Asp708, and His740) and a distinct S1 hydrophobic pocket that accommodates the side chain of the penultimate amino acid of its substrates.[5] The (S)-2-cyanopyrrolidine-containing inhibitors, such as Vildagliptin, are designed to exquisitely fit within this active site.
Key Molecular Interactions:
-
Proline Mimicry and the S1 Pocket: The pyrrolidine ring of the scaffold mimics the structure of proline, allowing it to favorably occupy the S1 pocket of DPP-IV. This pocket is lined with hydrophobic residues, including Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711, which form van der Waals interactions with the pyrrolidine ring.[5]
-
The Crucial Role of the Nitrile Group: The defining feature of this class of inhibitors is the nitrile group. Upon binding, the electrophilic carbon of the nitrile is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine (Ser630). This interaction forms a transient, reversible covalent imidate adduct.[6][7] This covalent interaction is a key contributor to the high potency and prolonged duration of action of these inhibitors.[7][8]
-
Anchoring via Hydrogen Bonds: The protonated secondary amine of the pyrrolidine ring is critical for anchoring the inhibitor within the active site. It forms a network of strong hydrogen bonds with the side chains of two glutamate residues, Glu205 and Glu206, and a tyrosine residue, Tyr662.[7][9] This electrostatic interaction ensures the correct orientation of the inhibitor for optimal engagement with the catalytic triad and the S1 pocket.
The following diagram, generated using the DOT language, illustrates the pivotal interactions between a cyanopyrrolidine-based inhibitor and the active site of the DPP-IV enzyme.
Caption: Molecular interactions of a cyanopyrrolidine inhibitor with the DPP-IV active site.
The Physiological Cascade: Potentiation of the Incretin Pathway
The inhibition of DPP-IV by compounds containing the (S)-pyrrolidine-2-carbonitrile moiety sets off a cascade of beneficial physiological events that contribute to improved glycemic control.
By preventing the degradation of GLP-1 and GIP, these inhibitors lead to a 2- to 3-fold increase in the circulating levels of their active forms.[10] This enhancement of incretin signaling has several downstream effects:
-
Glucose-Dependent Insulin Secretion: Elevated active GLP-1 levels stimulate the GLP-1 receptors on pancreatic β-cells. This triggers a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to increased insulin synthesis and secretion in a glucose-dependent manner.[11] This glucose dependency is a key advantage, as it significantly reduces the risk of hypoglycemia.[3]
-
Suppression of Glucagon Secretion: Active GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.[3][4] Glucagon is a counter-regulatory hormone to insulin that increases hepatic glucose production. Its suppression helps to lower blood glucose levels.
-
Improved β-cell Function: Chronic exposure to elevated GLP-1 levels has been shown to have beneficial effects on β-cell health, including promoting β-cell proliferation and inhibiting apoptosis in preclinical models.
The following diagram illustrates the GLP-1 signaling pathway and its modulation by DPP-IV inhibitors.
Caption: The GLP-1 signaling pathway and the impact of DPP-IV inhibition.
Experimental Validation: Quantifying DPP-IV Inhibition
The inhibitory activity of compounds featuring the (S)-pyrrolidine-2-carbonitrile scaffold is typically quantified by determining their half-maximal inhibitory concentration (IC50) against the DPP-IV enzyme. This is commonly performed using a fluorometric or colorimetric in vitro assay.
Protocol: In Vitro DPP-IV Inhibitory Assay
This protocol provides a generalized workflow for assessing the DPP-IV inhibitory potential of a test compound.
1. Reagents and Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide (pNA))
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Vildagliptin or Sitagliptin)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the DPP-IV enzyme solution, and the test compound/positive control dilutions. Include wells for a negative control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the fluorescence (Ex/Em ≈ 360/460 nm for AMC) or absorbance (≈ 405 nm for pNA) using a microplate reader.
3. Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Signal with inhibitor / Signal without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
The following diagram outlines the experimental workflow for a DPP-IV inhibition assay.
Caption: Experimental workflow for a DPP-IV inhibition assay.
Quantitative Data: Inhibitory Potency of Cyanopyrrolidine Derivatives
The (S)-pyrrolidine-2-carbonitrile scaffold has been the basis for the development of numerous potent DPP-IV inhibitors. The table below summarizes the IC50 values for some notable examples, illustrating the high potency achievable with this pharmacophore.
| Compound | DPP-IV IC50 (nM) | Reference |
| Vildagliptin | ~2-3 | [12] |
| Saxagliptin | ~1.3 | [13] |
| Compound 17a (from Bioorg. Med. Chem. 2013) | 17 | [8] |
| Bromo-substituted thiosemicarbazone derivative | 1.266 | [14] |
Conclusion: A Legacy of Innovation in Diabetes Care
The this compound, though an intermediate, is the progenitor of a pharmacophore that has revolutionized the treatment of type 2 diabetes. The (S)-2-cyanopyrrolidine moiety's elegant mechanism of action, involving a combination of proline mimicry, hydrophobic interactions, and a unique reversible covalent bond with the catalytic serine of DPP-IV, underscores the power of rational drug design. By effectively and durably inhibiting DPP-IV, compounds built upon this scaffold enhance the body's natural incretin system, leading to improved glycemic control with a favorable safety profile. This in-depth understanding of its mechanism continues to inspire the development of next-generation DPP-IV inhibitors and other enzyme-targeted therapies.
References
- 1. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Spectroscopic Guide to (S)-Pyrrolidine-2-carbonitrile Hydrochloride: A Key Chiral Intermediate
This technical guide provides an in-depth analysis of the spectroscopic properties of (S)-Pyrrolidine-2-carbonitrile hydrochloride (CAS 65732-69-6), a pivotal chiral building block in modern medicinal chemistry. Researchers and drug development professionals will find this document a valuable resource for the characterization and quality control of this important synthetic intermediate. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights.
This compound is a key precursor in the synthesis of various pharmaceutical compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1][2] Its stereochemical purity and structural integrity are paramount, making robust spectroscopic characterization an indispensable part of its application in drug discovery and development. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₅H₉ClN₂, comprises a saturated five-membered pyrrolidine ring, a nitrile functional group at the C2 position, and a hydrochloride salt of the secondary amine.[3][4][5] This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework and the chemical environment of each atom.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the pyrrolidine ring and the amine proton. The presence of the hydrochloride salt significantly influences the chemical shift and exchange properties of the N-H proton.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ) ppm | Notes |
| H2 | Triplet | 4.5 - 4.7 | The proton at the chiral center, deshielded by the adjacent nitrile group and the nitrogen atom. |
| H5 (α to N) | Multiplet | 3.4 - 3.6 | The two diastereotopic protons on the carbon adjacent to the nitrogen. |
| H3, H4 | Multiplet | 2.0 - 2.4 | The four protons on the remaining two carbons of the pyrrolidine ring, often appearing as a complex multiplet. |
| NH₂⁺ | Broad Singlet | 9.0 - 11.0 | The acidic proton of the ammonium salt, its chemical shift can be highly variable depending on the solvent and concentration. |
Causality in ¹H NMR Interpretation:
-
Deshielding Effects: The electron-withdrawing nature of the nitrile group (C≡N) and the positively charged nitrogen in the hydrochloride salt causes the adjacent protons (H2 and H5) to resonate at a lower field (higher ppm values) compared to a simple pyrrolidine ring.
-
Diastereotopicity: The chiral center at C2 renders the two protons on C5 (and the protons on C3 and C4) diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and couplings, leading to more complex multiplets.
-
Amine Proton: The proton on the nitrogen is acidic and its signal is often broad due to quadrupole broadening and chemical exchange with residual water in the solvent.
A representative ¹H NMR spectrum can be found at ChemicalBook, which provides a visual confirmation of these assignments.[6]
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the four carbons of the pyrrolidine ring and the carbon of the nitrile group.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Approximate Chemical Shift (δ) ppm | Notes |
| C≡N | 118 - 122 | The characteristic chemical shift for a nitrile carbon. |
| C2 | 45 - 50 | The carbon of the chiral center, attached to the nitrile group. |
| C5 | 46 - 51 | The carbon atom adjacent to the nitrogen. |
| C3 | 28 - 33 | One of the methylene carbons of the pyrrolidine ring. |
| C4 | 23 - 28 | The other methylene carbon of the pyrrolidine ring. |
Self-Validating Protocol for NMR Sample Preparation:
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly of the NH proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference compound for the chosen solvent, to calibrate the chemical shift scale to 0.00 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, and C≡N bonds.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H (salt) | Stretching | 2700 - 3100 | Broad, Strong |
| C-H (alkane) | Stretching | 2850 - 3000 | Medium to Strong |
| C≡N (nitrile) | Stretching | 2240 - 2260 | Medium, Sharp |
| C-N | Stretching | 1000 - 1250 | Medium |
Insights from IR Data:
-
The broad and strong absorption in the 2700-3100 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt.
-
The sharp, medium intensity peak around 2240-2260 cm⁻¹ is a clear indicator of the nitrile functional group.[7]
-
The absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methylene groups in the pyrrolidine ring.
Experimental Workflow for IR Spectroscopy:
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
For this compound, the free base (S)-Pyrrolidine-2-carbonitrile has a molecular weight of 96.13 g/mol .[8][9] In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed.
Expected Mass Spectrometry Data (ESI+):
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 97.08 | The protonated molecular ion of the free base. |
| [M+Na]⁺ | 119.06 | A sodium adduct may also be observed. |
Fragmentation Pattern:
The pyrrolidine ring can undergo fragmentation upon ionization. Common fragmentation pathways would involve the loss of small neutral molecules such as HCN or ethene from the ring, leading to fragment ions with lower m/z values.
Logical Relationship in Mass Spectrometry:
Caption: Ionization and fragmentation pathway in mass spectrometry.
Summary of Spectroscopic Data
The following table provides a consolidated summary of the key spectroscopic data for this compound.
| Technique | Key Feature | Expected Value |
| ¹H NMR | H2 (α-proton) | 4.5 - 4.7 ppm |
| NH₂⁺ | 9.0 - 11.0 ppm | |
| ¹³C NMR | C≡N | 118 - 122 ppm |
| C2 | 45 - 50 ppm | |
| IR | N-H stretch (salt) | 2700 - 3100 cm⁻¹ |
| C≡N stretch | 2240 - 2260 cm⁻¹ | |
| MS (ESI+) | [M+H]⁺ | m/z 97.08 |
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is crucial for ensuring the quality and purity of this important chiral intermediate in the pharmaceutical industry. The provided interpretations and experimental considerations are intended to equip researchers and scientists with the necessary tools for confident and accurate analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 65732-69-6 [chemicalbook.com]
- 4. This compound | CAS 65732-69-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 65732-69-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound(65732-69-6) 1H NMR [m.chemicalbook.com]
- 7. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 8. (S)-Pyrrolidine-2-carbonitrile | 204387-53-1 [sigmaaldrich.com]
- 9. (S)-PYRROLIDINE-2-CARBONITRILE | 204387-53-1 [chemicalbook.com]
The Strategic deployment of (S)-Pyrrolidine-2-carbonitrile Hydrochloride in Modern Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Chiral Pyrrolidines
The pyrrolidine ring system is a cornerstone of contemporary medicinal chemistry and asymmetric synthesis. Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its significance as a privileged scaffold. Among the myriad of pyrrolidine-based structures, (S)-Pyrrolidine-2-carbonitrile hydrochloride has emerged as a particularly valuable chiral building block. Its stereochemically defined structure, coupled with the versatile reactivity of the nitrile group, provides a powerful platform for the construction of complex molecular architectures with high enantiopurity. This guide, intended for professionals in drug discovery and chemical development, offers a comprehensive exploration of the synthesis, properties, and strategic applications of this pivotal chiral synthon.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline powder, soluble in water. Its stability as a hydrochloride salt facilitates easier handling and storage compared to the free base.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClN₂ | [1] |
| Molecular Weight | 132.59 g/mol | [1] |
| CAS Number | 65732-69-6 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C) | [2] |
Synthetic Pathways: From L-Proline to a Versatile Nitrile
The most common and economically viable starting material for the synthesis of (S)-Pyrrolidine-2-carbonitrile is the naturally occurring amino acid, L-proline. The key transformation is the conversion of the carboxylic acid moiety into a nitrile group. Two primary industrial routes have been established, differing in the sequence of N-acylation and nitrile formation.
Route A: N-Acylation followed by Amidation and Dehydration
This is a widely adopted, multi-step approach that offers good control over each transformation. A particularly relevant intermediate for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Step-by-Step Protocol:
-
N-Acylation of L-Proline: L-proline is suspended in a suitable solvent like tetrahydrofuran (THF). Chloroacetyl chloride is then added, and the mixture is refluxed. This reaction proceeds via a nucleophilic acyl substitution where the secondary amine of the proline ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The use of excess chloroacetyl chloride drives the reaction to completion. An aqueous workup yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[4][5]
-
Amidation: The resulting carboxylic acid is then converted to the primary amide. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of ammonium bicarbonate in a non-aqueous solvent like dichloromethane (DCM). This step is crucial as it sets the stage for the subsequent dehydration.[5]
-
Dehydration to Nitrile: The final step is the dehydration of the primary amide to the nitrile. A variety of dehydrating agents can be employed. Trifluoroacetic anhydride is a potent reagent for this transformation, typically carried out at low temperatures (0-5°C) followed by stirring at room temperature.[4][5] Other reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are also effective.[6][7]
Causality Behind Experimental Choices:
-
Solvent Selection: THF is a common choice for N-acylation due to its ability to dissolve the starting materials and its appropriate boiling point for reflux. DCM is used for amidation as it is inert and allows for easy separation of the dicyclohexylurea byproduct.
-
Reagent Stoichiometry: An excess of chloroacetyl chloride in the first step ensures complete conversion of L-proline. In the amidation step, equimolar amounts of the carboxylic acid and DCC are typically used to avoid side reactions.
-
Temperature Control: The dehydration step is often initiated at low temperatures to control the exothermic reaction with potent reagents like trifluoroacetic anhydride.
Route B: The L-Prolinamide Approach - A More Convergent Path
An alternative, more streamlined approach begins with L-prolinamide. This route can be more efficient, sometimes allowing for a "one-pot" synthesis of the acylated nitrile.
Step-by-Step Protocol:
-
N-Acylation of L-Prolinamide: L-prolinamide is directly acylated with chloroacetyl chloride. This reaction is typically performed in a suitable solvent at controlled temperatures.
-
One-Pot Acylation and Dehydration: In some patented procedures, chloroacetyl chloride serves as both the acylating and dehydrating agent, as well as the solvent.[8] L-prolinamide is first acylated, and then the intermediate amide is dehydrated in situ by the excess chloroacetyl chloride, often with the aid of a catalyst like N,N-dimethylformamide (DMF).[8] This "one-pot" method is highly attractive from an industrial perspective as it reduces the number of unit operations.
Comparative Analysis of Synthetic Routes:
| Feature | Route A (from L-Proline) | Route B (from L-Prolinamide) |
| Starting Material | L-Proline (readily available, inexpensive) | L-Prolinamide (derived from L-proline) |
| Number of Steps | More steps (acylation, amidation, dehydration) | Fewer steps (can be a one-pot process) |
| Process Control | Better control over individual steps | More complex to control in a one-pot setup |
| Reagent Usage | Requires coupling and dehydrating agents | Can utilize chloroacetyl chloride for multiple roles |
| Industrial Scalability | Well-established and scalable | Highly scalable and cost-effective, especially the one-pot variant |
| Waste Generation | Generates byproducts like dicyclohexylurea | Can minimize waste streams in optimized one-pot processes |
Visualizing the Synthetic Pathways:
Caption: Comparative synthetic routes to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Mechanism Spotlight: The Dehydration of the Amide
The conversion of the primary amide to a nitrile is a critical dehydration reaction. When using reagents like POCl₃, SOCl₂, or a Vilsmeier reagent (formed from DMF and POCl₃), the mechanism involves the activation of the amide oxygen, making it a good leaving group.
Caption: Simplified mechanism of amide dehydration using a Vilsmeier-type reagent.
In this mechanism, the nucleophilic oxygen of the amide attacks the electrophilic phosphorus of POCl₃ (or the iminium carbon of the Vilsmeier reagent). This forms an activated intermediate where the oxygen is now part of a good leaving group. A base then abstracts a proton from the nitrogen, and a subsequent E2-like elimination expels the oxygen-containing group, forming the carbon-nitrogen triple bond of the nitrile.[3][9][10][11][12]
Core Application: A Linchpin in the Synthesis of DPP-4 Inhibitors
(S)-Pyrrolidine-2-carbonitrile and its N-acylated derivatives are most famously utilized in the synthesis of "gliptins," a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. The 2(S)-cyanopyrrolidine moiety is crucial for their biological activity, acting as a proline mimic that reversibly binds to the active site of the DPP-4 enzyme.[4][5]
Case Study: The Synthesis of Vildagliptin
Vildagliptin is a potent and selective DPP-4 inhibitor. Its synthesis provides a quintessential example of the utility of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Caption: Final coupling step in the synthesis of Vildagliptin.
Experimental Protocol for Vildagliptin Synthesis:
-
Coupling Reaction: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Amine: 3-amino-1-adamantanol, along with a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide), is added to the solution.[13]
-
Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature (e.g., 50°C), for several hours until the reaction is complete as monitored by techniques like TLC or HPLC.
-
Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove inorganic salts. The product, Vildagliptin, is extracted with an organic solvent. The crude product is then purified, typically by recrystallization, to yield the final active pharmaceutical ingredient (API) with high purity.[13][14]
Rationale for Methodological Choices:
-
The Chloroacetyl Group: The chloroacetyl group serves as an excellent electrophile for the nucleophilic substitution reaction with the primary amine of 3-amino-1-adamantanol.
-
Base and Catalyst: Potassium carbonate is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Potassium iodide can act as a catalyst via the Finkelstein reaction, transiently forming the more reactive iodoacetyl intermediate.
-
Solvent and Temperature: THF is a suitable solvent for this reaction. Moderate heating increases the reaction rate without causing significant degradation of the reactants or product.
Beyond Gliptins: A Versatile Chiral Building Block
While the synthesis of DPP-4 inhibitors is a major application, the utility of (S)-Pyrrolidine-2-carbonitrile extends to other areas of asymmetric synthesis. The chiral pyrrolidine backbone is a key feature in many organocatalysts and ligands for metal-catalyzed reactions.[15][16][17][18]
-
Asymmetric Organocatalysis: Chiral pyrrolidine derivatives are central to the field of aminocatalysis, promoting a wide range of enantioselective transformations such as aldol and Michael reactions.[17][18][19]
-
Synthesis of Other Biologically Active Molecules: The stereocenter and functional handles of (S)-Pyrrolidine-2-carbonitrile make it an attractive starting point for the synthesis of other complex nitrogen-containing heterocycles and natural product analogues.[5]
Conclusion and Future Perspectives
This compound is a testament to the power of chiral pool synthesis, enabling the efficient and scalable production of enantiomerically pure pharmaceuticals. Its role as a key intermediate in the synthesis of gliptins has had a profound impact on the treatment of type 2 diabetes. The continuous refinement of its synthetic routes, particularly the development of one-pot industrial processes, highlights the ongoing drive for efficiency and sustainability in pharmaceutical manufacturing.[8][13]
Looking ahead, the versatility of this chiral building block will undoubtedly be exploited in the discovery and development of new therapeutic agents and novel asymmetric catalytic systems. As our understanding of asymmetric synthesis deepens, the strategic application of such well-defined chiral synthons will remain paramount in the quest for ever more selective and efficient chemical transformations.
References
- 1. Synthetic applications of chiral 2,3-dihydro-4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 14. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 15. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of (S)-Pyrrolidine-2-carbonitrile hydrochloride
An In-Depth Technical Guide to the Stereochemistry of (S)-Pyrrolidine-2-carbonitrile hydrochloride
This guide provides an in-depth technical examination of this compound, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of its stereochemistry, outlines robust methods for its enantioselective synthesis and analysis, and explores its critical role in the development of potent therapeutics. We will delve into the causal relationships behind experimental choices, ensuring that the presented protocols are not merely instructional but also contextually grounded in scientific rationale.
At the heart of (S)-Pyrrolidine-2-carbonitrile's utility is its defined three-dimensional structure. The molecule possesses a single stereocenter at the C2 position of the pyrrolidine ring, the carbon atom bonded to the nitrile group.
Absolute Configuration: The (S) Designation
According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of this stereocenter is designated as (S). This assignment is determined by prioritizing the four substituents attached to the chiral carbon:
-
-NH- (within the ring): Highest priority due to the atomic number of Nitrogen.
-
-C≡N (Nitrile): Second highest priority.
-
-CH2- (C3 of the ring): Third priority.
-
Hydrogen (H): Lowest priority (pointing away from the viewer).
Tracing the path from the highest to the lowest priority substituent reveals a counter-clockwise direction, hence the (S) designation. The rigidity of the five-membered pyrrolidine ring restricts conformational freedom, locking this stereocenter into a configuration that is critical for its biological applications.[1] The non-planar "envelope" conformation of the pyrrolidine ring further contributes to the molecule's specific 3D shape, which is a key factor in molecular recognition processes.[2]
The Role in Asymmetric Synthesis and Drug Design
The primary significance of this compound lies in its application as a chiral precursor, most notably in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type-II diabetes.[3][4]
Mechanism of Action: A Proline Mimic
The 2(S)-cyanopyrrolidine moiety is a bioisostere of the amino acid proline.[5] In DPP-IV inhibitors like Vildagliptin, this structural motif is designed to interact with the active site of the DPP-IV enzyme.[3][6] The enzyme normally cleaves peptides with a proline residue at the second position. The nitrile group of the (S)-cyanopyrrolidine warhead forms a reversible covalent bond with a key serine residue in the enzyme's catalytic site, leading to potent and selective inhibition.
The stereochemistry is not merely a detail; it is the absolute determinant of efficacy. The (S)-configuration ensures the precise orientation of the nitrile group and the pyrrolidine ring within the enzyme's binding pocket. The corresponding (R)-enantiomer would not fit correctly, resulting in a dramatic loss of inhibitory activity. This enantioselectivity is a cornerstone of modern drug design, minimizing off-target effects and reducing the therapeutic dose by eliminating inactive stereoisomers.
Enantioselective Synthesis: Preserving Chirality
The most common and industrially viable route to (S)-Pyrrolidine-2-carbonitrile and its derivatives begins with L-proline, a naturally occurring and enantiomerically pure amino acid. This strategy is an example of leveraging the "chiral pool"—using a readily available chiral molecule as a starting material to build a more complex chiral target. This approach is favored for its cost-effectiveness and inherent stereochemical control.
A key derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is a widely used intermediate for synthesizing DPP-IV inhibitors.[5][6] Its synthesis from L-proline is a robust, multi-step process where maintaining the integrity of the C2 stereocenter is paramount.
Detailed Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[5][6]
This protocol describes a validated laboratory-scale synthesis. The choice of reagents and conditions is critical for yield and stereochemical fidelity.
Step 1: N-Acylation of L-Proline
-
Suspend L-proline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add chloroacetyl chloride (1.5 eq) to the suspension at room temperature.
-
Reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing ensures the reaction goes to completion. Chloroacetyl chloride serves as both reactant and acylating agent.
-
-
After cooling, carefully quench the reaction with water and extract the product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Amidation of the Carboxylic Acid
-
Dissolve the carboxylic acid intermediate (1.0 eq) from Step 1 in dichloromethane (DCM).
-
Cool the solution to 10-15 °C and slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.0 eq) in DCM. Stir for 1 hour.
-
Causality: DCC is a powerful coupling agent that activates the carboxylic acid for nucleophilic attack. The low temperature controls the reaction rate and minimizes side reactions.
-
-
Add ammonium bicarbonate (10 eq) and stir for an additional 1-2 hours.
-
Causality: Ammonium bicarbonate provides the ammonia nucleophile in a solid form, driving the formation of the primary amide.
-
-
Filter the mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to yield the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
Step 3: Dehydration to the Nitrile
-
Suspend the amide intermediate (1.0 eq) from Step 2 in THF and cool to 0-5 °C.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the low temperature.
-
Causality: Trifluoroacetic anhydride is a highly effective and clean dehydrating agent for converting primary amides to nitriles. The reaction is exothermic, necessitating careful temperature control to prevent degradation and preserve the stereocenter.
-
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Work up the reaction by carefully adding a base (e.g., solid sodium bicarbonate) and extracting the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, into an organic solvent.
-
Purify the final product via column chromatography or recrystallization.
Analytical Validation: Confirming Stereochemical Purity
Confirming the enantiomeric purity of this compound and its derivatives is a non-negotiable step in drug development. A multi-faceted approach provides the most trustworthy data.
| Property / Technique | Typical Value / Observation for (S)-isomer | Purpose & Rationale |
| Appearance | White to off-white crystalline solid.[7] | Basic quality control and identification. |
| Melting Point | Varies by salt form and purity. (e.g., 142-144 °C for hydrochloride)[7] | A sharp melting point range indicates high purity. |
| Specific Rotation [α]D | Negative value (e.g., -150 to -160 deg for the chloroacetyl derivative, c=1 in MeOH) | A foundational chiroptical technique. The sign and magnitude confirm the presence of a single enantiomer in excess but cannot detect racemic impurities. It is a bulk property measurement. |
| ¹H and ¹³C NMR | Characteristic shifts observed.[6][8] | Confirms the chemical structure and covalent connectivity. In solution, amide derivatives often show two sets of signals (rotamers) due to restricted rotation around the amide C-N bond.[5][6] |
| Chiral HPLC | Single peak on a chiral stationary phase under optimized conditions. | The gold standard for determining enantiomeric excess (e.e.). This is a self-validating technique as it physically separates the (S) and (R) enantiomers, allowing for their direct quantification. |
Protocol: Enantiomeric Purity by Chiral HPLC
This protocol provides a framework for developing a self-validating analytical method.
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for polar, amine-containing molecules. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD-H) are excellent starting points.
-
Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often required to reduce peak tailing and improve peak shape by deactivating residual silanol groups on the silica support.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). A racemic standard (a 50:50 mixture of the (S) and (R) enantiomers) is required for method development to confirm the separation of both peaks.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
-
Validation and Analysis:
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and calculate the resolution factor. The goal is baseline separation (Rs > 1.5).
-
Inject the this compound sample.
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. For a highly pure sample, only the peak corresponding to the (S)-enantiomer should be observed above the limit of quantification.[9]
-
Conclusion
The stereochemistry of this compound is not an abstract academic detail but the defining feature that imparts its immense value in pharmaceutical development. Its identity as a single, stable enantiomer, accessible from the chiral pool, makes it an ideal building block for creating highly specific and effective drugs. The ability to synthesize this compound with high stereochemical fidelity and to validate its purity with robust analytical methods like chiral HPLC are critical competencies for any organization involved in the synthesis of advanced pharmaceutical intermediates. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently work with this important chiral molecule.
References
- 1. gcms.cz [gcms.cz]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. This compound at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]
- 8. This compound(65732-69-6) 1H NMR spectrum [chemicalbook.com]
- 9. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Degradation Profile of (S)-Pyrrolidine-2-carbonitrile hydrochloride
Abstract
(S)-Pyrrolidine-2-carbonitrile hydrochloride is a crucial chiral intermediate in modern organic synthesis, particularly in the manufacturing of pharmaceutical agents like dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1] Its stability is paramount for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stability and degradation profile of this compound. We will explore its intrinsic physicochemical properties, delve into its degradation pathways under various stress conditions, present robust protocols for forced degradation studies as mandated by ICH guidelines, and detail the development of stability-indicating analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key synthetic building block.
Introduction and Physicochemical Profile
This compound, a proline analogue, is a white to off-white crystalline powder.[2] Its significance lies in its role as a key precursor for various pharmaceutical compounds.[3] Understanding its fundamental properties is the first step in predicting its stability.
The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for both synthetic reactions and analytical testing.[3] However, its structure, containing a reactive nitrile group and a secondary amine within a pyrrolidine ring, presents specific stability challenges that warrant thorough investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65732-69-6 | [4] |
| Molecular Formula | C₅H₉ClN₂ | [2] |
| Molecular Weight | 132.59 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 215-220 °C | [2] |
| Solubility | Soluble in water | [2][3] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (2-8°C recommended) | [3][5] |
| Purity | Typically ≥99% | [2][3] |
| Reactivity | Sensitive to air and moisture | [2] |
Chemical Stability and Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of the nitrile functional group. This reaction can proceed through two main routes, heavily influenced by pH, leading to the formation of an intermediate amide and a final carboxylic acid degradant.
Hydrolytic Degradation
Forced degradation studies under acidic and basic conditions are essential to probe this key liability.[6]
-
Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[7] This activation facilitates the nucleophilic attack by a water molecule.[8] The reaction proceeds through an imidic acid tautomer to form (S)-Pyrrolidine-2-carboxamide.[9] Under more vigorous acidic conditions (e.g., elevated temperature), this amide intermediate can undergo further hydrolysis to yield the corresponding (S)-Pyrrolidine-2-carboxylic acid (Proline).[10][11] The final step, forming a protonated ammonia, is a strong driving force for the reaction's completion in acidic environments.[10]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[7] This pathway can be controlled to favor the formation of the amide as the final product under milder conditions.[10] However, harsher basic conditions (e.g., higher temperatures or prolonged exposure) will drive the subsequent hydrolysis of the amide to the carboxylate salt.[9]
Oxidative and Photolytic Degradation
While hydrolysis is the most probable degradation route, a comprehensive stability assessment must also consider oxidative and photolytic stress, as stipulated by ICH guidelines.[12]
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, should be evaluated. While the core pyrrolidine ring and nitrile group are relatively stable to oxidation, the secondary amine could be susceptible under harsh conditions.
-
Photostability: The molecule lacks a significant chromophore, suggesting low susceptibility to degradation by light. Nevertheless, photostability testing (as per ICH Q1B) is a mandatory part of a complete stability package to confirm this.[12]
Diagram: Primary Degradation Pathway
The following diagram illustrates the principal hydrolytic degradation pathway of (S)-Pyrrolidine-2-carbonitrile, which is applicable under both acidic and basic conditions with varying reaction rates and intermediates.
Caption: Hydrolytic degradation of (S)-Pyrrolidine-2-carbonitrile.
Forced Degradation Studies: A Practical Protocol
Forced degradation (stress testing) is crucial for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of analytical methods.[6] The goal is to achieve a target degradation of 5-20% to ensure that the degradants are produced at a detectable level without destroying the molecule entirely.[13]
Experimental Workflow
The workflow for a forced degradation study is a systematic process designed to expose the drug substance to a variety of stressors and analyze the outcomes.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocol
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol mixture).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Maintain at 60°C. Withdraw aliquots at timed intervals, neutralize with an equivalent amount of HCl, and dilute for analysis.[6]
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of H₂O₂ (e.g., to achieve a final concentration of 3%). Keep at room temperature and monitor over time.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Periodically dissolve a weighed amount of the stressed solid and analyze.
-
Photostability: Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[12] Analyze against a dark control sample.
Table 2: Representative Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Duration | Major Expected Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 - 48 hours | (S)-Pyrrolidine-2-carboxamide, (S)-Pyrrolidine-2-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH @ 60°C | 8 - 24 hours | (S)-Pyrrolidine-2-carboxamide, (S)-Pyrrolidine-2-carboxylate |
| Oxidation | 3% H₂O₂ @ RT | 24 hours | Minimal degradation expected |
| Thermal (Solid) | 80°C | 7 days | Minimal degradation expected |
| Photolytic | ICH Q1B compliant | 7 days | Minimal degradation expected |
Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential components.[14] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[15]
HPLC Method Development Challenges and Strategy
-
Polarity: The parent compound and its primary degradants (amide and carboxylic acid) are highly polar and water-soluble.[2] This makes retention on traditional C18 reversed-phase columns challenging.
-
Lack of Chromophore: The molecule does not possess a strong UV-absorbing chromophore, which can lead to poor sensitivity with standard UV detectors.
Recommended HPLC Strategy:
-
Column Selection: Utilize a column designed for retaining polar analytes. Options include:
-
Polar-Embedded Phase Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which improves retention and peak shape for polar compounds.[16][17]
-
AQ-Type C18 Columns: These are compatible with highly aqueous mobile phases without suffering from phase collapse.[16]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): An alternative mode of chromatography that uses a polar stationary phase and a high organic mobile phase to retain very polar compounds.
-
-
Mobile Phase: Use a gradient elution starting with a highly aqueous mobile phase (e.g., 95-98% aqueous buffer) and ramping up the organic component (acetonitrile or methanol). An acidic buffer (e.g., 0.1% formic acid or phosphate buffer at pH 2.5-3.0) is recommended to ensure good peak shape for the amine and carboxylic acid functionalities.
-
Detection:
-
Low UV Wavelength: Attempt detection at a low UV wavelength (e.g., 200-215 nm), but be aware of potential baseline noise and interference.
-
Alternative Detectors: For robust quantification, especially at low levels, consider detectors that do not rely on a chromophore, such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[16]
-
Mass Spectrometry (LC-MS): This is invaluable for method development, peak tracking during forced degradation studies, and characterization of unknown degradants.[18]
-
Derivatization: A patent describes a method involving derivatization with benzoyl chloride to introduce a chromophoric group, allowing for more sensitive UV detection.[19]
-
Method Validation
Once developed, the SIAM must be validated according to ICH Q2(R1) guidelines. The most critical validation parameter is specificity . This is demonstrated by analyzing the forced degradation samples and proving that the parent peak is free from any co-eluting degradant peaks (peak purity analysis using a photodiode array detector is essential).
Recommended Storage and Handling
Based on its known properties and degradation profile, the following storage and handling procedures are recommended to ensure the long-term stability of this compound:
-
Temperature: Store in a cool environment, with refrigeration (2-8°C) being ideal.[5]
-
Atmosphere: The compound is sensitive to moisture.[2] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.
-
Light: Although not expected to be highly photosensitive, protection from light is a standard precautionary measure.
-
Handling: Avoid exposure to humid air. When handling, work in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and reseal containers promptly.
Conclusion
This compound possesses a well-defined primary degradation liability: the hydrolysis of its nitrile group. This pathway is accelerated by both acidic and basic conditions and proceeds via a carboxamide intermediate to the final carboxylic acid degradant. The compound exhibits good stability against thermal, oxidative, and photolytic stress under typical conditions. A robust stability-indicating HPLC method, likely employing a polar-retained stationary phase and non-UV detection methods, is essential for accurate purity and stability assessment. By understanding this profile and adhering to strict storage and handling protocols, researchers and developers can ensure the integrity of this vital pharmaceutical intermediate throughout its lifecycle.
References
- 1. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 2. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]
- 3. This compound at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]
- 4. This compound | CAS 65732-69-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 65732-69-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ijtsrd.com [ijtsrd.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Pyrrolidine-2-Carbonitrile Derivatives: Synthesis, Mechanism, and Therapeutic Applications
Abstract
This technical guide provides an in-depth exploration of pyrrolidine-2-carbonitrile derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. The pyrrolidine ring is a privileged scaffold, and the incorporation of a 2-carbonitrile moiety creates a unique pharmacophore with potent and specific biological activities.[1][2] This document will focus primarily on the role of these derivatives as powerful and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis, making them cornerstone molecules for the treatment of type 2 diabetes.[3][4] We will dissect core synthetic strategies, elucidate the intricate mechanism of covalent reversible enzyme inhibition, analyze structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.
Introduction: The Pyrrolidine-2-Carbonitrile Scaffold in Medicinal Chemistry
The five-membered, saturated nitrogen heterocycle of the pyrrolidine ring is a foundational structure in modern drug discovery. Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[2] When functionalized with a nitrile group at the 2-position, the scaffold is transformed. The resulting 2-cyanopyrrolidine moiety serves two critical functions: it acts as a bioisostere for proline, allowing it to be recognized by a host of enzymes, and the nitrile group itself functions as an electrophilic "warhead" capable of interacting with active site nucleophiles.[5][6]
This unique combination of properties has been most successfully exploited in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in response to food intake.[4][7] By inhibiting DPP-IV, pyrrolidine-2-carbonitrile-based drugs extend the action of these hormones, providing effective glycemic control for patients with type 2 diabetes.[3][7] This guide will delve into the science that propelled these molecules from the laboratory to the clinic.
Core Synthetic Strategies: Building the Pharmacophore
The synthesis of pyrrolidine-2-carbonitrile derivatives often converges on a common, crucial building block: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . This intermediate contains the core cyanopyrrolidine structure and a reactive chloroacetyl group, allowing for the subsequent addition of various amine-containing side chains to build a diverse library of final compounds.[5] Practical and scalable syntheses for this intermediate have been developed, primarily starting from the inexpensive and readily available chiral building block, L-proline.[3]
The L-Proline-Based Route: A Stepwise Approach
This is the most widely documented and robust method. The logic behind this multi-step synthesis is to sequentially modify the functional groups of L-proline to achieve the desired intermediate. L-proline provides the essential (S)-stereochemistry that is critical for potent biological activity.[3][5]
The overall workflow can be visualized as follows:
Caption: Workflow for the synthesis of the key pyrrolidine-2-carbonitrile intermediate from L-proline.
Causality Behind Experimental Choices:
-
N-Acylation: The reaction of L-proline with chloroacetyl chloride is performed in a solvent like Tetrahydrofuran (THF) at elevated temperatures. Using refluxing THF accelerates the reaction, significantly reducing the time required compared to older methods performed at low temperatures, leading to high yields of the N-acylated product.[3]
-
Amidation: The carboxylic acid is converted to a primary amide. This step is crucial as the amide is the direct precursor to the nitrile. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) followed by treatment with ammonium bicarbonate is an effective method to form the amide.[3]
-
Dehydration: The final step involves the removal of a water molecule from the primary amide to form the nitrile. A powerful dehydrating agent such as trifluoroacetic anhydride is employed at low temperatures (0–5 °C) to efficiently drive this transformation.[3][5]
Mechanism of Action: Covalent Reversible Inhibition of DPP-IV
The therapeutic efficacy of pyrrolidine-2-carbonitrile derivatives stems from their potent and highly selective inhibition of the DPP-IV enzyme. This is not a simple competitive inhibition; rather, it is a sophisticated mechanism involving the formation of a reversible covalent bond with a key amino acid in the enzyme's active site.[6][8]
The Process:
-
Proline Mimicry: The cyanopyrrolidine core mimics the structure of a proline residue, allowing the inhibitor to be recognized and to bind within the S1 sub-pocket of the DPP-IV active site.[5][6]
-
Nucleophilic Attack: The active site of DPP-IV contains a catalytic triad, with a critical serine residue (Ser630). The hydroxyl group of this serine acts as a nucleophile, attacking the electrophilic carbon atom of the inhibitor's nitrile group.[8]
-
Formation of a Covalent Adduct: This attack results in the formation of a covalent imidate adduct. This bond is significantly more stable than the non-covalent interactions of a typical competitive inhibitor, leading to a very slow dissociation rate (slow off-rate).[8]
-
Reversibility: Despite being a covalent interaction, the bond is slowly reversible. This reversibility is a key feature, contributing to the drug's safety profile. The nitrile provides chemical stability for oral administration while being reactive enough to engage the target enzyme.[5]
This mechanism is depicted in the following diagram:
Caption: Mechanism of DPP-IV inhibition via reversible covalent adduct formation.
Structure-Activity Relationships (SAR) and Lead Optimization
Once the core pharmacophore was identified, extensive research focused on optimizing its properties by modifying its structure. These SAR studies have been crucial in developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4][9]
Key Modification Points:
-
C4-Position of the Pyrrolidine Ring: Substitution at the 4-position has been a fruitful strategy. The introduction of a fluorine atom, for example, can alter the ring's conformation and electronic properties. This has led to the development of 4-fluoropyrrolidine-2-carbonitrile derivatives with excellent potency and selectivity.[10][11]
-
N-Acyl Side Chain: The group attached to the pyrrolidine nitrogen is critical as it occupies the S2 pocket of the enzyme. Varying this group allows for fine-tuning of the molecule's interaction with the enzyme and significantly impacts its overall biological activity and properties like oral bioavailability.[11]
The following pharmacophore model summarizes these key interactions:
Caption: Pharmacophore model for pyrrolidine-2-carbonitrile-based DPP-IV inhibitors.
Quantitative Data Summary
The impact of these structural modifications is evident in the inhibitory concentrations (IC₅₀) against the DPP-IV enzyme.
| Compound ID | Core Scaffold | Key Side Chain / Modification | DPP-IV IC₅₀ (µM) | Reference |
| 17a | 4-Fluoropyrrolidine-2-carbonitrile | (Not specified in abstract) | 0.017 | [10] |
| 9l | Octahydrocyclopenta[b]pyrrole-2-carbonitrile | (Not specified in abstract) | 0.01 | [11] |
| 8l | 4-Fluoropyrrolidine-2-carbonitrile | (Not specified in abstract) | 0.05 | [11] |
| Compound 6b | Pyrrolidine-2-carbonitrile | para-methyl substituent | 22.87 (µg/mL) | [9] |
| Compound 6c | Pyrrolidine-2-carbonitrile | para-chloro substituent | (not specified) | [9] |
Note: Compound 6b also showed inhibitory activity against α-amylase and α-glucosidase, suggesting a potential multi-target profile.[9]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section details a proven protocol for the synthesis of the key intermediate, based on established literature.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol is adapted from the work of Singh et al. and represents a reliable method for laboratory-scale synthesis.[3][5]
Step A: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (8)
-
Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature, then dilute with water (20 mL) and stir for 20 minutes to quench excess chloroacetyl chloride.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL). Transfer to a separatory funnel and collect the organic layer.
-
Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization.
Step B: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9)
-
Dissolve the carboxylic acid product from Step A (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).
-
Cool the solution to 10–15 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in DCM. Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) to the mixture and continue stirring for 1 hour.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea and excess ammonium bicarbonate. Wash the residue with fresh DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude amide, which can be purified by column chromatography or crystallization.
Step C: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (6)
-
Suspend the amide product from Step B (4.0 g, 0.0209 mol) in THF (40 mL).
-
Cool the suspension to 0–5 °C in an ice-salt bath.
-
Carefully add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) to the suspension. Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture back to 5–10 °C and add solid ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise to neutralize the acid.
-
Stir at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum at 40 °C. The residue can then be purified by extraction and column chromatography to yield the final target intermediate.
Conclusion and Future Perspectives
Pyrrolidine-2-carbonitrile derivatives have firmly established their place in medicinal chemistry, most notably as the basis for a highly successful class of oral antihyperglycemic agents. The journey from a simple chiral amino acid to a sophisticated, mechanism-based enzyme inhibitor showcases the power of rational drug design. The core tenets of this success—a proline-mimicking scaffold and a nitrile warhead—provide a powerful blueprint for future discovery.
Looking ahead, research may focus on expanding the therapeutic applications of this scaffold beyond diabetes. The demonstrated multi-target inhibition of enzymes like α-amylase and α-glucosidase suggests potential for broader metabolic disease applications.[9] Furthermore, the continued exploration of novel substitutions on the pyrrolidine ring could yield inhibitors for other classes of serine proteases, opening new avenues in oncology, immunology, and infectious disease research.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Pyrrolidine-2-carbonitrile Hydrochloride: A Technical Guide to Its Role as a Proline Mimic in Enzyme Inhibition
Foreword for the Researcher
The intersection of organic chemistry and biology offers fertile ground for innovation, particularly in the rational design of therapeutic agents. Among the myriad of molecular scaffolds, those that mimic natural substrates hold a special place, allowing for precise intervention in biological pathways. This guide focuses on one such molecule: (S)-Pyrrolidine-2-carbonitrile hydrochloride. While seemingly a simple chiral intermediate, its role as a proline mimic has unlocked a new class of potent enzyme inhibitors, most notably in the management of type 2 diabetes. This document is crafted for the hands-on researcher and drug development professional. It moves beyond a mere recitation of facts to explain the causality behind the molecule's function and the experimental designs used to validate it. We will explore its physicochemical nature, delve into the mechanistic basis of its inhibitory action, and provide actionable protocols to empower your own research endeavors.
Section 1: Physicochemical Profile & Handling
This compound is a foundational building block in modern medicinal chemistry.[1][2] Understanding its core properties is paramount for its effective use in synthesis and biological assays. It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs) and chiral compounds.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3][4] |
| Molecular Formula | C₅H₉ClN₂ | [3][5] |
| Molecular Weight | 132.59 g/mol | [3][4][5] |
| Melting Point | 215-220 °C | [3] |
| Solubility | Soluble in water | [3][4] |
| Purity | Typically ≥95-99% (Pharmaceutical Grade) | [3][4][6] |
| Storage | Store at 2-8°C in a cool, dry, well-ventilated place | [4][6] |
Expert Insight: Handling and Stability
The hydrochloride salt form enhances the compound's stability and water solubility, which is advantageous for creating stock solutions for biological assays. However, the compound is noted to be sensitive to air and moisture.[3] From a practical standpoint, this necessitates specific handling protocols. Always store the compound under inert gas (e.g., argon or nitrogen) and use a desiccator. When preparing solutions, use anhydrous solvents where applicable for synthesis, and for aqueous buffers, prepare them fresh and use them promptly to avoid potential degradation.
Section 2: The Mechanistic Rationale of Proline Mimicry
The therapeutic efficacy of this scaffold is rooted in its ability to act as a proline mimic . Proline is unique among the 20 proteinogenic amino acids due to its secondary amine being incorporated into a five-membered pyrrolidine ring. This rigid structure imposes significant conformational constraints on peptides and proteins. Molecules that can mimic this structure can effectively compete with natural proline-containing substrates for the active sites of enzymes.[7][8]
The 2(S)-cyanopyrrolidine moiety is the critical pharmacophore responsible for potent and reversible enzyme inhibition.[9][10][11] The pyrrolidine ring provides the structural analogy to proline, while the strategically placed nitrile group acts as a key interactive element.
The Role of the Nitrile Group: In many target enzymes, particularly serine proteases, the nitrile group functions as an electrophilic "warhead." It forms a reversible covalent adduct with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This interaction is stable enough to effectively inhibit the enzyme but can also reverse, which is a desirable trait for many drug candidates, reducing the potential for off-target effects associated with irreversible inhibitors.[9][10][11]
Section 3: Premier Application - Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
The most prominent success story for the pyrrolidine-2-carbonitrile scaffold is its application in developing inhibitors for Dipeptidyl Peptidase IV (DPP-IV).
Biological Context: DPP-IV in Glucose Homeostasis
DPP-IV is a serine exopeptidase that plays a critical role in glucose metabolism.[12] It deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), by cleaving the N-terminal dipeptide when proline is in the second position.[10] The inactivation of GLP-1 is rapid (half-life of ~1 minute), which curtails its beneficial effects on insulin secretion and glucose control. By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to improved glycemic control in patients with type 2 diabetes.[10][13]
Mechanism of DPP-IV Inhibition
Derivatives of (S)-Pyrrolidine-2-carbonitrile act as potent and selective competitive inhibitors of DPP-IV.[11][13] The inhibitor binds to the S1 pocket of the enzyme's active site, which typically accommodates the proline residue of the natural substrate. The nitrile group then interacts with the catalytic serine (Ser630) residue.
Structure-Activity Relationship (SAR) and Selectivity
Intensive research has led to the development of highly potent DPP-IV inhibitors based on this scaffold, such as Vildagliptin and Saxagliptin.[11][13] SAR studies have shown that modifications to the N1 position of the pyrrolidine ring are critical for tuning potency and selectivity.[14] Selectivity against related proteases like DPP-8 and DPP-9 is a crucial safety parameter, as inhibition of these enzymes has been linked to adverse effects.
Table 2: Inhibitory Potency and Selectivity of a Representative DPP-IV Inhibitor (Vildagliptin)
| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. DPP-IV) | Rationale for Measurement |
| DPP-IV | < 10 | - | Primary therapeutic target |
| DPP-8 | > 30,000 | > 3000x | Avoid potential immunosuppressive effects |
| DPP-9 | > 50,000 | > 5000x | Avoid potential toxicities |
| Prolidase | > 100,000 | > 10,000x | Assess off-target effects on collagen metabolism |
Note: Data is representative and compiled from publicly available research on cyanopyrrolidine inhibitors.
Section 4: Broader Targets for Proline Mimics
While DPP-IV inhibition is its most famous application, the (S)-Pyrrolidine-2-carbonitrile scaffold and other proline analogs are valuable tools for targeting a range of enzymes where proline recognition is key.
-
Prolidases: These enzymes are crucial for the final stage of collagen degradation and recycling proline.[15] Inhibitors based on proline mimics, such as N-benzyloxycarbonyl-L-proline, are being investigated to study connective tissue disorders and as potential anticancer strategies, as some tumors overexpress prolidase.[16][17][18]
-
Proline Metabolic Enzymes: The proline cycle, involving enzymes like Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR1), is increasingly implicated in cancer cell metabolism and survival.[19][20] Proline analogs are being used as chemical probes to dissect these pathways and as starting points for developing novel oncology drugs.[19][20][21]
-
Cathepsins: Certain proline-derived compounds have been synthesized and evaluated as potent inhibitors of Cathepsin S, a protease implicated in autoimmune diseases.[22]
Section 5: Experimental Workflow & Protocol
To ensure scientific rigor, a well-defined and self-validating protocol is essential for assessing the inhibitory potential of new compounds. The following section provides a detailed workflow and a step-by-step methodology for a standard in vitro DPP-IV inhibition assay.
Experimental Workflow Diagram
Detailed Protocol: Fluorometric DPP-IV Inhibition Assay
This protocol is designed to be self-validating by including appropriate controls for background fluorescence and uninhibited enzyme activity.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4. Prepare and filter through a 0.22 µm filter.
-
DPP-IV Enzyme Stock: Reconstitute recombinant human DPP-IV in Assay Buffer to a concentration of 0.1 mg/mL. Aliquot and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock of Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in DMSO. Store in the dark at -20°C.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound (or its derivative) in 100% DMSO.
2. Assay Procedure:
-
Plate Setup: Use a black, flat-bottom 96-well microplate to minimize background fluorescence.
-
Serial Dilution: Perform a serial dilution of the inhibitor stock in DMSO, followed by a dilution in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Plate Mapping (Total Volume = 100 µL):
-
Blank Wells (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Working Solution.
-
Negative Control (100% Activity): 40 µL Assay Buffer + 10 µL Vehicle (Assay Buffer with equivalent DMSO %) + 50 µL Substrate Working Solution.
-
Test Wells: 40 µL Assay Buffer + 10 µL Inhibitor Dilution + 50 µL Substrate Working Solution.
-
-
Enzyme Addition: Dilute the DPP-IV enzyme stock in Assay Buffer to a working concentration (e.g., 2 ng/µL). Add 10 µL of this working solution to the Negative Control and Test Wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer to the final desired concentration (e.g., 100 µM). Add 50 µL of the substrate working solution to all wells to start the reaction.
3. Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Read the fluorescence intensity every 60 seconds for 30 minutes.
-
Excitation Wavelength: 360 nm
-
Emission Wavelength: 460 nm
-
4. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Control - Rate_Blank))
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.
Conclusion
This compound is more than a mere synthetic intermediate; it is a testament to the power of bioisosteric replacement and mimicry in drug design. Its structural fidelity to L-proline, combined with the reactive potential of the nitrile group, has provided a robust and versatile scaffold for the development of potent and selective enzyme inhibitors. Its profound impact on the treatment of type 2 diabetes through DPP-IV inhibition highlights its significance. For researchers, this compound remains a valuable tool, not only for creating new therapeutics but also for probing the intricate biology of proline-dependent enzymes across a spectrum of diseases. The continued exploration of this and similar scaffolds promises to yield further insights and novel clinical candidates in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride (EVT-6385837) | 913980-23-1 [evitachem.com]
- 3. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]
- 4. This compound at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]
- 5. chembk.com [chembk.com]
- 6. (2S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 [sigmaaldrich.cn]
- 7. Proline Analogues - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 10. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 11. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prolidase, a potential enzyme target for melanoma: design of proline-containing dipeptide-like prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of proline analogues as potent and selective cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: N-Acylation of (S)-Pyrrolidine-2-carbonitrile Hydrochloride
Abstract
This document provides a comprehensive guide for the N-acylation of (S)-Pyrrolidine-2-carbonitrile hydrochloride, a critical transformation in the synthesis of various pharmaceutical intermediates, including Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, present a detailed, field-tested protocol, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Significance of N-Acylated Pyrrolidines
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[4] Specifically, N-acylated derivatives of (S)-Pyrrolidine-2-carbonitrile are key building blocks in the synthesis of a class of antidiabetic drugs known as gliptins (DPP-IV inhibitors).[1][2][3] The precise and efficient installation of an acyl group onto the pyrrolidine nitrogen is, therefore, a reaction of high industrial and academic importance.
The protocol detailed herein is based on the principles of the Schotten-Baumann reaction, a robust method for acylating amines.[5][6][7][8] This reaction typically involves the use of an acyl halide or anhydride in the presence of a base to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion.[5][9]
Mechanistic Rationale: The "Why" Behind the "How"
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[6][7] The key steps are outlined below:
-
Deprotonation: (S)-Pyrrolidine-2-carbonitrile is supplied as a hydrochloride salt, meaning the secondary amine is protonated and thus non-nucleophilic. The addition of a base, typically a tertiary amine like triethylamine (TEA), is crucial to deprotonate the ammonium salt and generate the free, nucleophilic secondary amine.[10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free pyrrolidine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate.[6][7]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).
-
Final Deprotonation: The resulting protonated amide is deprotonated by another equivalent of the base to yield the final N-acylated product and the triethylammonium chloride salt.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Note: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors Utilizing (S)-Pyrrolidine-2-carbonitrile Hydrochloride as a Key Chiral Precursor
Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a cornerstone in the management of type 2 diabetes. We focus on the strategic use of (S)-Pyrrolidine-2-carbonitrile hydrochloride, a versatile and economically significant chiral building block. The narrative elucidates the mechanistic rationale behind DPP-IV inhibition and the critical role of the 2(S)-cyanopyrrolidine moiety. This document furnishes researchers, medicinal chemists, and drug development professionals with field-proven, step-by-step protocols for the synthesis of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, and its subsequent conversion to the potent DPP-IV inhibitor, Vildagliptin. The causality behind experimental choices, process controls, and analytical validation is explained to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of DPP-IV Inhibition in Glycemic Control
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a pivotal role in glucose homeostasis.[1][2] Its primary function is the rapid inactivation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1).[1] GLP-1, secreted by intestinal cells in response to food, stimulates glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.[1][2] However, the enzymatic action of DPP-IV cleaves the N-terminal dipeptide of active GLP-1, rendering it inactive within minutes.[2]
The therapeutic strategy of DPP-IV inhibition is therefore based on prolonging the action of endogenous GLP-1. By blocking DPP-IV, inhibitors extend the half-life of active GLP-1, enhancing insulin secretion and improving glycemic control with a low risk of hypoglycemia.[2][3] Several potent and selective DPP-IV inhibitors, including Sitagliptin, Vildagliptin, and Saxagliptin, have become essential treatments for type 2 diabetes.[1]
A common structural feature in many of these inhibitors is the 2(S)-cyanopyrrolidine moiety. This scaffold is a highly effective proline mimic, targeting the S1 pocket of the DPP-IV active site. The nitrile group is crucial, forming a reversible covalent adduct with the catalytic serine residue (Ser630) in the enzyme's active site, which is responsible for the potent and durable inhibition.[2] Furthermore, this moiety imparts excellent chemical stability, making it suitable for oral administration.[2]
Section 1: (S)-Pyrrolidine-2-carbonitrile as a Strategic Chiral Building Block
This compound serves as an ideal starting material for the large-scale synthesis of cyanopyrrolidine-based DPP-IV inhibitors. Its primary advantage lies in providing the core chiral scaffold in an economical and readily available form. For its incorporation into the final drug molecule, it is typically converted into a more reactive intermediate, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[2][4] This key intermediate can then be coupled with various amines to generate a library of potential DPP-IV inhibitors, demonstrating its versatility in drug discovery.[5][6]
The overall synthetic strategy involves a three-stage process:
-
N-Acylation: The secondary amine of the pyrrolidine ring is acylated.
-
Functional Group Transformation: The native functional group (carboxylic acid derived from L-proline) is converted to the critical nitrile.
-
Coupling: The resulting intermediate is coupled with the second pharmacophore component to yield the final active pharmaceutical ingredient (API).
Section 2: Synthesis Protocol: Preparation of the Key Intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This section details a robust, multi-step synthesis adapted from established literature procedures, starting from the readily available and inexpensive L-proline.[2][7]
Protocol 2.1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (8)
Rationale: This step introduces the chloroacetyl group, which serves as the electrophilic handle for the final coupling reaction. The reaction is a standard N-acylation of a secondary amine.
-
Materials: L-proline, Tetrahydrofuran (THF), Chloroacetyl chloride.
-
Procedure:
-
Suspend L-proline (e.g., 20.0 g, 0.174 mol) in THF (200 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
At room temperature, add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature and cautiously add water (20 mL), stirring for 20 minutes to quench any remaining acid chloride.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL). Transfer to a separatory funnel and collect the organic layer.
-
Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.[2]
-
Protocol 2.2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9)
Rationale: The conversion of the carboxylic acid to a primary amide is a necessary precursor to the nitrile. This protocol uses dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxyl group, followed by reaction with an ammonia source. Using ammonium bicarbonate under non-aqueous conditions is a practical choice to avoid side reactions.[2]
-
Materials: Compound 8 , Dichloromethane (DCM), Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate.
-
Procedure:
-
Dissolve the crude carboxylic acid 8 (e.g., 10.0 g, 0.052 mol) in DCM (200 mL).
-
Cool the solution to 10–15 °C and slowly add a solution of DCC (10.8 g, 0.052 mol) in DCM. Stir the mixture at room temperature for 1 hour.
-
Add solid ammonium bicarbonate (41.2 g, 0.522 mol) portion-wise. A precipitate of dicyclohexylurea (DCU) will form.
-
Stir the resulting suspension for an additional hour at room temperature. Monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate and excess ammonium bicarbonate. Wash the residue with fresh DCM.
-
Concentrate the filtrate under vacuum. The crude residue can be purified by crystallization or column chromatography to afford the pure amide 9 .[2]
-
Protocol 2.3: Dehydration of Amide to Nitrile to Yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (6)
Rationale: This is the critical step to form the cyanopyrrolidine moiety. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that efficiently converts the primary amide to a nitrile under mild conditions.[2][4][8]
-
Materials: Amide 9 , THF, Trifluoroacetic anhydride (TFAA), Ammonium bicarbonate.
-
Procedure:
-
Suspend amide 9 (e.g., 4.0 g, 0.0209 mol) in THF (40 mL).
-
Cool the suspension to 0–5 °C in an ice bath.
-
Add TFAA (4.4 mL, 0.0315 mol) dropwise, maintaining the internal temperature below 10 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor by TLC (5% MeOH/CHCl₃).
-
After completion, cool the mixture back to 5–10 °C.
-
Carefully add solid ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise to neutralize the trifluoroacetic acid generated.
-
Stir at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum at 40 °C. The resulting residue contains the desired product 6 . It can be purified further by column chromatography.[2][4]
-
Section 3: Final Coupling Step: Synthesis of Vildagliptin
Rationale: The final step is a nucleophilic substitution (SN2) reaction where the amine group of 3-hydroxy-1-aminoadamantane displaces the chloride on the chloroacetyl intermediate, forming the final drug substance.[5]
Protocol 3.1: Synthesis of Vildagliptin (2)
-
Materials: Intermediate 6 , 3-hydroxy-1-aminoadamantane, Potassium carbonate (K₂CO₃), appropriate solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the key intermediate 6 in a suitable solvent such as acetonitrile.
-
Add 3-hydroxy-1-aminoadamantane and a base, such as potassium carbonate, to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, the reaction is worked up by filtering any inorganic salts and concentrating the solvent.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield Vildagliptin of high purity.[5]
-
Section 4: Data Summary and Characterization
The efficiency of the synthesis is critical for its application in drug development. The following table summarizes typical yields reported in the literature for the key transformations.
| Step | Transformation | Starting Material | Product | Typical Yield | Reference |
| 2.2 | Amidation | Carboxylic Acid 8 | Amide 9 | 52% | [2] |
| 2.3 | Dehydration | Amide 9 | Nitrile 6 | ~70-80% (inferred from multi-step syntheses) | [2][4] |
| 3.1 | Coupling | Nitrile 6 | Vildagliptin 2 | 50% | [5] |
Analytical Characterization:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress at each step. A typical mobile phase is 5% Methanol in Chloroform.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of intermediates and the final product by identifying characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds, confirming their identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and for in-process control.
Conclusion
This compound is a highly valuable chiral precursor for the asymmetric synthesis of DPP-IV inhibitors. The protocols outlined in this guide demonstrate a practical and scalable route to Vildagliptin, a leading therapeutic agent for type 2 diabetes. The synthetic strategy, centered on the formation of the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is robust and adaptable. By understanding the rationale behind each chemical transformation, researchers can effectively troubleshoot and optimize these procedures for the discovery and development of novel DPP-IV inhibitors.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Identification of Novel Dipeptidyl Peptidase IV Inhibitory Peptides Derived from Bighead Carp (Hypophthalmichthys nobilis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
One-Pot Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A Detailed Guide for Pharmaceutical Development
Abstract
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a cornerstone chiral intermediate in the synthesis of several potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, most notably Vildagliptin, a key therapeutic for the management of type 2 diabetes mellitus.[1][2] The efficiency of its synthesis directly impacts the economic and environmental viability of producing these life-saving drugs. This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of this critical intermediate, designed for researchers, chemists, and process development professionals. By consolidating multiple reaction steps into a single vessel, these methodologies offer significant advantages over traditional, multi-step approaches, including reduced cycle times, minimized solvent usage, and improved overall yield. We will explore the mechanistic underpinnings of the key chemical transformations, provide step-by-step, field-proven protocols, and discuss critical process parameters and safety considerations.
Introduction: The Strategic Importance of a One-Pot Approach
The 2(S)-cyanopyrrolidine moiety is the essential pharmacophore responsible for the potent and reversible inhibition of the DPP-IV enzyme.[1] (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as the primary building block for introducing this key structural feature into the final drug molecule.[1]
Traditional synthetic routes often commence with L-proline and proceed through a series of discrete steps: N-acylation, conversion of the carboxylic acid to a primary amide, and subsequent dehydration to the nitrile.[2][3] This multi-step approach, while reliable, suffers from several drawbacks:
-
Process Inefficiency: Each step requires separate workup and isolation of intermediates, leading to extended production timelines and cumulative material losses.
-
Increased Waste Generation: The use of multiple solvents and reagents for reaction, extraction, and purification at each stage contributes to a larger environmental footprint.
-
Economic Disadvantage: Complex operations and higher raw material consumption increase the overall manufacturing cost.
The one-pot synthesis, particularly starting from L-prolinamide, elegantly circumvents these issues. This strategy involves the sequential N-chloroacetylation and amide dehydration in a single reactor, without the need to isolate the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[1][4] This streamlined process is not only more efficient but also inherently more "green," aligning with modern principles of sustainable chemical manufacturing.
Mechanistic Rationale and Pathway Selection
The core of the one-pot synthesis from L-prolinamide involves two fundamental transformations occurring in sequence:
-
N-Chloroacetylation: An exothermic nucleophilic acyl substitution where the primary amine of L-prolinamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically rapid and forms the intermediate amide.
-
Amide Dehydration: The conversion of the primary amide group (-CONH₂) into a nitrile group (-C≡N). This is the critical, yield-determining step and requires a potent dehydrating agent.
Several reagents can effect this dehydration. A particularly efficient method utilizes an excess of chloroacetyl chloride itself to serve a dual role: as the acylating agent and, in the presence of a catalyst like N,N-dimethylformamide (DMF), as a dehydrating agent.[1][4] The plausible mechanism involves the activation of the amide oxygen by chloroacetyl chloride (or a species derived from it in the presence of DMF, such as a Vilsmeier-type reagent), facilitating the elimination of water.
Alternative dehydrating agents such as trifluoroacetic anhydride or phosphorus oxychloride are also effective but may introduce additional complexities in workup and cost.[5][6][7] For this guide, we will focus on the protocol using chloroacetyl chloride as the dual-function reagent due to its operational simplicity and cost-effectiveness.
Safety First: Handling Chloroacetyl Chloride
WARNING: Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water.[8][9] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to:
-
Chemical-resistant gloves (e.g., butyl rubber).
-
Tight-sealing safety goggles and a face shield.[9]
-
A lab coat and appropriate protective clothing.
-
Access to an emergency eyewash station and safety shower is mandatory.[10][11]
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][9]
Experimental Protocol: One-Pot Synthesis from L-Prolinamide
This protocol details a robust and scalable one-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| L-Prolinamide | 114.15 | 7531-52-4 | Starting Material |
| Chloroacetyl Chloride | 112.94 | 79-04-9 | Acylating & Dehydrating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Catalyst |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Solvent |
| Saturated Sodium Bicarbonate (aq.) | 84.01 | 144-55-8 | Quenching Agent |
| Brine (Saturated NaCl aq.) | 58.44 | 7647-14-5 | Washing Agent |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying Agent |
Step-by-Step Methodology
-
Reactor Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, charge L-prolinamide (1.0 eq) and anhydrous dichloromethane (DCM, ~10 volumes).
-
Cooling: Begin stirring to form a suspension and cool the mixture to between -20°C and -15°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
N-Chloroacetylation & Dehydration: Slowly add chloroacetyl chloride (2.2 - 2.5 eq) dropwise via a dropping funnel, ensuring the internal temperature does not rise above -10°C. The initial addition completes the acylation, while the excess, activated by DMF, drives the subsequent dehydration.[1][4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the intermediate amide is fully consumed.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic process that releases HCl gas; ensure adequate ventilation and slow addition.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer two more times with fresh DCM.
-
Washing and Drying: Combine all organic layers and wash sequentially with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, typically as a pale yellow oil or a low-melting solid.
Purification
The crude product is often of sufficient purity for direct use in the subsequent step (e.g., Vildagliptin synthesis). If higher purity is required, the product can be purified by:
-
Recrystallization: Using a solvent system such as ethyl acetate/heptane.
-
Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexanes.
Process Insights and Causality
-
Choice of Starting Material: L-prolinamide is preferred over L-proline for a true one-pot synthesis of the nitrile, as it already contains the necessary amide functionality, eliminating the need for separate amidation and dehydration steps.[5]
-
Temperature Control: Maintaining a low temperature (-20°C to -10°C) during the addition of chloroacetyl chloride is critical. It controls the exothermic N-acylation reaction and minimizes potential side reactions, such as racemization or degradation.[1][5]
-
Role of DMF: DMF acts as a catalyst, likely by forming a Vilsmeier-type intermediate with chloroacetyl chloride. This intermediate is a much more powerful electrophile that activates the amide for dehydration.[4]
-
Stoichiometry of Chloroacetyl Chloride: An excess is required. The first equivalent is consumed in the N-acylation. The subsequent amount is necessary to act as the dehydrating agent.[4]
-
Aqueous Workup: The quench with a mild base like sodium bicarbonate is essential to neutralize excess chloroacetyl chloride and the HCl generated during the reaction, preventing product degradation during workup.
Analytical Characterization
The identity and purity of the synthesized (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile should be confirmed using standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR (CDCl₃, 600 MHz) | δ ~4.8 ppm (m, 1H, CHN), ~4.1 ppm (s, 2H, CH₂Cl), ~3.7 ppm (m, 1H, CH₂N), ~3.6 ppm (m, 1H, CH₂N), ~2.2-2.4 ppm (m, 4H, CH₂)[12] |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ = 173.04 (calculated for C₇H₉ClN₂O)[5][12] |
| HPLC | To determine chemical purity (e.g., >99%). |
| Chiral HPLC | To confirm enantiomeric purity (e.g., >99.9% e.e.).[13] |
Conclusion
The one-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-prolinamide represents a significant process improvement over traditional multi-step methods. By leveraging chloroacetyl chloride as both an acylating and a dehydrating agent in the presence of a DMF catalyst, this approach offers a streamlined, efficient, and cost-effective route to a vital pharmaceutical intermediate.[4] Adherence to strict safety protocols and precise control over reaction conditions are paramount to achieving high yield and purity. This guide provides a solid foundation for researchers and process chemists to implement and optimize this synthesis, thereby accelerating the development and manufacturing of next-generation antidiabetic therapies.
References
- 1. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 5. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 8. lobachemie.com [lobachemie.com]
- 9. kscl.co.in [kscl.co.in]
- 10. nj.gov [nj.gov]
- 11. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. op.niscair.res.in [op.niscair.res.in]
- 13. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
Application Note & Protocol: A Modular Approach to the Synthesis of Anagliptin Intermediates
Abstract
Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes.[1][2] Its efficacy is derived from a unique chemical scaffold, the synthesis of which relies on the efficient and high-purity preparation of two key intermediates: 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (the heterocyclic core) and a chiral cyanopyrrolidine amine side-chain . This document provides a detailed, research-grade guide for the synthesis of these crucial building blocks, emphasizing the underlying chemical principles, procedural logic, and robust validation at each stage. The protocols described herein are synthesized from established patent literature and scientific publications to provide researchers and drug development professionals with a comprehensive and practical workflow.
Overall Synthetic Strategy
The synthesis of Anagliptin is a convergent process, where two primary intermediates are prepared in separate streams and then coupled in a final condensation step. This modular approach is advantageous for process optimization and impurity control.
The core logic involves:
-
Synthesis of the Pyrazolopyrimidine Core: Building the heterocyclic acid that forms the backbone of the final molecule.
-
Synthesis of the Chiral Amine: Constructing the stereospecific side-chain which is critical for enzymatic interaction.[1]
-
Amide Coupling: Condensing the two intermediates to form the final Anagliptin drug substance.[3]
Caption: Convergent synthesis strategy for Anagliptin.
Synthesis of Intermediate 1: 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
This intermediate forms the stable heterocyclic core of Anagliptin. The synthesis is a three-step process starting from commercially available materials. The key transformation is a ring-closing reaction to form the pyrazolopyrimidine nucleus, followed by hydrolysis of a nitrile to the required carboxylic acid.[4]
Step 2.1: Preparation of (2E)-3-(dimethylamino)-2-formylacrylonitrile
This initial step involves the reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the formation of the enamine.
Protocol:
-
To a suitable reaction vessel, add the chosen solvent (e.g., methanol, ethanol, or dichloromethane).[4]
-
Cool the solvent to a temperature between -5°C and 25°C.
-
Slowly add cyanoacetaldehyde to the solvent.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) dropwise while maintaining the temperature.
-
Stir the reaction mixture for 20-25 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by removal of the solvent under reduced pressure.
Step 2.2: Synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
This is the crucial ring-closing step. The previously synthesized acrylonitrile derivative is reacted with 3-amino-5-methylpyrazole in the presence of an organic base to yield the bicyclic heteroaromatic system.[4]
Protocol:
-
Dissolve (2E)-3-(dimethylamino)-2-formylacrylonitrile and 3-amino-5-methylpyrazole in an alcoholic solvent such as ethanol. A slight molar excess of the acrylonitrile (e.g., 1:1.1) is recommended.[4]
-
Add an organic base, such as piperidine.
-
Heat the mixture to a temperature of 70-90°C and maintain for 6-12 hours.[4]
-
Monitor the reaction for the disappearance of starting materials via TLC.
-
Upon completion, cool the reaction mixture and isolate the product, which may precipitate from the solution. Filtration and washing with cold solvent will yield the crude product, which can be further purified if necessary.
Step 2.3: Hydrolysis to 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under acidic or basic conditions. The patent literature describes a robust method using a mineral alkali followed by acidic workup.[4]
Protocol:
-
Suspend the 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile in an alcoholic solvent (e.g., ethanol).
-
Add a mineral alkali solution, such as aqueous sodium hydroxide.[4]
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Filter the resulting solid, wash with water to remove residual salts, and dry under vacuum to yield the final intermediate.
| Parameter | Step 2.1 | Step 2.2 | Step 2.3 |
| Key Reagents | Cyanoacetaldehyde, DMF-DMA | 3-amino-5-methylpyrazole | Sodium Hydroxide, HCl |
| Solvent | Methanol or Ethanol | Ethanol | Ethanol/Water |
| Temperature | -5 to 25°C | 70 to 90°C | Reflux |
| Duration | 20-25 hours | 6-12 hours | Varies (monitor) |
| Key Transformation | Enamine formation | Ring closure | Nitrile hydrolysis |
Synthesis of Intermediate 2: Chiral Cyanopyrrolidine Amine
The synthesis of the chiral side-chain begins with L-proline, ensuring the correct stereochemistry (2S) required for Anagliptin's biological activity.[1][3] The process involves several steps to build the final amine intermediate ready for coupling.
Caption: Workflow for the synthesis of the chiral amine intermediate.
Protocol Overview (Multi-Step Sequence)
A detailed, multi-step synthesis route is described in patent literature[3], which is summarized here to provide a logical framework.
-
Esterification of L-Proline: The carboxylic acid of L-proline is first protected, typically as a methyl ester, to prevent it from interfering in subsequent reactions.
-
Ammoniation & Acetylation: The proline derivative undergoes amidation followed by acetylation.
-
Cyanation: A key step where a cyano group is introduced to form the chiral cyanopyrrolidine intermediate.[3]
-
Nucleophilic Substitution: The cyanopyrrolidine intermediate is reacted with a protected diamine segment under basic conditions (e.g., using NaHCO₃, K₂CO₃) to form a larger, Boc-protected intermediate.[3]
-
Deprotection: The final step involves the removal of the tert-Butoxycarbonyl (Boc) protecting group using a strong acid, typically hydrochloric acid, to liberate the primary amine, yielding the final cyanopyrrolidine amine intermediate as a salt.[3]
Final Assembly: Coupling of Intermediates
The final step is the formation of an amide bond between the carboxylic acid of the pyrazolopyrimidine core (Intermediate 1) and the primary amine of the chiral side-chain (Intermediate 2). This reaction requires a coupling agent to activate the carboxylic acid.
Causality of Reagent Choice: Several condensing agents can be employed for this transformation. The choice depends on factors like desired reaction time, yield, and impurity profile.
-
HATU/HBTU: These are highly efficient, uronium-based coupling reagents that provide rapid reaction times and high yields. They are often used with a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt).[3]
-
CDI (N,N'-Carbonyldiimidazole): CDI is a milder and often more cost-effective coupling agent. It activates the carboxylic acid by forming an acylimidazolide intermediate.[5][6]
Protocol (Example using HATU):
-
Dissolve 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq.), the cyanopyrrolidine amine intermediate (1.0 eq.), and HATU (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).[3]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a hindered base such as diisopropylethylamine (i-Pr₂NEt, ~2.3 eq.).[3]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).
-
Perform an aqueous workup. Typically, the solvent is partially removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic phase is washed, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield crude Anagliptin.
-
Further purification can be achieved by crystallization from a suitable solvent system.[5]
Safety and Handling
-
All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
Reagents such as DMF-DMA, piperidine, strong acids/bases, and coupling agents should be handled with care according to their Safety Data Sheets (SDS).
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are critical for the coupling reaction to prevent hydrolysis of activated intermediates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anagliptin | 739366-20-2 | FA31542 | Biosynth [biosynth.com]
- 3. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]
- 4. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]
- 5. WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents [patents.google.com]
- 6. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile via N-Acylation
Introduction: A Key Intermediate in Modern Drug Discovery
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a chiral building block of significant importance in medicinal chemistry. It serves as a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type-II diabetes.[1][2] Vildagliptin, a prominent member of this class, incorporates this cyanopyrrolidine moiety, which is essential for its potent and reversible inhibition of the DPP-IV enzyme.[1][2]
This document provides a detailed protocol for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile through the N-acylation of (S)-Pyrrolidine-2-carbonitrile hydrochloride with chloroacetyl chloride. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental guide, and address critical safety and handling considerations.
A crucial point of chemical logic must be addressed at the outset. The starting material, (S)-Pyrrolidine-2-carbonitrile, is provided as its hydrochloride salt. In this form, the secondary amine of the pyrrolidine ring is protonated, rendering it non-nucleophilic and incapable of reacting with the electrophilic chloroacetyl chloride. Therefore, the reaction necessitates the use of a non-nucleophilic base to neutralize the salt in situ, liberating the free amine to participate in the acylation reaction.[3][4]
Reaction Mechanism and Scientific Principles
The core transformation is a nucleophilic acyl substitution, proceeding through a well-established addition-elimination mechanism.[5]
-
Deprotonation (Activation): A non-nucleophilic base, such as triethylamine (TEA), deprotonates the pyrrolidinium hydrochloride, generating the free secondary amine. This step is essential to unmask the lone pair of electrons on the nitrogen atom, activating it as a nucleophile.
-
Nucleophilic Attack: The activated nitrogen atom of (S)-Pyrrolidine-2-carbonitrile attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion as a leaving group.
-
Byproduct Neutralization: The eliminated chloride ion and the proton abstracted in the initial step are scavenged by a second equivalent of the base, forming triethylammonium chloride, a salt that often precipitates from the reaction mixture.
This sequence is illustrated in the diagram below.
Caption: Nucleophilic Acyl Substitution Mechanism.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Key Properties |
| This compound | 207557-35-5 | 146.61 | Hygroscopic solid |
| Chloroacetyl chloride | 79-04-9 | 112.94 | Colorless to yellow liquid, corrosive, water-reactive |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Liquid, strong base, pungent odor |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Volatile organic solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | Aqueous solution for workup |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | - | Aqueous solution for workup |
| Saturated Sodium Chloride (Brine) Solution | 7647-14-5 | - | Aqueous solution for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Critical Safety Precautions and Handling
Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water. [6][7][8] All operations involving this reagent must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber or laminate), and tight-fitting safety goggles with a face shield.[7][8]
-
Inert Atmosphere: The reaction is sensitive to moisture due to the high reactivity of chloroacetyl chloride with water. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Handling: Use syringes or cannulas for transferring chloroacetyl chloride. Never handle it in an open vessel. Ensure all glassware is oven- or flame-dried before use.
-
Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning. Do not use water.[7]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6]
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open, and seek urgent medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek urgent medical attention.[6]
-
-
Waste Disposal: Quench any residual chloroacetyl chloride by slowly adding it to a stirred, cold solution of sodium bicarbonate. Dispose of all chemical waste according to institutional guidelines.
Detailed Experimental Protocol
This protocol details the N-acylation on a 10 mmol scale.
A. Reaction Setup
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.47 g, 10.0 mmol, 1.0 equiv.).
-
Seal the flask with a septum and place it under a positive pressure of nitrogen.
-
Add anhydrous dichloromethane (DCM, 40 mL) via syringe.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
While stirring, add triethylamine (TEA, 3.07 mL, 22.0 mmol, 2.2 equiv.) dropwise via syringe. The use of 2.2 equivalents is crucial: one equivalent to neutralize the hydrochloride salt and another to scavenge the HCl generated during the acylation.[4] Stir the mixture at 0 °C for 15 minutes.
B. Acylation Reaction
-
In a separate dry, nitrogen-flushed vial, prepare a solution of chloroacetyl chloride (0.88 mL, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL).
-
Using a syringe, add the chloroacetyl chloride solution dropwise to the stirring amine suspension at 0 °C over a period of 20-30 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic nature of the acylation reaction and prevent the formation of side products.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours). A suitable mobile phase is 50% ethyl acetate in hexanes.
C. Workup and Purification
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add 20 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) - to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) - to remove any remaining acidic species.
-
Saturated brine solution (1 x 20 mL) - to reduce the solubility of organic material in the aqueous phase.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product, typically an oil or a low-melting solid, can be purified further by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Workflow Visualization
Caption: Experimental workflow for N-acylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base; moisture contamination deactivating the acyl chloride; low temperature. | Ensure 2.2 equivalents of fresh, dry TEA are used. Use anhydrous solvents and flame-dried glassware. Allow the reaction to stir longer at room temperature. |
| Low Yield | Product loss during aqueous workup; formation of side products. | Ensure complete extraction from the aqueous layer. Perform the addition of chloroacetyl chloride slowly at 0 °C to minimize side reactions. |
| Dark-colored Product | Reaction temperature was too high; impurities in starting materials. | Maintain strict temperature control during addition. Purify the crude product by column chromatography. |
| Diacylation Product | (Unlikely for this substrate) Can occur with primary amines if excess acyl chloride is used. | Use a slight excess (1.1 eq) of the acylating agent as specified. |
Conclusion
The N-acylation of this compound with chloroacetyl chloride is a robust and efficient method for producing a high-value pharmaceutical intermediate. The success of this synthesis hinges on two key principles: the mandatory use of a base to activate the amine starting material and the careful control of reaction conditions to manage the high reactivity of chloroacetyl chloride. By adhering to the detailed protocol and stringent safety measures outlined in these notes, researchers can reliably synthesize (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile for applications in drug development and beyond.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. kscl.co.in [kscl.co.in]
- 8. fishersci.com [fishersci.com]
Dehydration of amide intermediate to form (S)-Pyrrolidine-2-carbonitrile
An Application Guide to the Synthesis of (S)-Pyrrolidine-2-carbonitrile via Amide Dehydration
Abstract
(S)-Pyrrolidine-2-carbonitrile and its derivatives are pivotal chiral building blocks in modern medicinal chemistry. Their primary significance lies in their role as key intermediates for a class of potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors, including Vildagliptin, which are instrumental in the management of type-II diabetes.[1][2][3][4] The 2(S)-cyanopyrrolidine moiety functions as a proline mimic, enabling potent and reversible inhibition of the DPP-IV enzyme.[3] This application note provides a comprehensive technical guide for researchers and drug development professionals on the critical dehydration step of the (S)-pyrrolidine-2-carboxamide intermediate to yield the target nitrile. We will explore the underlying chemical principles, compare various dehydrating agents, and provide a detailed, field-proven protocol for this transformation.
Mechanistic Principles of Amide Dehydration
The conversion of a primary amide to a nitrile is a dehydration reaction, formally involving the removal of a molecule of water. The core principle of this transformation involves the activation of the amide's carbonyl oxygen to transform it into a good leaving group.[5] While strong heating can sometimes effect this change, the use of chemical dehydrating agents is standard practice for efficiency and substrate compatibility.
The general mechanism proceeds via two key stages:
-
Activation of the Carbonyl Oxygen: The dehydrating agent (e.g., POCl₃, TFAA) is an electrophile that is attacked by the nucleophilic carbonyl oxygen of the amide. This step converts the hydroxyl group of the amide tautomer into a better leaving group (e.g., a phosphate or trifluoroacetate ester).
-
Elimination: A base present in the reaction mixture removes the two protons from the amide nitrogen, leading to the collapse of the intermediate and elimination of the leaving group, forming the carbon-nitrogen triple bond of the nitrile.[5][6]
Caption: General mechanism of amide dehydration.
Comparative Analysis of Common Dehydrating Agents
The choice of dehydrating agent is critical and depends on the substrate's sensitivity to acid, heat, and the desired reaction conditions. Several reagents are commonly employed for this transformation, each with distinct advantages and drawbacks.[7][8]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Trifluoroacetic Anhydride (TFAA) | THF or DCM, often with a base (e.g., Pyridine, Et₃N), 0°C to RT. | Mild, non-acidic byproducts, high yields, and good functional group tolerance.[9] | Can cause trifluoroacetylation of other nucleophilic groups (e.g., amines).[9] Reagent is corrosive and moisture-sensitive. |
| Phosphorus Oxychloride (POCl₃) | Reflux in neat POCl₃ or in a solvent like ACN or pyridine. | Potent, inexpensive, and widely used.[9] | Harsh conditions, generates HCl which can be detrimental to acid-sensitive substrates.[5][9] Reaction can be highly exothermic. |
| Thionyl Chloride (SOCl₂) | Typically heated in neat SOCl₂ or with a solvent. | Readily available and effective. | Generates corrosive byproducts (SO₂ and HCl).[9] Not suitable for substrates with acid-labile functional groups. |
| Cyanuric Chloride (TCT) | DMF or ACN, often at room temperature. | Mild conditions, high yields, and only requires a sub-stoichiometric amount.[10] | The cyanuric acid byproduct must be removed during workup, typically with a bicarbonate wash.[10] |
| Burgess Reagent | Anhydrous THF or Benzene, mild heating. | Exceptionally mild and selective, compatible with a wide range of sensitive functional groups.[11][12][13] | High cost limits its use to small-scale synthesis of valuable compounds.[14] |
Recommended Protocol: Dehydration using Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from established procedures for the synthesis of N-acylated (S)-pyrrolidine-2-carbonitriles and is recommended for its mild conditions and high efficiency.[2][15] Trifluoroacetic anhydride is a powerful dehydrating agent that allows the reaction to proceed at low temperatures, preserving the stereochemical integrity of the chiral center.[16]
Materials and Reagents
-
(S)-Pyrrolidine-2-carboxamide (or its N-acyl derivative)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of Ammonium Bicarbonate (NH₄HCO₃) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard glassware for extraction and purification.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-pyrrolidine-2-carboxamide (1.0 eq). Dissolve the amide in anhydrous THF (approx. 10 mL per gram of amide).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0–5 °C. Causality Note: This initial cooling is crucial to control the exothermic reaction upon addition of the highly reactive TFAA.
-
Addition of TFAA: Add trifluoroacetic anhydride (1.5 eq) dropwise to the cold, stirred solution via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully add a saturated aqueous solution of ammonium bicarbonate portion-wise until gas evolution (CO₂) ceases. Causality Note: This step neutralizes the trifluoroacetic acid byproduct and quenches any excess TFAA.[2][15]
-
Workup and Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the THF. To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine. Causality Note: These washes remove residual water-soluble impurities and salts.
-
Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude (S)-Pyrrolidine-2-carbonitrile. The crude product can be further purified by flash column chromatography on silica gel if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistrysteps.com [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. journal.iisc.ac.in [journal.iisc.ac.in]
- 14. scientificupdate.com [scientificupdate.com]
- 15. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 16. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
Application Note: Continuous Flow Synthesis of Vildagliptin Intermediates for Enhanced Pharmaceutical Manufacturing
Introduction: Vildagliptin and the Imperative for Greener, More Efficient Synthesis
Vildagliptin is an important oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1] Its synthesis traditionally involves multi-step batch processes which can present challenges related to safety, scalability, and efficiency. Continuous flow chemistry offers a paradigm shift in the synthesis of active pharmaceutical ingredients (APIs) like Vildagliptin, providing numerous advantages over conventional batch methods. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety due to smaller reaction volumes, and the potential for seamless integration of reaction and purification steps.[2][3][4][5] This application note provides detailed protocols and insights into the continuous flow synthesis of two key intermediates of Vildagliptin: 3-amino-1-adamantanol (3AA) and (S)-1-(chloroacetyl)-2-cyanopyrrolidine.
The adoption of continuous flow processes for these intermediates not only leads to higher yields and shorter reaction times but also aligns with the principles of green chemistry by minimizing waste and improving energy efficiency.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of flow chemistry in pharmaceutical manufacturing.
Part 1: Continuous Flow Synthesis of 3-Amino-1-Adamantanol (3AA)
The synthesis of 3-amino-1-adamantanol, a crucial building block for Vildagliptin, can be significantly intensified and made safer using a fully continuous flow process. The traditional batch synthesis from amantadine sulfate is a lengthy process, often taking around 8 hours.[6] A continuous flow approach, encompassing nitration, hydrolysis, and neutralization, can dramatically reduce the reaction time to approximately 36 minutes while simultaneously boosting the yield from 87.8% to 95.2%.[6]
The enhanced performance in a flow regime is attributable to the superior control over the highly exothermic nitration reaction, which in turn suppresses the formation of by-products.[6] The high surface-area-to-volume ratio in microreactors or coiled tube reactors allows for rapid heat dissipation, preventing temperature spikes that can lead to degradation and side reactions.[3]
Experimental Workflow: Synthesis of 3-Amino-1-Adamantanol
Caption: Continuous flow process for the synthesis of 3-Amino-1-Adamantanol.
Detailed Protocol: Continuous Flow Synthesis of 3-Amino-1-Adamantanol
1. Reagent Preparation:
-
Solution A: Prepare a solution of amantadine sulfate in concentrated sulfuric acid.
-
Solution B: Prepare a solution of nitric acid.
2. System Setup:
-
Set up a continuous flow system consisting of two pumps (e.g., HPLC pumps), a T-mixer, and two coiled reactors immersed in temperature-controlled baths.
-
Connect the outlet of the second reactor to a collection flask.
3. Reaction Execution:
-
Pump Solution A and Solution B at appropriate molar ratios into the T-mixer.
-
The combined stream flows into the first heated reactor (e.g., at 45-90°C) for the nitration reaction.[7]
-
The output from the first reactor is then quenched in ice water.
-
The pH is adjusted to 12-14 with a suitable base (e.g., NaOH solution).[7]
-
The neutralized mixture is then passed through a second heated reactor (e.g., at 50-90°C) to facilitate hydrolysis.[7]
-
The residence time in the reactors is controlled by the flow rate and reactor volume to achieve complete conversion (a typical total residence time is around 36 minutes).[6]
4. Product Isolation:
-
The resulting suspension from the second reactor is collected.
-
The solid product, 3-amino-1-adamantanol, is isolated by filtration or centrifugation.[7]
-
The product is washed and dried to afford the final product with high purity and yield.
Part 2: Continuous Flow Synthesis of (S)-1-(chloroacetyl)-2-cyanopyrrolidine
The synthesis of the second key intermediate, (S)-1-(chloroacetyl)-2-cyanopyrrolidine, involves the dehydration of an amide functionality, a reaction that can be efficiently and safely performed in a continuous flow setup.[1] A notable approach utilizes an in-line formation of the Vilsmeier reagent, which is a hazardous and moisture-sensitive reagent, thereby avoiding its isolation and handling.[8][9] This two-step flow process starts from L-proline amide and chloroacetyl chloride.[1]
The first step is the N-acylation, followed by the Vilsmeier reagent-mediated dehydration to form the nitrile. The rapid generation and immediate consumption of the Vilsmeier reagent in a closed-loop system significantly enhances the safety of the process.[10] A 79% overall yield can be achieved with this method.[10]
Experimental Workflow: Synthesis of (S)-1-(chloroacetyl)-2-cyanopyrrolidine
Caption: Continuous flow process for the synthesis of (S)-1-(chloroacetyl)-2-cyanopyrrolidine.
Detailed Protocol: Continuous Flow Synthesis of (S)-1-(chloroacetyl)-2-cyanopyrrolidine
1. N-acylation (Step 1):
-
In a batch reactor, react L-proline amide with chloroacetyl chloride in a suitable solvent to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[1] This intermediate can be used directly in the next flow step.
2. Dehydration (Step 2 - Flow):
-
System Setup: A flow system with three pumps and two reactors in series is required.
-
Vilsmeier Reagent Formation:
-
Neat POCl₃ and DMF are pumped into the first reactor with a short residence time (e.g., 30 seconds) at room temperature to form the Vilsmeier reagent in-line.[10]
-
-
Dehydration Reaction:
3. Product Isolation:
-
The crude product stream from the flow reactor is collected.
-
The (S)-1-(chloroacetyl)-2-cyanopyrrolidine is isolated by crystallization from the crude mixture.[10]
-
The crystallized product is filtered, washed, and dried.
Part 3: Final Coupling to Vildagliptin - A Hybrid Approach
The final step in the synthesis of Vildagliptin is the alkylation of 3-amino-1-adamantanol with (S)-1-(chloroacetyl)-2-cyanopyrrolidine.[1] This step can be performed using either batch or continuous flow methods.[8] A Chinese patent describes a continuous process where the two intermediates are mixed with a base and a catalyst in a solvent, preheated, and then passed through a tubular reactor.[11]
A semi-batch approach has also been successfully demonstrated, where the cyanopyrrolidine intermediate produced in flow is crystallized and then reacted with 3-amino-1-adamantanol in a batch reactor in the presence of a base like K₂CO₃.[1] This hybrid approach allows for the safe and efficient production of the key intermediate in flow, followed by a well-established batch process for the final coupling, yielding Vildagliptin in 79% yield based on the initial L-proline amide.[1]
Quantitative Data Summary
| Intermediate/Product | Method | Key Parameters | Reaction Time | Yield | Reference |
| 3-Amino-1-adamantanol | Continuous Flow | Nitration, Hydrolysis, Neutralization | 36 min | 95.2% | [6] |
| 3-Amino-1-adamantanol | Batch | Not specified | 8 hours | 87.8% | [6] |
| (S)-1-(chloroacetyl)-2-cyanopyrrolidine | Continuous Flow | In-line VR formation, Dehydration | ~2 min | 79% (overall) | [1][10] |
| Vildagliptin | Hybrid (Flow/Batch) | Alkylation with K₂CO₃ | Not specified | 79% (based on proline amide) | [1] |
| Vildagliptin | Continuous Flow | Tubular reactor, 50-70°C | 60 min residence time | High | [11] |
Conclusion
Continuous flow synthesis offers significant advantages for the production of Vildagliptin intermediates, leading to safer, more efficient, and higher-yielding processes. The protocols outlined in this application note demonstrate the practical implementation of flow chemistry for the synthesis of 3-amino-1-adamantanol and (S)-1-(chloroacetyl)-2-cyanopyrrolidine. By adopting these advanced manufacturing technologies, pharmaceutical companies can improve the sustainability and economics of Vildagliptin production while maintaining high standards of quality and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 3. mdpi.com [mdpi.com]
- 4. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN104311467A - Method and device for continuous preparation of Vildagliptin by tubular reaction - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-Pyrrolidine-2-carbonitrile Hydrochloride in Pharmaceutical Development
Abstract
(S)-Pyrrolidine-2-carbonitrile hydrochloride is a pivotal chiral intermediate in contemporary pharmaceutical synthesis, most notably as a cornerstone for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. The inherent stereochemistry and the reactive nitrile functionality of this molecule are critical to its utility. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, with a focus on practical, field-proven protocols and the scientific rationale underpinning these methodologies. We will delve into its role in the synthesis of Vildagliptin, detailed analytical procedures for quality control, and comprehensive safety guidelines.
Introduction: The Significance of the Cyanopyrrolidine Moiety
The 2(S)-cyanopyrrolidine scaffold is a highly valued pharmacophore in medicinal chemistry. Its significance stems from its ability to act as a proline mimetic, enabling it to bind to the active site of enzymes that recognize proline-containing substrates. The nitrile group, in particular, plays a crucial role in the mechanism of action of many DPP-4 inhibitors.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are essential for regulating glucose homeostasis. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The cyanopyrrolidine moiety provides a framework for reversible, potent, and selective inhibition of DPP-4.[1][2] The nitrile group is believed to form a covalent, yet reversible, adduct with the catalytic serine residue in the active site of the DPP-4 enzyme.[3] This reversible covalent inhibition mechanism contributes to the high potency and favorable pharmacokinetic profile of drugs like Vildagliptin.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring its quality.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂ | [4] |
| Molecular Weight | 132.59 g/mol | [4] |
| CAS Number | 65732-69-6 | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 142-144 °C | [4] |
| Solubility | Soluble in water | [4] |
| Storage | Store at 2-8°C under an inert atmosphere | [5] |
Synthesis Protocols
The synthesis of this compound and its derivatives often commences from the readily available and chiral starting material, L-proline. The following protocols outline a common synthetic route.
Diagram: Synthetic Pathway from L-Proline
Caption: Synthetic route from L-proline to the key intermediate.
Protocol 3.1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
This initial step involves the N-acylation of L-proline.
Materials:
-
L-proline
-
Tetrahydrofuran (THF), anhydrous
-
Chloroacetyl chloride
-
Water, deionized
-
Saturated brine solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend L-proline (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add chloroacetyl chloride (1.5 eq) to the suspension at room temperature.
-
Reflux the reaction mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water and stir for 20 minutes.
-
Add saturated brine solution and extract the product with ethyl acetate.
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
Protocol 3.2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
The carboxylic acid is then converted to the corresponding amide.
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium bicarbonate
Procedure:
-
Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a solution of DCC (1.0 eq) in DCM to the cooled solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (10 eq) and continue stirring for an additional hour.[6]
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude amide. This can be further purified by crystallization or column chromatography.
Protocol 3.3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
The final step in this sequence is the dehydration of the amide to the nitrile.
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic anhydride
-
Ammonium bicarbonate
Procedure:
-
Suspend the amide (1.0 eq) in anhydrous THF and cool to 0-5°C.
-
Slowly add trifluoroacetic anhydride (1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Cool the mixture to 5-10°C and add ammonium bicarbonate (7.5 eq) portion-wise.
-
Stir at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum. The crude product can be purified by extraction and crystallization.[6]
Protocol 3.4: Synthesis of this compound
While direct, detailed public-domain protocols for the hydrochloride salt are less common than for its acylated precursor, a plausible route involves the deprotection of a suitable N-protected pyrrolidine-2-carbonitrile. Alternatively, it can be synthesized from L-prolinamide.
Conceptual Approach from L-Prolinamide:
-
Dehydration of L-Prolinamide: L-prolinamide can be dehydrated using a suitable dehydrating agent (e.g., trifluoroacetic anhydride, phosphorus oxychloride) to form (S)-pyrrolidine-2-carbonitrile.[7]
-
Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the hydrochloride salt.
Application in Drug Synthesis: The Case of Vildagliptin
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate in the synthesis of the DPP-4 inhibitor, Vildagliptin.
Diagram: Vildagliptin Synthesis Workflow
Caption: Condensation reaction for the synthesis of Vildagliptin.
Protocol 4.1: Synthesis of Vildagliptin
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
3-amino-1-adamantanol
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile
Procedure:
-
In a reaction vessel, combine 3-amino-1-adamantanol (1.1 eq), potassium carbonate (1.2 eq), and a catalytic amount of potassium iodide in acetonitrile.
-
Heat the mixture to 75-80°C with stirring.
-
Prepare a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in acetonitrile.
-
Add the solution of the chloroacetyl intermediate dropwise to the heated reaction mixture over 2 hours.
-
Maintain the reaction at 75-80°C for an additional hour after the addition is complete. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude Vildagliptin.[3]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, butanone).[3]
Analytical Quality Control
Rigorous analytical testing is essential to ensure the purity, identity, and stereochemical integrity of this compound.
Protocol 5.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in the parent compound, derivatization is often employed for UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Derivatization Reagent:
-
1% (v/v) Benzoyl chloride in acetonitrile
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Derivatization:
-
Prepare a standard solution of this compound and the sample solution to be analyzed in a suitable diluent.
-
To a known volume of the sample/standard solution, add the benzoyl chloride derivatizing reagent.
-
Heat the mixture at approximately 70°C for 60 minutes to facilitate the derivatization.[8]
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Use a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm).
-
Inject the derivatized sample and standard solutions.
-
-
Analysis:
-
The purity is determined by comparing the peak area of the main component to the total area of all peaks.
-
Protocol 5.2: Enantiomeric Purity by Chiral HPLC
Ensuring the enantiomeric excess is critical for pharmaceutical intermediates. This often requires a specialized chiral stationary phase (CSP).
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSP)
Mobile Phase:
-
Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte.
Procedure:
-
Method Development:
-
Screen various chiral columns and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers.
-
If direct separation is challenging, derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reverse-phase column is an alternative strategy.[9]
-
-
Analysis:
-
Prepare a solution of the racemic standard and the sample.
-
Inject the solutions onto the chiral HPLC system.
-
The enantiomeric purity is calculated from the peak areas of the two enantiomers.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the structure and purity of the compound. Key signals to expect include multiplets for the pyrrolidine ring protons. In the case of the N-acylated derivative, the presence of cis- and trans-amide rotamers can lead to a doubling of some peaks.[10]
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule.
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, typically showing the [M+H]⁺ ion.
Safety and Handling
This compound and its derivatives are reactive chemical compounds and should be handled with appropriate care.
Diagram: Laboratory Safety Workflow
Caption: A workflow for the safe handling of chemical intermediates.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Engineering Controls:
-
All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
Handling Precautions:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a fundamentally important building block in the synthesis of modern pharmaceuticals, particularly for the treatment of type 2 diabetes. Its successful application hinges on a deep understanding of its synthesis, the ability to rigorously control its quality through robust analytical methods, and a commitment to safe handling practices. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this key pharmaceutical intermediate in their research and development endeavors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 4. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(65732-69-6) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 11. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: (S)-Pyrrolidine-2-carbonitrile Hydrochloride
Welcome to the technical support center for (S)-Pyrrolidine-2-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of hydrolysis of this valuable chiral intermediate. As a hygroscopic and hydrolytically sensitive compound, its stability is paramount for reproducible and successful experimental outcomes. This resource provides in-depth, experience-driven answers to common challenges, robust protocols, and troubleshooting workflows.
(S)-Pyrrolidine-2-carbonitrile and its derivatives are pivotal building blocks in medicinal chemistry, notably in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used in the management of type-II diabetes.[1][2][3] The 2(S)-cyanopyrrolidine moiety is crucial for the potent inhibitory activity of these drugs.[1][3] However, the nitrile group is susceptible to hydrolysis, which can compromise the integrity of the starting material and impact reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with this compound, providing explanations grounded in chemical principles and practical laboratory experience.
Section 1: Understanding the Hydrolysis Problem
Q1: What is hydrolysis and why is this compound so susceptible to it?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of (S)-Pyrrolidine-2-carbonitrile, the nitrile group (-C≡N) is the primary site of hydrolysis. The reaction proceeds in two stages: first to an amide intermediate ((S)-Pyrrolidine-2-carboxamide), and then to the final carboxylic acid product ((S)-Pyrrolidine-2-carboxylic acid, or L-Proline).[4][5]
The susceptibility of the nitrile is significantly enhanced by the presence of either acid or base, which catalyze the reaction.[4][6] Since the compound is a hydrochloride salt, it creates a mildly acidic environment when dissolved in any residual water, thereby catalyzing its own degradation. Furthermore, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which provides the water necessary for hydrolysis.[7][8]
Q2: What are the products of hydrolysis and how do they impact my experiments?
A2: The primary hydrolysis product is (S)-Pyrrolidine-2-carboxylic acid (L-Proline). The presence of this impurity can have several negative consequences:
-
Reduced Yield: As the starting material degrades, the effective concentration decreases, leading to lower yields of your desired product.
-
Side Reactions: The carboxylic acid byproduct can participate in unintended side reactions, complicating your reaction mixture.
-
Purification Challenges: The impurity has different physicochemical properties (polarity, solubility) than the starting nitrile, which can make purification of the final product difficult.
-
Inaccurate Stoichiometry: If weighing out a partially hydrolyzed reagent, the stoichiometry of your reaction will be incorrect, potentially affecting reaction kinetics and outcomes.
Diagram: Hydrolysis Pathway The following diagram illustrates the step-wise conversion of the nitrile to the carboxylic acid, a process catalyzed by water in either acidic or basic conditions.
Caption: Hydrolysis of (S)-Pyrrolidine-2-carbonitrile.
Section 2: Prevention - Best Practices for Handling and Storage
Q3: What are the absolute best storage conditions for this compound?
A3: Proper storage is the first line of defense against hydrolysis. The compound should be stored under conditions that rigorously exclude atmospheric moisture.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C[9] | Slows the rate of any potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moist air from the container headspace. |
| Container | Tightly sealed, opaque glass vial | Prevents light exposure and moisture ingress. Use of Parafilm® around the cap is highly recommended.[10] |
| Location | Desiccator Cabinet | Provides a secondary barrier against ambient humidity. Desiccant pouches can also be placed inside the primary container's headspace for large containers.[10] |
Q4: I need to weigh the compound and prepare a solution. What is the correct procedure?
A4: This is a critical step where moisture exposure is most likely. Working quickly but carefully is key. For highly sensitive reactions, using a glovebox or Schlenk line is ideal.[11][12]
Step-by-Step Weighing and Dissolution Protocol:
-
Preparation: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If not using a glovebox, flush the weighing vessel (e.g., a pre-dried, tared flask) and the headspace of the reagent bottle with a gentle stream of inert gas (Argon or Nitrogen).
-
Weighing: Quickly weigh the required amount of solid into the flask and immediately seal the flask with a septum.
-
Solvent Addition: Use only anhydrous solvents.[13][14] Add the solvent to the flask via a syringe through the septum. Using a syringe to transfer the solvent from a Sure/Seal™ bottle is a standard and effective technique.[12]
-
Mixing: Swirl or stir the mixture under the inert atmosphere until the solid is fully dissolved.
Q5: Which solvents should I use, and which should I absolutely avoid?
A5: The choice of solvent is critical. The primary requirement is that the solvent must be anhydrous (water-free).[13][14] Even solvents labeled "anhydrous" can absorb moisture if not handled correctly.[15]
| Recommended Solvents (Anhydrous Grade) | Solvents to Avoid | Rationale for Avoidance |
| Acetonitrile (MeCN) | Protic Solvents (Methanol, Ethanol) | The -OH group can participate in reactions and they are difficult to keep perfectly dry. |
| Dichloromethane (DCM) | Water | Directly causes hydrolysis. |
| Tetrahydrofuran (THF) | Non-anhydrous grades of any solvent | Contain unacceptable levels of water that will initiate degradation.[13] |
| Toluene | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These are hygroscopic and can contain significant water unless rigorously dried. |
Q6: How does pH affect the stability of the nitrile group?
A6: The stability of the nitrile group is highly pH-dependent. Both strongly acidic and strongly basic conditions will accelerate the rate of hydrolysis significantly.[4][16] While the hydrochloride salt makes the immediate environment acidic, introducing strong bases into your reaction will promote the base-catalyzed hydrolysis pathway.[6] For maximum stability in solution, maintaining near-neutral (pH 6-7) conditions is optimal, though this is often dictated by the requirements of the subsequent reaction.[17]
Section 3: Troubleshooting and Analysis
Q7: My reaction yield is poor. How can I confirm if hydrolysis of my starting material is the problem?
A7: A poor yield is a common symptom of using degraded starting material. To confirm, you should analyze a sample of your this compound before starting your reaction.
Recommended Analytical Techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is often the quickest method. Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Look for the appearance of new peaks corresponding to the hydrolysis product, L-proline, alongside the peaks of the starting nitrile. The α-proton (the CH group adjacent to the nitrogen and the functional group) will have a distinct chemical shift for the nitrile vs. the carboxylic acid.
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can effectively separate the more polar L-proline from the less polar nitrile. By comparing the chromatogram to a reference standard of L-proline, you can confirm and quantify the impurity.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The nitrile group has a characteristic sharp absorption peak around 2240-2260 cm⁻¹. The carboxylic acid will show a broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹. A diminished nitrile peak and the appearance of the carboxylic acid peaks are strong indicators of hydrolysis.
Q8: I see unexpected peaks in my analytical results. What are they?
A8: If you suspect hydrolysis, the most likely unexpected peaks correspond to the L-proline byproduct. You may also see peaks for the intermediate amide, (S)-Pyrrolidine-2-carboxamide, especially if the hydrolysis is incomplete. The best way to identify these is to run reference standards of the suspected byproducts under the same analytical conditions.
Diagram: Troubleshooting Workflow This workflow guides a researcher from observing a common problem to identifying the cause and implementing a solution.
Caption: Troubleshooting workflow for hydrolysis issues.
References
- 1. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 2. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. (2S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. quora.com [quora.com]
- 14. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Welcome to the technical support center for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, ensuring the integrity and success of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile?
A1: The most prevalent and practical synthetic strategies commence with readily available and cost-effective L-proline or its derivatives.[2][4] The two main pathways are:
-
Route from L-Proline: This involves a three-step sequence:
-
N-acylation of L-proline with chloroacetyl chloride.
-
Conversion of the resulting carboxylic acid to a primary amide, often using a coupling agent like dicyclohexylcarbodiimide (DCC).[2]
-
Dehydration of the amide to the target nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).[2]
-
-
Route from L-Prolinamide: This is a more direct, two-step "one-pot" approach where L-prolinamide is first acylated with chloroacetyl chloride, followed by in-situ dehydration of the intermediate amide to the nitrile.[5] Chloroacetyl chloride can serve as both the acylating and dehydrating agent in this case.[5]
Q2: My overall yield is consistently low. What are the primary factors affecting the yield?
A2: Low yields can stem from several stages of the synthesis. Key factors include:
-
Moisture Control: Chloroacetyl chloride is highly sensitive to moisture and will readily hydrolyze to chloroacetic acid, consuming your reagent and complicating purification. The final product is also moisture-sensitive.[6] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Management: The initial acylation step is exothermic. Insufficient cooling can lead to side reactions and degradation of the product. Subsequent steps, like the dehydration, also have optimal temperature ranges that must be maintained.[2][4]
-
Purity of Starting Materials: Using impure L-proline, L-prolinamide, or chloroacetyl chloride can introduce competing side reactions.
-
Inefficient Dehydration: The conversion of the intermediate amide to the nitrile is often the most challenging step. Incomplete dehydration is a common cause of low yield and results in a difficult-to-separate impurity.
-
Work-up and Purification Losses: The product can be sensitive to pH extremes during aqueous work-up. Losses can also occur during extraction and chromatographic purification.
Q3: I am observing an impurity with a similar polarity to my product in TLC analysis. What could it be?
A3: The most likely impurity with similar polarity is the unreacted intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide . This results from incomplete dehydration. Since both the amide and the nitrile share the same chloroacetylpyrrolidine backbone, they often exhibit close retention factors (Rƒ) on silica gel.
Q4: Is there a risk of racemization at the C2 chiral center during the synthesis?
A4: Yes, there is a potential for racemization, although it can be minimized with careful control of reaction conditions. The α-proton at the C2 position is acidic and can be abstracted under harsh basic conditions, leading to a loss of stereochemical integrity. It is crucial to use non-nucleophilic, sterically hindered bases where required and to avoid excessive heat.[7] Chiral HPLC is recommended to confirm the enantiomeric purity of the final product.[8]
Section 2: Troubleshooting Guide: Side Products and Impurity Profiling
This section provides a detailed breakdown of potential side products, their mechanisms of formation, and strategies for their mitigation and removal.
Issue 1: Presence of N-Chloroacetyl-L-proline in the final product (when starting from L-proline)
| Side Product Data | |
| Impurity Name | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid |
| Formation Stage | Amide Formation |
| Reason for Formation | Incomplete conversion of the carboxylic acid to the primary amide. |
| Appearance in Analytics | A more polar spot on TLC (streaking may occur); a distinct peak in HPLC, often with a shorter retention time than the product. |
Troubleshooting Protocol:
-
Optimize Coupling Reaction:
-
Reagent Stoichiometry: Ensure at least one full equivalent of the coupling agent (e.g., DCC) is used.
-
Reaction Time: Monitor the reaction by TLC until the starting carboxylic acid is fully consumed. The reaction may require several hours at room temperature.[2]
-
-
Purification Strategy:
-
Aqueous Wash: During work-up, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove the acidic impurity by converting it to its more water-soluble carboxylate salt.
-
Chromatography: If the impurity persists, careful column chromatography is required. A gradient elution starting with a less polar solvent system and gradually increasing polarity can effectively separate the nitrile product from the more polar carboxylic acid.
-
Issue 2: Presence of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
| Side Product Data | |
| Impurity Name | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide |
| Formation Stage | Dehydration |
| Reason for Formation | Incomplete dehydration of the primary amide to the nitrile. This can be due to insufficient dehydrating agent, non-optimal temperature, or short reaction time. |
| Appearance in Analytics | A spot on TLC with Rƒ very close to the product. In ¹H NMR, characteristic broad N-H peaks of the primary amide will be visible. |
Troubleshooting Protocol:
-
Enhance Dehydration Efficiency:
-
Choice of Reagent: Trifluoroacetic anhydride (TFAA) in THF is an effective system.[2][4] Phosphorus oxychloride (POCl₃) with a base like pyridine is another common choice.
-
Stoichiometry: Use a slight excess (e.g., 1.5 equivalents) of the dehydrating agent to drive the reaction to completion.[2]
-
Temperature Control: The initial addition of the dehydrating agent is often done at low temperatures (0–5 °C) to control the exothermic reaction, followed by stirring at room temperature for a sufficient duration (e.g., 2 hours) to ensure completion.[2][4]
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing the amide impurity. A mixed solvent system, such as ethyl acetate/hexane, can be effective for crystallizing the desired nitrile, leaving the more polar amide in the mother liquor.[8]
-
Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary, although this is less practical on a large scale.
-
Issue 3: Formation of Dimer or Polymer Impurities
| Side Product Data | |
| Impurity Name | Dimerized or oligomeric species |
| Formation Stage | Acylation / Work-up / Storage |
| Reason for Formation | The product is a bifunctional molecule, containing an electrophilic chloroacetyl group and a nucleophilic nitrogen on the pyrrolidine ring. Intermolecular Sₙ2 reaction between two molecules can lead to dimerization. This is more likely under basic conditions or upon prolonged heating. |
| Appearance in Analytics | High molecular weight species observed in mass spectrometry; baseline or non-eluting material in HPLC; complex, poorly resolved signals in NMR. |
Troubleshooting Protocol:
-
Control Reaction pH: During the acylation step, use a non-nucleophilic base (e.g., potassium carbonate) and avoid strong bases like hydroxides, which can promote self-reaction.[1]
-
Minimize Thermal Stress: Avoid unnecessarily high temperatures during reaction, concentration, and purification steps. Concentrate the product solution under reduced pressure at moderate temperatures (e.g., < 40 °C).[2]
-
Proper Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere, to prevent degradation and polymerization.[9][10]
Visualizing Impurity Formation Pathways
The following diagram illustrates the key synthetic steps and the points at which major impurities can arise.
Caption: Synthetic pathway and common impurity formation points.
Section 3: Experimental Protocols
Protocol: TLC Monitoring for the Dehydration Step
This protocol provides a standardized method for monitoring the critical conversion of the amide intermediate to the nitrile product.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Developing Chamber
-
Mobile Phase: 5% Methanol in Chloroform[2] or Ethyl Acetate/Hexane (1:1)
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Anisaldehyde stain or Potassium Permanganate (KMnO₄) stain
-
Procedure:
-
Prepare the TLC Plate: Lightly draw a baseline in pencil approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Using a capillary tube, spot the starting material (amide intermediate) on the left side of the baseline (SM lane).
-
Spot the co-spot in the middle by applying the starting material first, then the reaction mixture on top of it (Co lane).
-
Spot the reaction mixture on the right side of the baseline (RM lane).
-
-
Development: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp.
-
Stain the plate using an appropriate stain (e.g., dip in KMnO₄ solution) and gently heat with a heat gun until spots appear.
-
-
Interpretation:
-
The product (nitrile) should have a slightly higher Rƒ value (be less polar) than the starting material (amide).
-
The reaction is complete when the spot corresponding to the starting amide is no longer visible in the RM lane. The Co lane helps to confirm the identity of the spots.
-
Workflow for Troubleshooting Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield.
Caption: A step-by-step workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 6. capotchem.com [capotchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 207557-35-5 [sigmaaldrich.com]
Technical Support Center: Optimizing Temperature for L-proline Acylation
Welcome to the technical support center for L-proline acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical reaction, with a specific focus on the pivotal role of temperature. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Foundational Principles: Temperature's Role in L-proline Acylation
The N-acylation of L-proline is a cornerstone of peptide synthesis and the development of chiral catalysts and pharmaceuticals. The reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of proline's secondary amine on an electrophilic acylating agent, such as an acid chloride or anhydride.[1][2][3][4] Temperature is a critical parameter that dictates the balance between reaction rate, yield, and the formation of undesirable side products.
Thermodynamic and Kinetic Considerations:
-
Reaction Rate: Like most chemical reactions, the rate of acylation increases with temperature as molecules possess more kinetic energy, leading to more frequent and energetic collisions.
-
Exothermicity: Acylation with highly reactive agents like acid chlorides is often exothermic. Low initial temperatures (e.g., 0 °C) are crucial to control the reaction rate, dissipate heat, and prevent runaway reactions.
-
Side Reactions: Elevated temperatures can promote side reactions, most notably racemization of the chiral center at the alpha-carbon of proline.[5][6] Other potential side reactions include the hydrolysis of the acylating agent and the formation of other impurities.
A simplified workflow for approaching temperature optimization is outlined below.
Caption: A workflow for temperature optimization in L-proline acylation.
Section 2: Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is very slow or incomplete at room temperature. Should I heat it?
A1: Yes, gentle heating can be an effective strategy if the reaction is sluggish. However, proceed with caution.
-
Plausible Cause: The activation energy for the reaction is not being met at room temperature, or the chosen acylating agent is not sufficiently reactive under the initial conditions. Proline's secondary amine is also less nucleophilic than the primary amines of other amino acids, which can lead to slower reactions.[7]
-
Troubleshooting Steps:
-
Confirm Reagent Activity: Ensure your acylating agent and any catalysts are not degraded.
-
Incremental Temperature Increase: Raise the temperature incrementally, for example, to 40-50 °C, while monitoring the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor for Byproducts: As you increase the temperature, pay close attention to the appearance of new spots on your TLC plate or peaks in your LC-MS chromatogram, which may indicate the formation of degradation products or side-reactions.
-
Consider Time vs. Temperature: Often, extending the reaction time at a milder temperature is preferable to aggressive heating, as it minimizes the risk of racemization and other side reactions.
-
Q2: I'm observing significant byproduct formation. How can temperature control help?
A2: Byproduct formation is often a sign that the reaction temperature is too high or the reaction conditions are not selective enough.
-
Plausible Causes:
-
Hydrolysis: The most common byproduct is the carboxylic acid resulting from the hydrolysis of the acylating agent (e.g., acid chloride or anhydride) by water present in the reaction mixture or from the aqueous base.[1] Higher temperatures accelerate this hydrolysis.
-
Racemization: Elevated temperatures can provide enough energy to epimerize the chiral center of proline, leading to a loss of stereochemical purity.[5][6] This is a significant concern in pharmaceutical applications. Certain reagents, like 1-hydroxybenzotriazole (HOBt) used with carbodiimides, have been shown to catalyze racemization, an effect that can be exacerbated by temperature.[5][7]
-
Double Acylation (for hydroxyproline): In the case of hydroxyproline, high temperatures or incorrect pH can lead to acylation on both the nitrogen and the hydroxyl group.[8]
-
-
Troubleshooting Steps:
-
Lower the Temperature: The most effective first step is to run the reaction at a lower temperature. Start at 0 °C and allow the reaction to warm to room temperature slowly over several hours. For highly reactive systems, maintaining the temperature at 0 °C or even lower (e.g., -15 °C) may be necessary.
-
Control Reagent Addition: Add the acylating agent slowly (dropwise) to the cooled solution of L-proline. This helps to control the initial exotherm and maintain a low temperature.
-
Optimize pH: For Schotten-Baumann reactions, maintaining the optimal pH (typically 9-11) is crucial to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the acylating agent.[1][8]
-
Solvent Choice: In some cases, changing the solvent can reduce side reactions. For instance, racemization has been observed to be lower when using dichloromethane (DCM) compared to dimethylformamide (DMF) in certain coupling reactions.[5]
-
Q3: My yield is low despite the reaction going to completion. Could temperature be the culprit?
A3: Yes, improper temperature control can lead to product loss during the reaction or workup.
-
Plausible Causes:
-
Product Degradation: The N-acylated proline product itself might be unstable at higher temperatures, especially over long reaction times, leading to degradation.
-
Hydrolysis of Acylating Agent: As mentioned, if the temperature is too high, the acylating agent may be hydrolyzing faster than it reacts with the proline, effectively reducing the amount of reagent available for the desired reaction and thus lowering the theoretical maximum yield.
-
-
Troubleshooting Steps:
-
Run a Temperature Profile: Conduct small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the sweet spot that maximizes yield while minimizing degradation and byproduct formation.
-
Ensure Anhydrous Conditions: If not using aqueous base conditions, ensure all reagents and solvents are dry to prevent premature hydrolysis of the acylating agent, which is more pronounced at higher temperatures.
-
Evaluate Workup Procedure: Consider if high temperatures are being introduced during the workup (e.g., during solvent evaporation). Use a rotary evaporator at a moderate temperature and pressure to remove solvent.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal starting temperature for L-proline acylation? A: A starting temperature of 0 °C is highly recommended for most acylations, especially when using reactive acylating agents like acid chlorides and anhydrides. This allows for controlled addition of reagents and safe management of the reaction exotherm. The reaction can then be allowed to warm to room temperature as it progresses.
Q: How does my choice of acylating agent affect the optimal temperature? A: The reactivity of the acylating agent is a key factor. More reactive agents require lower temperatures, while less reactive ones may need gentle heating.
| Acylating Agent | General Reactivity | Recommended Starting Temp. | Notes |
| Acid Chlorides | Very High | 0 °C or below | Highly exothermic; requires careful temperature control to prevent side reactions. |
| Acid Anhydrides | High | 0 °C to Room Temp. | Generally less reactive than acid chlorides but still requires cooling. |
| Activated Esters | Moderate | Room Temperature | Often used in peptide synthesis; reactions are typically slower and less exothermic. |
| Carboxylic Acids | Low | Room Temp. to Elevated | Requires a coupling agent (e.g., DCC, EDC) to activate the acid. |
Q: Can I use microwave heating to speed up the reaction? A: While microwave synthesis can accelerate reactions, it should be used with extreme caution for L-proline acylation due to the high risk of racemization at elevated temperatures.[7] It is generally not recommended unless thorough optimization and stereochemical analysis are performed.
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Acylation of L-proline under Schotten-Baumann Conditions
This protocol provides a general starting point for the acylation of L-proline with an acid chloride.
-
Dissolution: Dissolve L-proline (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq, e.g., 1M NaOH).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Add the acid chloride (1.1 eq) dropwise to the cold, stirring solution. If the acid chloride is a solid, it can be dissolved in a minimal amount of a water-miscible solvent like THF or acetone before addition.
-
pH Maintenance: Simultaneously, add an aqueous solution of NaOH (e.g., 2M) dropwise to maintain the pH of the reaction mixture between 9 and 11.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup:
-
Cool the mixture to 0 °C and acidify with cold HCl (e.g., 1M) to pH 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Storage and handling of moisture-sensitive (S)-Pyrrolidine-2-carbonitrile hydrochloride
Technical Support Center: (S)-Pyrrolidine-2-carbonitrile hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This compound is a critical chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[1][2] Its utility, however, is matched by a significant handling challenge: the compound is highly hygroscopic and sensitive to atmospheric moisture.[3][4][5] Improper storage and handling can lead to degradation, compromising experimental outcomes and the integrity of research data.
This guide serves as a dedicated technical support resource, providing clear, actionable answers to common questions and troubleshooting steps for issues encountered during its use.
Section 1: Core Properties & Storage (FAQs)
This section addresses the most frequently asked questions regarding the fundamental properties and storage requirements of this compound.
Q1: What are the critical physical and chemical properties I should be aware of?
Understanding the compound's properties is the first step to successful handling. Key data is summarized below.
| Property | Value | Significance for Handling |
| Appearance | White to off-white crystalline powder[3][4] | Any deviation (clumping, discoloration, gummy texture) indicates potential moisture absorption and degradation.[6] |
| Hygroscopicity | Highly hygroscopic; sensitive to air and moisture[3][4][5] | This is the most critical property. Exposure to air will cause the material to absorb water, leading to physical and chemical changes.[6][7] |
| Solubility | Soluble in water, methanol, and DMSO[3][4] | While soluble in water, dissolution should be done with anhydrous solvents for most organic reactions to prevent unwanted side reactions. |
| Molecular Formula | C₅H₉ClN₂ | - |
| Molecular Weight | 132.59 g/mol [3][4][8][9] | - |
| Storage Temp. | Recommended: 2-8 °C[8][10] | Refrigerated storage in a dry environment is crucial to maintain stability and minimize moisture exposure. |
| Shelf Life | 2 years (under recommended conditions)[3][4][11] | The shelf life is highly dependent on maintaining a moisture-free environment. |
Q2: What are the official recommended storage conditions?
To ensure the compound's 2-year shelf life and chemical integrity, strict adherence to the following storage protocol is mandatory.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C [8][10] | Cool temperatures slow down potential degradation processes. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) [10] | An inert atmosphere displaces moisture-laden air, directly preventing water absorption by the hygroscopic solid.[12][13] |
| Container | Tightly closed, original packaging [3][4][10][11] | Prevents ingress of atmospheric moisture during storage. |
| Environment | Cool, dry, well-ventilated area away from sunlight [3][4][11] | Protects from heat and humidity, which accelerate moisture uptake and degradation. |
| Secondary Containment | Use of a desiccator is highly recommended. | Provides an additional layer of protection against ambient humidity, especially for frequently accessed containers. |
Q3: Why is this compound so sensitive to moisture?
The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding air.[6] For this compound, this is due to the high polarity of the molecule and the presence of the hydrochloride salt, which readily attracts water molecules. This absorption is not benign; it can lead to:
-
Physical Degradation: The powder can clump, cake, or even fully dissolve into a liquid (a process known as deliquescence), making accurate weighing impossible.[6][7]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other unwanted side reactions, reducing the purity and reactivity of the compound. A Chinese patent notes that the raw material is very easy to absorb moisture, which is inconvenient for preparation, storage, and feeding into reactions.[5]
Section 2: Troubleshooting Guide
This section provides a direct, problem-and-solution framework for issues arising from improper handling.
Issue 1: The powder in my container has formed clumps or become a solid mass ("bricked").
-
Probable Cause : The compound has been exposed to atmospheric moisture. This is the most common sign of improper handling.[6]
-
Immediate Action :
-
Immediately purge the container headspace with a dry, inert gas (like Argon or Nitrogen) and seal it tightly.
-
Place the sealed container in a desiccator with a fresh desiccant.
-
-
Solution & Prevention :
-
For mildly clumped material, it may be possible to break up the clumps with a dry spatula inside a glovebox or under a steady stream of inert gas.
-
Crucially, attempting to dry the material by heating is not recommended , as this can cause decomposition.[6]
-
The best solution is prevention. Always handle the material under an inert atmosphere. The workflow in Section 3 provides a robust protocol.
-
Issue 2: My reaction yield is low, or I'm observing unexpected byproducts.
-
Probable Cause : The integrity of the this compound has been compromised by moisture. Water can act as an unwanted nucleophile or base in many sensitive organic reactions, leading to side products and reduced yield.
-
Solution & Prevention :
-
Use a fresh, unopened container of the reagent if available.
-
If you must use an existing container, visually inspect it for any signs of clumping or moisture exposure.
-
Always use freshly dried, anhydrous solvents for your reaction.
-
Ensure all glassware is rigorously oven or flame-dried immediately before use to eliminate residual water.[14][15]
-
Issue 3: The material has turned into a gummy paste or a clear liquid.
-
Probable Cause : Severe moisture absorption (deliquescence) has occurred.[7] The material is significantly contaminated with water and has likely undergone chemical degradation.
-
Solution & Prevention : The material is unusable and should be considered waste.
-
Do not attempt to use it in any experiment.
-
Dispose of the material according to your institution's hazardous waste guidelines, referencing its Safety Data Sheet (SDS). The SDS indicates the compound is harmful if swallowed, inhaled, or in contact with skin.[10][16]
-
This level of degradation points to a critical failure in storage or handling protocols. A full review of your lab's procedures for air- and moisture-sensitive reagents is warranted.[15]
-
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized protocols is the most effective way to preserve the quality of this compound.
SOP 1: Receiving and Storing a New Batch
-
Inspect : Upon receipt, check that the container seal is intact.
-
Label : Mark the container with the date of receipt.
-
Parafilm (Optional but Recommended) : Wrap the container lid/cap junction with Parafilm for an extra barrier against moisture.
-
Store Immediately : Place the container in a designated 2-8 °C storage area, preferably within a desiccator.
SOP 2: Weighing and Dispensing the Reagent
This is the most critical step where moisture exposure occurs. The ideal method is to use an inert atmosphere glovebox. If a glovebox is unavailable, the following inert gas "blanketing" technique must be used.
-
Prepare Glassware : Ensure all spatulas and weigh boats/papers are clean and completely dry.
-
Set Up Inert Gas : Secure a balloon filled with Argon or Nitrogen to a needle.[14]
-
Purge Container : Briefly loosen the container cap and insert the inert gas needle into the headspace to create a positive pressure of dry gas. Insert a second "exit" needle to allow the moist air to be displaced.[14]
-
Dispense Quickly : Remove the cap and quickly retrieve the desired amount of powder. The positive pressure of inert gas flowing out of the container will minimize the entry of air.
-
Reseal Immediately : Tightly close the container, remove the inert gas needle, and wrap with Parafilm.
-
Return to Storage : Immediately return the container to its proper storage condition (2-8 °C, in a desiccator).
Visualization: Reagent Dispensing Workflow
This diagram illustrates the correct workflow for handling the moisture-sensitive reagent outside of a glovebox.
Caption: Workflow for dispensing moisture-sensitive reagents.
Section 4: Advanced Handling FAQs
Q4: Is a standard lab desiccator sufficient for long-term storage?
A desiccator is an excellent secondary storage container. It provides a dry environment that protects the reagent from ambient humidity when it is outside of the refrigerator. However, it should not be the sole method of protection. The primary container must always be tightly sealed, and for optimal stability, the headspace should be purged with inert gas before long-term storage.[7][10] Adding desiccant pouches inside a secondary container (like a sealed bag) can also be effective.[17]
Q5: How do I properly dispose of degraded this compound?
Degraded material should be treated as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures. Based on its SDS, it is classified as an acute toxin and an irritant.[10][16] Do not dispose of it in standard trash or down the drain.[10]
Visualization: Troubleshooting Logic
This flowchart guides the decision-making process when the integrity of the reagent is .
References
- 1. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 2. This compound | 65732-69-6 [chemicalbook.com]
- 3. This compound at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]
- 4. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]
- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 6. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. (2S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 [sigmaaldrich.com]
- 9. 65732-69-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. cn.canbipharm.com [cn.canbipharm.com]
- 11. zwxchem.com [zwxchem.com]
- 12. What Is An Inert Atmosphere? A Guide To Controlling Chemical Reactions For Safety And Quality - Kintek Solution [kindle-tech.com]
- 13. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Challenges with L-Prolinamide Starting Material
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with L-prolinamide. As a chiral building block and a powerful organocatalyst, L-prolinamide is a crucial intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1] However, its high cost and potential for impurities present significant hurdles in the laboratory and during process scale-up.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the common challenges you may encounter. We will explore the causality behind experimental choices, from deciding whether to synthesize L-prolinamide in-house to ensuring its enantiomeric purity, empowering you to make informed, cost-effective, and scientifically sound decisions.
Section 1: Addressing the High Cost of L-Prolinamide
The primary challenge for many researchers is the significant expense of high-purity L-prolinamide. This section breaks down the reasons for this cost and provides a framework for deciding whether an in-house synthesis is a viable and economical alternative.
FAQ 1: Why is high-purity L-prolinamide so expensive?
The high cost of L-prolinamide is multifactorial, stemming from the complexities of its synthesis and the stringent purity requirements for its applications, particularly in pharmaceutical development.
-
Synthesis Complexity: Traditional chemical synthesis routes starting from L-proline often involve harsh reagents like thionyl chloride or phosgene derivatives (e.g., triphosgene).[2][3][4] These methods generate hazardous waste (e.g., SO₂, HCl) that requires costly disposal procedures and specialized handling equipment.[4]
-
Racemization Risk: The α-chiral center of L-prolinamide is susceptible to racemization (conversion to a mixture of L- and D-isomers) under harsh reaction conditions, such as those used in older chemical methods.[2] Preventing racemization to achieve high enantiomeric excess (ee >99%) requires carefully controlled processes, which increases manufacturing costs.
-
Purification Demands: Achieving high chemical and enantiomeric purity (>99%) necessitates multiple purification steps, typically involving recrystallization, which can lead to material loss and increased processing time.[5]
-
Market Demand: L-prolinamide is a key intermediate for high-value pharmaceuticals, including the anti-diabetic drug Vildagliptin.[1][6] This consistent demand from the pharmaceutical industry for a high-quality, GMP-grade starting material contributes to its market price.
FAQ 2: Is it feasible to synthesize L-prolinamide in-house to reduce costs?
Yes, in-house synthesis can be a highly effective cost-reduction strategy, provided you have the appropriate facilities and expertise. The feasibility depends on the scale of your needs and the synthetic route you choose. Traditional methods are often hazardous, but modern, greener alternatives offer a safer and more efficient approach.
Below is a decision-making workflow to help you determine the best course of action.
Caption: Decision workflow for purchasing vs. synthesizing L-prolinamide.
For those considering in-house synthesis, several routes are available. The table below compares three common methods.
| Feature | Thionyl Chloride Route | L-Proline-NCA Route | Biocatalytic Route |
| Starting Material | L-Proline | L-Proline | L-Proline |
| Key Reagents | Thionyl chloride (SOCl₂), Ammonia (NH₃), Methanol | Triphosgene, Acid scavenger (e.g., Pyridine), Ammonia (NH₃) | Immobilized Lipase (e.g., CalB), Ammonia (NH₃) |
| Advantages | Established, well-documented method. | Can produce high-purity intermediate. | Racemization-free , high atom economy, environmentally benign, scalable.[2] |
| Disadvantages | High racemization risk , hazardous reagents and byproducts (SO₂, HCl), poor atom economy (~45.5%).[2][4] | Uses highly toxic phosgene derivatives, requires stringent anhydrous conditions.[3][7] | Requires specific enzyme and longer reaction times, initial enzyme cost.[2] |
| Typical Purity | Variable, requires extensive purification. | Good to excellent, depending on intermediate purity. | Excellent (>99% ee).[2] |
| Safety Concerns | High: Corrosive and toxic reagents. | High: Extremely toxic reagents. | Low: Benign reagents and conditions. |
| Reference | [4] | [7] | [2] |
Given the significant advantages in safety, environmental impact, and enantiomeric purity, the biocatalytic route is highly recommended.
Protocol 1: Recommended In-House Synthesis via Biocatalysis[3]
This protocol is based on the racemization-free amidation of L-proline developed by Kroutil et al., which leverages an immobilized enzyme in an organic solvent.[2]
Materials:
-
L-Proline
-
Immobilized Candida antarctica Lipase B (CalB), such as Novozym 435
-
2-Methyl-2-butanol (2M2B)
-
Ammonia (gas or solution in 2M2B)
-
n-Heptane (for crystallization)
-
Reaction vessel with temperature and agitation control
Step-by-Step Methodology:
-
Prepare Ammonia Solution: Prepare a 0.5 M solution of ammonia in 2-methyl-2-butanol (2M2B). Safety Note: Work in a well-ventilated fume hood.
-
Set Up Reaction: In a sealed reaction vessel, add L-proline (e.g., to a final concentration of 145 mM) and the immobilized CalB enzyme (e.g., 250 mg of enzyme for a 15 mL reaction).
-
Add Solvent: Add the 0.5 M ammonia solution in 2M2B to the vessel. Note that L-proline has low solubility in 2M2B and will exist as a slurry.[2]
-
Incubate: Seal the vessel and incubate at 70 °C with shaking (e.g., 95 rpm) for an extended period (e.g., 4-5 days). The progress can be monitored by taking small aliquots and analyzing via HPLC-MS.
-
Isolate Product: After the reaction reaches sufficient conversion (e.g., >80%), filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Crystallize L-prolinamide: Concentrate the filtrate slightly if necessary. Isolate the L-prolinamide product by fractionated crystallization, for example, by adding n-heptane as an anti-solvent to the 2M2B solution.[2]
-
Dry and Analyze: Collect the resulting white crystals by filtration, dry under vacuum, and analyze for chemical and enantiomeric purity via HPLC and NMR.
Section 2: Purification of Crude L-Prolinamide
Whether purchased as a lower-grade material or synthesized in-house, crude L-prolinamide often requires purification to remove starting materials, byproducts, and the undesired D-enantiomer.
FAQ 3: My synthesized L-prolinamide is impure. What are the common impurities and how can I remove them?
Common impurities depend on the synthetic route but typically include:
-
Unreacted L-proline: The primary starting material.
-
D-prolinamide: The undesired enantiomer, resulting from racemization.[6]
-
L-proline esters: Intermediates from routes using thionyl chloride and an alcohol (e.g., L-proline methyl ester).[8]
-
Inorganic salts: Such as ammonium chloride or triethylamine hydrochloride, depending on the reagents and workup.[9]
The most effective method for removing these impurities is recrystallization , which leverages differences in solubility between the desired product and the impurities in a chosen solvent system.
Caption: General workflow for the purification and quality control of L-prolinamide.
Protocol 2: Step-by-Step Recrystallization for High-Purity L-Prolinamide[6]
This protocol is adapted from a patented purification method and is effective for removing common impurities.[5]
Materials:
-
Crude L-prolinamide
-
An alcohol solvent (e.g., isopropanol, ethanol, or methanol)
-
An anti-solvent (e.g., n-heptane)
-
Diatomite (optional adsorbent)
-
Heating mantle, flasks, filtration apparatus
Step-by-Step Methodology:
-
Dissolution: In a flask, add the crude L-prolinamide and a minimal amount of the chosen alcohol (e.g., for 30g of crude product, start with ~15-20g of isopropanol).[5]
-
Heating: Gently warm the mixture with stirring to 40-60 °C until the solid is completely dissolved. Avoid excessive boiling.
-
Adsorbent Treatment (Optional): If the solution is colored or you suspect non-polar impurities, add a small amount of diatomite (e.g., 5% by weight of the crude product) and stir at temperature for 30-60 minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove the adsorbent and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Transfer the hot filtrate to a clean flask. While maintaining the temperature, slowly add the anti-solvent (n-heptane) dropwise with stirring until the solution becomes slightly turbid. A typical ratio might be 3 parts n-heptane to 1 part alcohol by volume.[5]
-
Cooling: Once the anti-solvent addition is complete, slowly cool the mixture to 0-5 °C. A controlled cooling rate (e.g., 1°C every 5 minutes) can improve crystal size and purity.[5]
-
Maturation: Allow the slurry to stir at the cold temperature for 2-3 hours to maximize product recovery.
-
Isolation and Drying: Collect the white crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 50-60 °C to a constant weight. The resulting product should have a purity of >99.8%.[5]
Section 3: Quality Control and Analytical Troubleshooting
Verifying the purity of your L-prolinamide, especially its enantiomeric composition, is a non-negotiable step. Using a batch with incorrect or insufficient purity can compromise entire downstream experiments and lead to failed syntheses or incorrect biological data.
FAQ 4: How can I confirm the enantiomeric purity of my L-prolinamide? Why is this critical?
Confirming enantiomeric purity requires a specialized analytical technique, as enantiomers have identical physical properties (melting point, solubility) and cannot be distinguished by standard chromatography. The most common method is chiral High-Performance Liquid Chromatography (HPLC) .
This check is critical because the biological activity and catalytic performance of chiral molecules are often exclusive to one enantiomer. In drug synthesis, the undesired enantiomer can be inactive or, in worst-case scenarios, have harmful off-target effects. For instance, in the synthesis of Vildagliptin, the D-prolinamide impurity is strictly limited to not more than 0.5%.[6]
A reliable method involves pre-column derivatization of the prolinamide with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) . This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard reverse-phase HPLC column.[6]
Protocol 3: Analytical Method for Determining Enantiomeric Purity by RP-HPLC[7]
This protocol is a summary of the validated method for quantifying the D-prolinamide impurity in L-prolinamide hydrochloride.[6]
Materials & Equipment:
-
HPLC system with UV detector
-
Reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 250mm, 5µm)
-
Marfey's reagent
-
Sodium bicarbonate solution, 1M HCl
-
Acetonitrile (ACN) and water (HPLC grade)
-
L-prolinamide sample and D-prolinamide standard
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of your L-prolinamide sample (e.g., 20mg in 10mL of sodium bicarbonate solution).
-
Transfer 500µL of this solution to a vial.
-
-
Derivatization:
-
Add 500µL of Marfey's reagent solution (e.g., 5mg/mL in ACN) to the sample vial.
-
Seal the vial and heat at 65°C for one hour.
-
Cool to room temperature and add 250µL of 1M HCl to quench the reaction.
-
-
Dilution: Dilute the derivatized sample as needed with a water/ACN mixture before injection.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable gradient of mobile phase (e.g., a mixture of buffered water and acetonitrile) to elute the diastereomers.
-
Monitor the elution profile with a UV detector. The L-prolinamide and D-prolinamide derivatives will appear as distinct, well-resolved peaks.
-
-
Quantification: Calculate the percentage of the D-prolinamide derivative peak area relative to the total area of both peaks to determine the enantiomeric impurity level. The method should be sensitive enough to detect the D-isomer at levels below 0.1%.[6]
FAQ 5: What are the key parameters to check on a Certificate of Analysis (CoA) when purchasing L-prolinamide?
When purchasing L-prolinamide, scrutinize the CoA for the following:
-
Assay or Purity (by HPLC): This indicates the overall chemical purity. Look for values ≥98%, with higher purity (≥99.5%) preferred for sensitive applications.
-
Enantiomeric Purity or D-Isomer Content: This is the most critical parameter. It should be explicitly stated and measured by a suitable method (e.g., Chiral HPLC). Look for D-isomer content <0.5%, ideally <0.1%.[6]
-
Optical Rotation: This is an indicator of enantiomeric purity but is less precise than HPLC. The value should be close to the literature value (e.g., [α]20/D ≈ -106°, c=1 in ethanol).
-
Identification (NMR/IR): Confirms the chemical structure of the compound.
-
Residual Solvents: Ensures that solvents used in manufacturing have been removed to acceptable levels.
Section 4: Exploring Alternatives
FAQ 6: Are there less expensive alternatives to L-prolinamide for organocatalysis?
The suitability of an alternative depends entirely on the specific chemical transformation you are performing.
-
L-Proline: For some reactions, such as certain Aldol additions, L-proline itself can be an effective and much cheaper catalyst.[10] However, L-prolinamide and its derivatives often provide superior yield, stereoselectivity, and solubility in organic solvents for many other reactions.[11] It is worthwhile to screen L-proline as a baseline catalyst in your system.
-
Other Amino Acids: Research has shown that other natural amino acids, such as L-arginine, can also catalyze certain reactions, sometimes with surprising efficacy and enantioselectivity.[10][12]
-
Modified Prolinamides/Sulfonamides: If a specific functionality is required, synthesizing a derivative of L-prolinamide may be more effective than using L-prolinamide itself. For example, attaching bulky groups or hydrogen-bond donors can dramatically alter catalytic activity and selectivity.[13][14][15]
The best approach is empirical: if your process is sensitive to catalyst cost, screen a small panel including L-proline, L-prolinamide, and perhaps another readily available amino acid to determine the most cost-effective catalyst that meets your performance requirements.
References
- 1. Suzhou Health Chemicals Co., Ltd.-L-Prolinamide [healthchems.com]
- 2. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 3. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 5. CN103896820A - Method for purifying L-prolinamide - Google Patents [patents.google.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 8. CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances - Google Patents [patents.google.com]
- 9. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study | MDPI [mdpi.com]
- 14. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scalability Challenges in Vildagliptin Synthesis
Welcome to the comprehensive technical support guide for managing scalability issues in the synthesis of Vildagliptin. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the process of scaling up Vildagliptin production. As you transition from bench-scale synthesis to pilot or industrial-scale manufacturing, you will likely encounter a unique set of challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a smooth, efficient, and safe scale-up process. Our focus is not just on what to do, but why certain steps are critical, grounding our recommendations in established scientific principles to empower your decision-making.
I. Overview of a Common Vildagliptin Synthetic Route
A prevalent and efficient synthetic pathway to Vildagliptin starts from L-proline and 3-amino-1-adamantanol. The key steps generally involve the chloroacetylation of L-proline, followed by dehydration to form the critical intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then coupled with 3-amino-1-adamantanol to yield Vildagliptin.[1] While seemingly straightforward, each of these stages presents unique scalability hurdles that can impact yield, purity, and safety.
II. Troubleshooting Guide: Common Scalability Issues & Solutions
This section addresses specific problems that can arise during the scale-up of Vildagliptin synthesis in a question-and-answer format.
A. Challenges in the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Question 1: We are observing a significant drop in yield during the dehydration of N-acylated L-proline to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile when scaling up the reaction. What are the likely causes and how can we mitigate this?
Answer:
This is a common issue often linked to the efficiency of the dehydrating agent and reaction conditions at a larger scale.
-
Causality: The dehydration step is critical and sensitive. On a larger scale, localized temperature fluctuations and inefficient mixing can lead to the formation of side products or incomplete conversion. The choice and handling of the dehydrating agent, often a Vilsmeier reagent precursor like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), are paramount.[2] These reagents are highly reactive and moisture-sensitive, and their effectiveness can be compromised by improper handling during large-scale additions.
-
Troubleshooting Protocol:
-
Reagent Addition Strategy: Implement a slow, controlled addition of the dehydrating agent using a calibrated dosing pump. This maintains a consistent reaction temperature and prevents localized "hot spots" that can lead to degradation.
-
Temperature Control: Ensure your reactor has an efficient cooling system to manage the exothermic nature of the reaction. A consistent internal temperature is crucial for reproducible results.
-
Solvent Selection and Moisture Control: The reaction is highly sensitive to moisture. Ensure all solvents are rigorously dried before use. Consider using a solvent system that facilitates the removal of water, if applicable to your specific process.
-
Agitation Efficiency: Verify that the agitation speed and impeller design are adequate for the larger reactor volume to ensure homogenous mixing of the reactants.
-
Question 2: During the synthesis of the cyanopyrrolidine intermediate, we've identified an increase in related impurities. What are these impurities and how can we control them?
Answer:
Impurity formation at this stage can compromise the quality of the final Active Pharmaceutical Ingredient (API).
-
Causality: The primary impurities can arise from incomplete reaction or side reactions involving the highly reactive intermediates. One potential impurity is the corresponding amide, resulting from incomplete dehydration.[3] Another possibility is the formation of diastereomers if the stereochemical integrity of the L-proline starting material is compromised.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Implement in-process controls (IPCs) using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and impurity formation.[4][5] This will help determine the optimal reaction time to maximize the formation of the desired product while minimizing impurities.
-
Control of Stoichiometry: Precisely control the molar ratios of the reactants. An excess or deficit of the dehydrating agent can lead to the formation of different impurity profiles.
-
Purification of Intermediate: If impurity levels are consistently high, consider an intermediate purification step. Recrystallization or column chromatography of the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile can significantly improve the purity of the material moving forward.
-
B. Challenges in the Coupling Reaction and Final Product Purification
Question 3: The coupling reaction between (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol is sluggish on a larger scale, leading to incomplete conversion and the presence of unreacted starting materials in the crude product. How can we optimize this step?
Answer:
The efficiency of this nucleophilic substitution reaction is highly dependent on reaction conditions.
-
Causality: Inadequate mixing, suboptimal temperature, and the choice of base can all contribute to a sluggish reaction. On a larger scale, ensuring that the solid 3-amino-1-adamantanol is fully dissolved or effectively suspended is critical for it to react. The presence of moisture can also react with the chloroacetyl group, leading to byproducts.
-
Troubleshooting Protocol:
-
Solvent System: Ensure that the chosen solvent provides good solubility for both reactants. A mixed solvent system may be necessary to achieve this.
-
Base Selection and Stoichiometry: The choice of an appropriate inorganic or organic base is crucial to neutralize the HCl generated during the reaction and to drive the reaction to completion. The amount of base should be carefully optimized.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to the formation of degradation products. Perform a temperature optimization study to find the ideal balance between reaction time and impurity formation.
-
Phase Transfer Catalysis: Consider the use of a phase transfer catalyst, which can be particularly effective in biphasic reaction systems to enhance the reaction rate between the reactants present in different phases.[6]
-
Question 4: We are facing challenges in purifying the final Vildagliptin product to meet the required specifications, particularly in removing unreacted 3-amino-1-adamantanol and other process-related impurities. What purification strategies are recommended for large-scale production?
Answer:
Effective purification is critical to ensure the safety and efficacy of the final API.
-
Causality: The structural similarity between Vildagliptin and some of its impurities can make purification challenging. Unreacted 3-amino-1-adamantanol can be difficult to remove due to its basic nature and solubility profile. Other potential impurities include those formed from side reactions or degradation.[7][8]
-
Troubleshooting Protocol:
-
Recrystallization Solvent Screening: Conduct a thorough screening of solvents and solvent mixtures for recrystallization. The ideal solvent system will maximize the recovery of pure Vildagliptin while leaving impurities in the mother liquor.
-
pH Adjustment during Work-up: Utilize pH adjustments during the aqueous work-up to selectively extract acidic or basic impurities. For instance, an acidic wash can help remove unreacted basic starting materials like 3-amino-1-adamantanol.
-
Adsorbent Treatment: The use of adsorbents like silica gel can be an effective method for removing specific impurities.[9] A slurry of the crude product with silica gel in an appropriate solvent can selectively adsorb impurities, which are then removed by filtration.
-
Final Product Polishing: A final recrystallization or slurry wash in a carefully selected solvent can be employed as a "polishing" step to achieve the desired final purity.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) that should be monitored during Vildagliptin synthesis scale-up?
A1: Key CPPs include reaction temperature, reactant addition rates, agitation speed, and reaction time. It is crucial to establish and maintain strict control over these parameters to ensure batch-to-batch consistency and product quality.
Q2: Are there any specific safety precautions to consider when handling the reagents used in Vildagliptin synthesis on a large scale?
A2: Yes, particularly with reagents like chloroacetyl chloride and phosphorus oxychloride. These are corrosive and react violently with water. Large-scale operations should be conducted in well-ventilated areas, with appropriate personal protective equipment (PPE), and in reactors designed to handle such corrosive materials. The Vilsmeier reagent, which can be formed in situ, is also an irritant with significant thermal potential, necessitating careful temperature control to prevent runaway reactions.[2][10][11]
Q3: What analytical techniques are essential for monitoring the purity of Vildagliptin and its intermediates?
A3: High-Performance Liquid Chromatography (HPLC) is the most critical analytical tool for monitoring reaction progress and determining the purity of intermediates and the final product.[12][13] Other important techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation of the final product and any isolated impurities, and Mass Spectrometry (MS) for impurity identification.[14][15]
Q4: How can the stereochemical purity of Vildagliptin be ensured during scale-up?
A4: The stereochemistry is established by the L-proline starting material. It is crucial to use high-purity L-proline and to ensure that the reaction conditions do not cause racemization. Chiral HPLC methods should be used to confirm the enantiomeric purity of the final product.
IV. Experimental Protocols & Data
Protocol 1: In-Process Control (IPC) by HPLC for Vildagliptin Synthesis
This protocol provides a general guideline for monitoring the reaction progress. Specific conditions may need to be optimized for your particular process.
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it immediately with a suitable solvent to stop the reaction. Dilute the sample to an appropriate concentration with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the separation required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the prepared sample and analyze the chromatogram to determine the relative peak areas of starting materials, intermediates, the final product, and any impurities.
Table 1: Common Impurities in Vildagliptin Synthesis and their Potential Origin
| Impurity Name | Structure | Potential Origin | Mitigation Strategy |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Intermediate | Incomplete dehydration of the N-acylated L-proline. | Optimize dehydration reaction conditions (time, temperature, reagent stoichiometry). |
| 3-amino-1-adamantanol | Starting Material | Incomplete coupling reaction. | Optimize coupling reaction conditions; use an acidic wash during work-up. |
| Vildagliptin Amide | Hydrolysis of the nitrile group of Vildagliptin. | Control moisture content during synthesis and storage. | |
| Potentially Genotoxic Impurities (e.g., pyridine, 4-dimethylaminopyridine) | May be used as catalysts or reagents in some synthetic routes.[14] | Use alternative, less toxic reagents if possible; implement stringent purification steps and analytical testing. |
V. Visualizations
Diagram 1: Key Stages in Vildagliptin Synthesis
Caption: A simplified workflow of a common Vildagliptin synthesis route.
Diagram 2: Troubleshooting Logic for Low Yield in Coupling Reaction
Caption: A decision tree for troubleshooting low yield in the coupling step.
VI. References
-
Li, J., et al. (2021). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical Research, 305–309. Available at: --INVALID-LINK--
-
Arar, Z., et al. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Separation Science, 44(15), 2587-2595. Available at: --INVALID-LINK--
-
Zhang, L., et al. (2021). A facile method to synthesize vildagliptin. Journal of Chemical Research, 305–309. Available at: --INVALID-LINK--
-
A, S. (2022). A Simple Review of Analytical Techniques for Determination of Vildagliptin. International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-5. Available at: --INVALID-LINK--
-
Kondratova, Y. A., et al. (2019). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 53(1), 86-94. Available at: --INVALID-LINK--
-
Kumar, P., et al. (2021). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Current Pharmaceutical Analysis, 17(8), 1059-1066. Available at: --INVALID-LINK--
-
Bentham Science Publishers. (2021). Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Available at: --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. Available at: --INVALID-LINK--
-
Stanimirovic, I., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5619. Available at: --INVALID-LINK--
-
Tao, Z., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(11), 3175-3178. Available at: --INVALID-LINK--
-
Pellegatti, L., & Sedelmeier, J. (2015). Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. Organic Process Research & Development, 19(4), 551-556. Available at: --INVALID-LINK--
-
Tao, Z. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry. Available at: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Vildagliptin: Synthesis and Properties. Available at: --INVALID-LINK--
-
ResearchGate. (2017). Process research of synthesis of vildagliptin. Available at: --INVALID-LINK--
-
ResearchGate. (2016). Synthesis of the main related material of vildagliptin and its optimization. Available at: --INVALID-LINK--
-
ResearchGate. (2015). Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. Available at: --INVALID-LINK--
-
American Chemical Society. (2015). Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Sitagliptin Phenylalanine Hydrochloride Synthesis. Available at: --INVALID-LINK--
-
Pharma Tutor. (n.d.). Formulation Evaluation & Optimization Of Vildagliptin Sustained Release Tablet. Available at: --INVALID-LINK--
-
ResearchGate. (2014). Synthesis of Main Impurity of Vildagliptin. Available at: --INVALID-LINK--
-
Google Patents. (2014). Simple environment-friendly synthesis process of vildagliptin. Available at: --INVALID-LINK--
-
ResearchGate. (2018). A Cost-Effective Method to Prepare Pure Vildagliptin. Available at: --INVALID-LINK--
-
Al-Sabti, F. I., & Harbali, J. H. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Journal of Excipients and Food Chemistry, 11(2), 30-40. Available at: --INVALID-LINK--
-
Google Patents. (2011). Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms. Available at: --INVALID-LINK--
-
ResearchGate. (2021). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Available at: --INVALID-LINK--
-
PubMed. (2024). Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma. Available at: --INVALID-LINK--
-
Google Patents. (2014). Purification method of vildagliptin crude product. Available at: --INVALID-LINK--
-
National Institutes of Health. (2025). Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. Available at: --INVALID-LINK--
-
Google Patents. (2015). Vildagliptin formulation process under inert gas atmosphere. Available at: --INVALID-LINK--
-
Google Patents. (2015). Synthetic process of vildagliptin. Available at: --INVALID-LINK--
-
ACS Publications. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. Available at: --INVALID-LINK--
-
National Institutes of Health. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Available at: --INVALID-LINK--
-
Autechaux. (n.d.). The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. Available at: --INVALID-LINK--
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- 5. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 7. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103992257A - Purification method of vildagliptin crude product - Google Patents [patents.google.com]
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- 11. Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies | Semantic Scholar [semanticscholar.org]
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- 13. benthamdirect.com [benthamdirect.com]
- 14. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC Purity Analysis of (S)-Pyrrolidine-2-carbonitrile hydrochloride
Introduction: The Analytical Imperative
(S)-Pyrrolidine-2-carbonitrile hydrochloride is a pivotal chiral building block in modern medicinal chemistry. It is most notably recognized as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin, which are instrumental in the management of type-II diabetes.[1][2] The stereochemistry at the C2 position is fundamental to the pharmacological activity of the final active pharmaceutical ingredient (API).[2] Consequently, the rigorous and accurate determination of both chemical and enantiomeric purity is not merely a quality control checkpoint but a critical requirement for ensuring the safety and efficacy of the resulting therapeutics.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will explore two primary strategies, delving into the causality behind experimental choices and providing field-proven protocols to guide researchers, scientists, and drug development professionals.
Core Analytical Challenges
The molecular structure of (S)-Pyrrolidine-2-carbonitrile presents two primary analytical hurdles for HPLC with standard UV detection:
-
Lack of a Strong Chromophore: The molecule is a saturated heterocyclic compound with a nitrile group. It lacks the conjugated double bonds or aromatic rings necessary to absorb UV light strongly at conventional wavelengths (e.g., >220 nm), making direct detection and quantification challenging and insensitive.
-
Chirality: As a chiral molecule, its enantiomer, (R)-Pyrrolidine-2-carbonitrile hydrochloride, is a potential process-related impurity. Standard achiral HPLC methods cannot distinguish between enantiomers, necessitating specialized chiral separation techniques to determine enantiomeric excess (e.e.).
To overcome these challenges, two principal HPLC strategies are employed: an indirect method involving pre-column derivatization and a direct method using a chiral stationary phase.
Comparative Analysis of HPLC Methodologies
A decision between analytical strategies often depends on available instrumentation, desired sensitivity, and the specific analytical goal (e.g., routine purity check vs. trace-level impurity quantification).
References
Introduction: The Critical Role of (S)-Pyrrolidine-2-carbonitrile in Modern Drug Discovery
An In-Depth Guide to Thin-Layer Chromatography (TLC) Monitoring of Reactions Involving (S)-Pyrrolidine-2-carbonitrile hydrochloride
This compound is a chiral pyrrolidine derivative that has garnered significant attention in medicinal chemistry. It serves as a crucial building block, most notably in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are pivotal in the management of type-II diabetes.[1][2] The 2(S)-cyanopyrrolidine moiety functions as a proline mimic, enabling potent and reversible inhibition of the DPP-IV enzyme. This inhibition extends the activity of incretin hormones, which are vital for glucose homeostasis.[1][3]
Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), the chemical transformations involving this starting material must be precise and efficient. Real-time reaction monitoring is not just a procedural formality but a cornerstone of process optimization, yield maximization, and impurity control. Among the arsenal of analytical techniques available to the modern chemist, Thin-Layer Chromatography (TLC) remains an indispensable tool for its simplicity, speed, and cost-effectiveness.[4]
This guide provides a senior-level perspective on developing and implementing robust TLC monitoring protocols for reactions involving this compound. We will delve into the technical nuances, compare TLC with alternative methods, and provide field-tested experimental protocols.
The Challenge: Visualizing the Invisible
A primary analytical challenge with this compound is its lack of a strong ultraviolet (UV) chromophore.[5] Most commercially available TLC plates contain a fluorescent indicator (e.g., F254) that allows compounds with UV absorption to appear as dark spots under a 254 nm UV lamp.[6][7] Since the pyrrolidine ring and nitrile group do not absorb UV light in this range, the starting material is essentially invisible under standard UV visualization. This necessitates the use of destructive chemical staining techniques to render the spots visible.
Part 1: Developing a Robust TLC Method
A successful TLC protocol is a self-validating system. The choices made in selecting the stationary phase, mobile phase, and visualization agent are causally linked to the chemical properties of the molecules being analyzed.
Stationary Phase Selection
For most applications involving this compound and its derivatives, standard silica gel 60 F254 plates are the workhorse. The acidic nature of the silica surface is well-suited for separating moderately polar organic compounds. There is typically no need for more exotic stationary phases unless specific separation challenges arise.
Mobile Phase (Eluent) Development
The goal of the mobile phase is to achieve differential migration of the starting material, intermediates, and products, ideally resulting in Retention Factor (Rf) values between 0.15 and 0.85.[4]
-
This compound is a salt and thus highly polar. It will remain at the baseline (Rf ≈ 0) in non-polar solvent systems like pure hexanes or dichloromethane.
-
Reaction Products , such as N-acylated derivatives, are typically much less polar than the starting amine salt.
A binary solvent system of a non-polar solvent (e.g., Hexanes, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol) is the logical starting point.
Causality in Eluent Selection:
-
Initial System: Start with a moderately polar system, such as 50% Ethyl Acetate in Hexanes.
-
Problem: If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar component (e.g., move to 80% Ethyl Acetate, or switch to a more polar solvent like 5-10% Methanol in Dichloromethane).
-
Problem: If all spots run to the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar component.
-
Streaking: Amines often streak on acidic silica gel due to strong ionic interactions. Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et3N) to the eluent.[4] The triethylamine neutralizes the acidic sites on the silica, ensuring a cleaner separation with compact spots.
The Co-Spot: Your Internal Standard
To monitor a reaction, three lanes are essential on each TLC plate:
-
Starting Material (SM): A diluted sample of the this compound.
-
Co-spot (Co): A lane where the starting material and the reaction mixture are spotted on top of each other.
-
Reaction Mixture (Rxn): An aliquot from the reaction vessel.
The co-spot is a critical, self-validating control. It confirms the identity of the starting material spot in the reaction lane, even if there are slight variations in Rf across the plate.[8] The disappearance of the SM spot in the 'Rxn' lane, which corresponds to the single spot in the 'SM' lane, is the primary indicator of reaction completion.
Caption: General workflow for TLC reaction monitoring.
Visualization: Choosing the Right Chemical Stain
Since UV light is ineffective for the starting material, a chemical stain is mandatory. The choice of stain depends on the functional groups present in the starting material and the expected product.
-
Ninhydrin: Highly Recommended. Ninhydrin reacts with primary and secondary amines to produce a distinctive purple-colored spot (Ruhemann's purple).[9] This makes it an excellent choice for specifically visualizing the secondary amine of this compound. The product, often an amide, will typically not stain with ninhydrin, providing a clear visual distinction.
-
p-Anisaldehyde: A versatile stain for nucleophiles like amines and alcohols, often producing a range of colors.[6] It has been successfully used in published syntheses involving derivatives of this compound.[1][3] This can be useful for visualizing both the starting material and certain products on the same plate.
-
Potassium Permanganate (KMnO₄): A general oxidizing stain. It reacts with any compound that can be oxidized (alkenes, alkynes, alcohols, amines), appearing as yellow-brown spots on a purple background.[9] It is less specific than ninhydrin but serves as a good general-purpose developer if the product is also expected to be visible.
-
Iodine Vapor: A semi-destructive method where iodine crystals sublime and form colored complexes with many organic compounds.[6] The spots are typically yellow-brown and may fade over time. It is a quick and general screening method.
Part 2: Performance Comparison with Alternative Monitoring Techniques
While TLC is a powerful tool, it provides primarily qualitative data. For quantitative analysis or more definitive identification, other techniques are superior, albeit with trade-offs in speed and cost.[10][11]
Caption: Logical comparison of TLC vs. alternative methods.
Comparative Data Summary
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC/LC-MS) | Gas Chromatography (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Adsorption chromatography on a planar surface | Partition chromatography in a packed column | Partition chromatography in a capillary column | Nuclear spin in a magnetic field |
| Speed | Very Fast (5-20 min) | Slow (15-60 min per sample) | Slow (20-60 min per sample) | Very Slow (>15 min per sample) |
| Cost | Very Low | High | High | Very High |
| Data Quality | Qualitative (Rf value) | Quantitative (Peak Area), Mass Data (MS) | Quantitative, Mass Data (MS) | Quantitative, Definitive Structure |
| Sensitivity | Moderate (µg-ng) | High (ng-pg) | Very High (pg-fg) | Low (mg) |
| Suitability for this Topic | Excellent for rapid, qualitative progress checks. | Excellent for purity analysis and byproduct identification.[5] | Poor for the starting salt; requires derivatization. | Best for structural confirmation of final product; impractical for routine monitoring. |
Expert Insight: For process development, a hybrid approach is often most effective. Use TLC for rapid, frequent checks at the bench to determine the reaction endpoint. Once the reaction is complete, an LC-MS analysis can provide detailed information on product purity, yield, and the presence of any side products, which is critical for optimization and regulatory filings.
Part 3: Detailed Experimental Protocols
These protocols are designed to be robust and reproducible for monitoring reactions of this compound.
Protocol 1: General TLC Monitoring
-
Chamber Preparation: Line a TLC chamber with filter paper. Add the chosen eluent (e.g., 95:5:0.5 Dichloromethane/Methanol/Triethylamine) to a depth of ~0.5 cm. Close the lid and allow the atmosphere to saturate for at least 5 minutes.
-
Sample Preparation:
-
Starting Material (SM): Dissolve ~1 mg of this compound in 0.5 mL of methanol.
-
Reaction Mixture (Rxn): Withdraw a small aliquot (~5-10 µL) from the reaction vessel using a glass capillary. Dilute with an appropriate solvent (e.g., 0.5 mL of methanol or ethyl acetate) to avoid overloading the plate.
-
-
Spotting: Using a fine glass capillary, gently touch the capillary to the silica plate on the pencil-drawn origin line. Keep the spots small and compact. Spot the SM, Co-spot, and Rxn lanes.
-
Development: Place the spotted TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Protocol 2: Visualization with Ninhydrin Stain
-
Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid. Store in a dark bottle.
-
Application: In a fume hood, quickly dip the dried TLC plate into the ninhydrin solution using forceps, or spray the plate evenly with the solution.
-
Development: Gently warm the plate with a heat gun. Be cautious not to overheat or "burn" the plate. Purple spots corresponding to the secondary amine of the starting material will appear within minutes.
Protocol 3: Visualization with p-Anisaldehyde Stain
-
Stain Preparation: In a fume hood, carefully mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. The solution should be stored in a refrigerator.
-
Application: Quickly dip the dried TLC plate into the stain solution or spray it evenly.
-
Development: Heat the plate with a heat gun. A range of colors will develop for different functional groups. This can be particularly useful for distinguishing the product from the starting material.
Conclusion
Thin-Layer Chromatography is a rapid, versatile, and indispensable technique for monitoring reactions involving this compound. The primary technical hurdle—the compound's lack of UV absorbance—is readily overcome by employing appropriate chemical stains like ninhydrin or p-anisaldehyde. While TLC provides essential qualitative data for determining reaction endpoints, it is most powerfully used in conjunction with quantitative methods like LC-MS for comprehensive process control and purity analysis. By understanding the chemical principles behind method development and applying robust, self-validating protocols, researchers can effectively harness TLC to accelerate the development of vital therapeutics derived from this important chiral building block.
References
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- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Vildagliptin Synthesis: L-Proline vs. L-Prolinamide Routes
Vildagliptin, marketed under trade names like Galvus®, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] Its mechanism of action enhances the levels of active incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner.[2] The chemical structure of Vildagliptin, (S)-1-[2-((3-hydroxyadamantan-1-yl)amino)acetyl]pyrrolidine-2-carbonitrile, features a critical cyanopyrrolidine moiety derived from a proline scaffold. The efficiency and cost-effectiveness of its synthesis are paramount for pharmaceutical production.
This guide provides an in-depth comparison of two prominent synthetic pathways to Vildagliptin, starting from either the readily available amino acid L-proline or its derivative, L-prolinamide. We will dissect the strategic choices, procedural nuances, and overall efficiency of each route, supported by experimental data and protocols from peer-reviewed literature.
Route 1: Synthesis from L-Proline
The utilization of L-proline as a starting material is attractive due to its low cost and high availability.[3][4][5] This pathway, however, necessitates the conversion of a carboxylic acid functional group into a carbonitrile, a transformation that defines the core challenge and character of this route.
Synthetic Strategy & Mechanistic Rationale
The synthesis from L-proline typically proceeds in three main stages: N-acylation, nitrile formation, and final coupling.
-
N-Acylation: The synthesis begins with the N-acylation of L-proline using chloroacetyl chloride.[6][7][8] This step serves a dual purpose: it introduces the chloroacetyl group required for the final coupling reaction and protects the secondary amine of the proline ring. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to drive the reaction to completion efficiently.[8]
-
Nitrile Formation: This is the most critical and varied step in the L-proline route. The carboxylic acid of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid must be converted to a nitrile.
-
Two-Step Approach (via Amide): A common method involves first converting the carboxylic acid to an amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, using a coupling agent like dicyclohexylcarbodiimide (DCC) followed by treatment with ammonium bicarbonate.[4] The resulting amide is then dehydrated using a strong dehydrating agent such as trifluoroacetic anhydride (TFAA) to yield the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[4][5]
-
One-Pot Approach: To improve process efficiency, a one-pot method has been developed. This involves reacting the N-acylated carboxylic acid directly with acetonitrile in the presence of sulfuric acid, which catalyzes the conversion to the nitrile in a single step.[3][6][9] This approach streamlines the process by avoiding the isolation of the amide intermediate.
-
-
Coupling Reaction: The final step is the nucleophilic substitution reaction between the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, and 3-amino-1-adamantanol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl generated during the reaction, yielding Vildagliptin.[8][10]
Visualizing the L-Proline Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolidine-2-Carbonitrile DPP-IV Inhibitors: Efficacy, Selectivity, and Clinical Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of pyrrolidine-2-carbonitrile-based Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). We will delve into the mechanistic underpinnings of DPP-IV inhibition, explore the structure-activity relationships that govern the efficacy and selectivity of these compounds, and present a head-to-head comparison of key inhibitors based on preclinical and clinical data. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of diabetes therapeutics.
The Central Role of DPP-IV in Glucose Homeostasis
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types.[1] Its primary physiological role in glucose metabolism is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These gut-derived hormones are released in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells.[1] By degrading GLP-1 and GIP, DPP-IV curtails their insulinotropic effects, thereby contributing to the regulation of blood glucose levels.
The inhibition of DPP-IV has emerged as a key therapeutic strategy for T2DM. By preventing the degradation of incretins, DPP-IV inhibitors prolong their bioavailability, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[1]
Below is a diagram illustrating the signaling pathway of DPP-IV and the mechanism of action of its inhibitors.
Caption: DPP-IV signaling pathway and the action of inhibitors.
The Pyrrolidine-2-Carbonitrile Scaffold: A Foundation for Potent Inhibition
The pyrrolidine-2-carbonitrile chemical scaffold has been a cornerstone in the development of potent and selective DPP-IV inhibitors.[2] This structural motif mimics the dipeptide substrate of DPP-IV, allowing for high-affinity binding to the enzyme's active site. The nitrile group plays a crucial role by forming a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site, leading to potent inhibition.[3]
Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine ring and the addition of various substituents can significantly influence the potency, selectivity, and pharmacokinetic properties of these inhibitors.[4] For instance, substitutions at the 4-position of the pyrrolidine ring can enhance selectivity against other homologous proteases like DPP-8 and DPP-9.[5]
Comparative Efficacy of Pyrrolidine-2-Carbonitrile DPP-IV Inhibitors
This section provides a comparative overview of prominent pyrrolidine-2-carbonitrile DPP-IV inhibitors, focusing on their preclinical potency and selectivity, as well as their clinical efficacy in head-to-head trials.
Preclinical Potency and Selectivity
The in vitro inhibitory activity (IC50) against DPP-IV and the selectivity against related proteases such as DPP-8 and DPP-9 are critical preclinical parameters. High potency ensures effective inhibition at therapeutic doses, while high selectivity minimizes the potential for off-target effects.
| Inhibitor | DPP-IV IC50 (nM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) | Reference |
| Teneligliptin | 0.889 | 0.189 | 0.150 | >212 | >168 | [5] |
| Anagliptin | 3.8 | >100 | >100 | >26,315 | >26,315 | |
| Compound 17a * | 17 | 22.5 | 19.8 | 1324 | 1164 | [5] |
| Sitagliptin | 18 | - | - | - | - | [6] |
*Compound 17a is a novel 4-fluoropyrrolidine-2-carbonitrile derivative.[5]
Note: A higher selectivity ratio indicates greater selectivity for DPP-IV over other proteases. Data for Anagliptin's IC50 against DPP-8 and DPP-9 were not explicitly found in the provided search results, but it is reported to be highly selective.
Clinical Efficacy: Head-to-Head Comparisons
Clinical trials directly comparing different DPP-IV inhibitors provide invaluable insights into their relative efficacy in patients with T2DM.
Anagliptin vs. Sitagliptin:
A 24-week, multicenter, randomized, double-blind, active-controlled phase III clinical trial demonstrated the non-inferiority of anagliptin (100 mg twice daily) to sitagliptin (100 mg once daily) as an add-on therapy to metformin.[7] The mean changes in HbA1c from baseline were -0.85% for anagliptin and -0.83% for sitagliptin, with a mean difference of -0.02%.[7] Another 52-week, open-label, randomized clinical trial (REASON trial) showed that anagliptin was superior to sitagliptin in lowering LDL-C without deteriorating HbA1c.[8]
Teneligliptin vs. Other Gliptins:
A prospective, open-label, randomized study comparing teneligliptin (20 mg once daily) to sitagliptin (100 mg once daily) as add-on therapy found similar glycemic control between the two drugs over 12 weeks.[9] The mean reduction in HbA1c was -1.19% for teneligliptin and -0.92% for sitagliptin.[9] Another cross-sectional study suggested that teneligliptin-based regimens showed a trend in favor of better glycemic control and insulin resistance compared to other gliptin-based regimens.[10] A network meta-analysis of 58 studies concluded that teneligliptin was the most effective for HbA1c control among the compared DPP-4 inhibitors.[11]
Pharmacokinetic Profiles: A Key Differentiator
The pharmacokinetic properties of DPP-IV inhibitors, including their absorption, distribution, metabolism, and excretion, are crucial for determining dosing frequency and potential for drug-drug interactions.
| Inhibitor | Tmax (h) | t1/2 (h) | Metabolism | Excretion | Dose Adjustment in Renal Impairment | Reference |
| Teneligliptin | ~1.1-1.8 | ~24.2 | CYP3A4, FMO1, FMO3 | Renal and Hepatic | Not required | [8][12] |
| Anagliptin | ~1.8 | ~4.37 | Minor | Primarily renal (unchanged) | Required | [7] |
Teneligliptin exhibits a unique pharmacokinetic profile with a long half-life, allowing for once-daily dosing.[8][12] Its metabolism involves both CYP3A4 and FMO3, and it is eliminated through both renal and hepatic pathways, which obviates the need for dose adjustment in patients with renal impairment.[8][12] Anagliptin has a shorter half-life and is primarily excreted unchanged in the urine, necessitating dose adjustments in patients with renal dysfunction.[7]
Experimental Protocols
To ensure the reproducibility and validity of research in this field, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of DPP-IV inhibitors.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory potential of a compound against the DPP-IV enzyme.
Caption: Workflow for in vitro DPP-IV inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[13]
-
Dilute recombinant human DPP-IV enzyme in Assay Buffer to the desired concentration.[13]
-
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Assay Buffer.[13]
-
Prepare serial dilutions of the test compounds and a vehicle control.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
DPP-IV enzyme solution
-
Test compound or vehicle
-
-
Include wells for a positive control (a known DPP-IV inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.[13]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[13]
-
-
Detection and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[13]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Oral Glucose Tolerance Test (OGTT) in Rodents
This in vivo assay evaluates the effect of a DPP-IV inhibitor on glucose disposal after an oral glucose challenge.
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimate the animals (e.g., mice or rats) to the housing conditions for at least one week.
-
Fast the animals overnight (approximately 16-18 hours) with free access to water.[2]
-
-
Drug Administration:
-
Administer the test compound (DPP-IV inhibitor) or vehicle orally (p.o.) by gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
-
Baseline Blood Glucose Measurement:
-
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.[2]
-
-
Glucose Challenge:
-
Immediately after the baseline blood collection, administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.[2]
-
-
Post-Challenge Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[2]
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations against time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion profile for each group to quantify the overall effect on glucose tolerance.
-
Conclusion and Future Perspectives
Pyrrolidine-2-carbonitrile-based DPP-IV inhibitors have established themselves as a valuable therapeutic class for the management of T2DM. While generally demonstrating comparable glycemic efficacy, individual agents within this class exhibit distinct preclinical and pharmacokinetic profiles that can influence their clinical application. Teneligliptin, with its long half-life and dual routes of elimination, offers a convenient once-daily dosing regimen without the need for dose adjustment in renally impaired patients. Anagliptin has shown non-inferiority to sitagliptin in glycemic control and potential benefits in lipid metabolism.
Future research should continue to explore the structure-activity relationships of this scaffold to develop next-generation DPP-IV inhibitors with enhanced potency, selectivity, and potentially pleiotropic benefits beyond glycemic control. Head-to-head clinical trials with longer durations and diverse patient populations will be crucial to further delineate the comparative advantages of these promising therapeutic agents.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mmpc.org [mmpc.org]
- 3. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase (DPP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Pharmacokinetics and metabolism of [14C]anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety of teneligliptin in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
A Comparative Guide to Alternatives for Chiral Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and highly selective methods for constructing chiral molecules is paramount. Asymmetric organocatalysis, utilizing small chiral organic molecules to induce stereoselectivity, has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis. Among the pioneers in this field are catalysts derived from the chiral pyrrolidine scaffold, with L-proline being a celebrated example.
This guide provides an in-depth comparison of prominent alternatives to the classic chiral pyrrolidine-based organocatalysts. While (S)-Pyrrolidine-2-carbonitrile hydrochloride is a valuable chiral building block, particularly in the synthesis of pharmaceuticals like DPP-IV inhibitors, its direct application as an organocatalyst is not well-documented.[1][2] Therefore, this guide will focus on comparing the performance of established and emerging classes of organocatalysts that are employed in similar asymmetric transformations, such as the synthetically crucial aldol and Michael addition reactions.
We will delve into the mechanistic underpinnings, comparative performance data, and practical experimental protocols for L-proline and its derivatives, diarylprolinol silyl ethers, cinchona alkaloids, N-heterocyclic carbenes (NHCs), and peptide-based catalysts. This comparative analysis aims to equip researchers with the necessary insights to make informed decisions when selecting a catalyst for their specific synthetic challenges.
The Benchmark: L-Proline and its Derivatives
L-proline, a naturally occurring amino acid, is often hailed as the "simplest enzyme" for its remarkable ability to catalyze asymmetric reactions with high stereoselectivity.[3][4] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic prowess.
Mechanism of Action
In aldol and Michael reactions, L-proline operates primarily through an enamine-based catalytic cycle. The secondary amine of proline reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then attacks the electrophilic acceptor (e.g., an aldehyde or a nitroalkene). The carboxylic acid moiety plays a crucial role in the transition state, often through hydrogen bonding, to control the stereochemical outcome of the reaction.
Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.
Performance and Derivatives
The performance of L-proline can be significantly influenced by reaction conditions, including the solvent and the presence of additives. While effective, catalyst loadings of up to 30 mol% are often required.[5] To enhance reactivity and selectivity, numerous proline derivatives have been developed. These include prolinamides and prolinethioamides, which have shown comparable or, in some cases, superior performance to proline itself, particularly when used with co-catalysts.[6]
Alternative 1: Diarylprolinol Silyl Ethers
Diarylprolinol silyl ethers, a class of organocatalysts developed from prolinol, have proven to be exceptionally versatile and efficient in a wide range of asymmetric transformations.[7]
Mechanism of Action
Similar to proline, diarylprolinol silyl ethers can operate through enamine catalysis. The bulky diarylprolinol silyl ether moiety creates a well-defined chiral pocket that effectively shields one face of the enamine, leading to high levels of stereocontrol. Additionally, they can also activate α,β-unsaturated aldehydes through the formation of a chiral iminium ion, lowering the LUMO of the dienophile and facilitating reactions like the Diels-Alder reaction.[8][9]
Caption: Enamine-mediated Michael addition catalyzed by a diarylprolinol silyl ether.
Comparative Performance
Diarylprolinol silyl ethers often exhibit superior performance compared to L-proline, typically requiring lower catalyst loadings (1-10 mol%) and providing excellent yields and enantioselectivities (>95% ee) in both aldol and Michael additions.[10] Their enhanced steric bulk allows for a more organized transition state, leading to improved stereochemical outcomes.
Alternative 2: Cinchona Alkaloids
Derived from the bark of the cinchona tree, these naturally occurring alkaloids and their synthetic derivatives are powerful organocatalysts for a variety of asymmetric reactions.[11]
Mechanism of Action
Cinchona alkaloids are bifunctional catalysts. They possess a basic quinuclidine nitrogen that can act as a Brønsted base to deprotonate a nucleophile (e.g., a nitroalkane in a Michael addition). The hydroxyl group at the C9 position can then act as a hydrogen-bond donor to activate the electrophile and orient the substrates in the chiral environment of the catalyst. This dual activation is crucial for achieving high stereoselectivity.[12][13]
Caption: Dual activation mechanism of a cinchona alkaloid catalyst.
Comparative Performance
Cinchona alkaloid derivatives have demonstrated high efficiency in asymmetric Michael additions, often providing products with excellent enantioselectivities.[14][15] Their performance can be finely tuned by modifying the substituents on the quinoline ring and the C9 position, allowing for optimization for specific substrates. While direct comparisons are reaction-dependent, cinchona alkaloids are generally considered highly competitive with other leading organocatalysts.
Alternative 3: N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes are a versatile class of organocatalysts that have gained prominence for their ability to mediate a wide array of chemical transformations through unique modes of activation.[16][17]
Mechanism of Action
In the context of reactions like the aldol and Michael additions, NHCs can catalyze these transformations through the formation of a "Breslow intermediate" or by generating homoenolate equivalents. The NHC adds to an aldehyde, and after a proton transfer, a nucleophilic enol (the Breslow intermediate) is formed. This intermediate can then react with an electrophile. This "umpolung" or reversal of polarity of the aldehyde carbonyl carbon is a hallmark of NHC catalysis.[18]
Caption: Catalytic cycle for an NHC-catalyzed cross-benzoin (aldol-type) reaction.
Comparative Performance
Chiral NHCs have been successfully employed in enantioselective aldol and Michael reactions, providing access to valuable chiral building blocks.[19][20] The modularity of NHC catalysts allows for extensive steric and electronic tuning, enabling high levels of stereocontrol. While perhaps not as universally applied as proline derivatives for simple aldol reactions, NHCs excel in more complex transformations and cascade reactions.
Alternative 4: Peptide-Based Catalysts
Drawing inspiration from nature's catalysts, enzymes, short synthetic peptides have emerged as a promising class of organocatalysts.[21] Their modular nature allows for rapid diversification and optimization.
Mechanism of Action
Peptide catalysts often mimic the active sites of enzymes. For aldol and Michael reactions, peptides containing a proline residue can utilize enamine catalysis, similar to L-proline itself. However, the surrounding amino acid residues create a defined secondary structure, such as a β-turn, which forms a chiral pocket that enhances stereoselectivity through additional non-covalent interactions with the substrates.[5][22]
Comparative Performance
Peptide catalysts have demonstrated significantly higher activity than L-proline in some asymmetric aldol reactions, requiring much lower catalyst loadings (as low as 1 mol%) to achieve comparable or even superior yields and enantioselectivities.[5][23] The ability to tune the peptide sequence provides a powerful tool for optimizing catalyst performance for specific reactions.
Comparative Performance Data
| Catalyst Class | Reaction Type | Typical Catalyst Loading (mol%) | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages |
| L-Proline | Aldol, Michael | 10 - 30 | 60 - 95 | 70 - 96 | Readily available, inexpensive, well-understood.[3][5] |
| Diarylprolinol Silyl Ethers | Aldol, Michael, Diels-Alder | 1 - 10 | 85 - >99 | >95 | High efficiency, excellent stereocontrol, broad applicability.[7][10] |
| Cinchona Alkaloids | Michael, Henry | 5 - 20 | 70 - >99 | 90 - >99 | Natural product-derived, bifunctional activation, tunable.[11][15] |
| N-Heterocyclic Carbenes | Aldol (Benzoin), Michael | 5 - 20 | 70 - 95 | 80 - >99 | Unique umpolung reactivity, versatile for complex reactions.[16][24] |
| Peptide-Based Catalysts | Aldol, Michael | 1 - 10 | 80 - >99 | 80 - >99 | High activity, enzyme-mimicking, highly tunable.[5][23][25] |
Experimental Protocols
Representative Protocol: L-Proline Catalyzed Asymmetric Michael Addition
This protocol describes the Michael addition of an aldehyde to a nitroalkene, a common benchmark reaction for evaluating organocatalysts.
Materials:
-
(S)-Proline
-
Aldehyde (e.g., pentanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., saturated KCl aqueous solution)
-
Internal standard for NMR analysis (e.g., mesitylene)
-
Ethyl acetate (for extraction)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a vial containing a magnetic stir bar, add the nitroalkene (0.40 mmol, 1.0 equiv).
-
Add the saturated KCl aqueous solution (0.75 mL).
-
Add (S)-proline (or a derivative, e.g., 3-decyl-β-proline at ~1 mol%).[26]
-
Add the aldehyde (0.80 mmol, 2.0 equiv).
-
Stir the resulting suspension vigorously at room temperature for the specified time (e.g., 20 hours).
-
Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 6 mL).
-
Combine the organic layers, wash with brine (2 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard. The enantiomeric excess can be determined by chiral HPLC analysis of the purified product or a suitable derivative.
Note: This is a general procedure. Optimal conditions (catalyst loading, solvent, temperature, and reaction time) may vary depending on the specific substrates and should be determined experimentally.
Conclusion
The field of asymmetric organocatalysis offers a rich and diverse toolbox for the synthesis of chiral molecules. While this compound serves as a crucial synthetic intermediate, the broader family of chiral pyrrolidine-based catalysts, spearheaded by L-proline, has paved the way for the development of numerous highly effective alternatives.
-
Diarylprolinol silyl ethers stand out for their exceptional efficiency and broad applicability, often providing superior results with lower catalyst loadings.
-
Cinchona alkaloids offer a distinct and powerful bifunctional activation mode, with the advantage of being derived from natural sources.
-
N-Heterocyclic carbenes provide access to unique reactivity through umpolung, enabling transformations that are challenging with other catalysts.
-
Peptide-based catalysts represent a rapidly evolving frontier, demonstrating enzyme-like activity and high tunability.
The choice of an optimal catalyst is ultimately dependent on the specific requirements of the desired transformation, including the nature of the substrates, the desired stereochemical outcome, and considerations of cost and sustainability. This guide provides a foundational understanding of the available alternatives, empowering researchers to navigate the exciting and ever-expanding world of asymmetric organocatalysis.
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study | MDPI [mdpi.com]
- 7. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions [ccspublishing.org.cn]
- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemicaljournal.org [chemicaljournal.org]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. Asymmetric N-heterocyclic carbene catalyzed addition of enals to nitroalkenes: controlling stereochemistry via the homoenolate reactivity pathway to access δ-lactams. | Semantic Scholar [semanticscholar.org]
- 21. Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. books.rsc.org [books.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. research.chalmers.se [research.chalmers.se]
- 25. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Vildagliptin Impurities
For Researchers, Scientists, and Drug Development Professionals
The presence of impurities in active pharmaceutical ingredients (APIs) can impact the efficacy and safety of drug products.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above specific thresholds.[1][2][3] Vildagliptin, an oral anti-diabetic agent, is known to degrade under various stress conditions, leading to the formation of several degradation products.[4][5] Additionally, process-related impurities can arise during its synthesis.[6][7] This guide will compare and contrast the most effective analytical workflows for the comprehensive structural elucidation of these impurities.
The Landscape of Vildagliptin Impurities: A Comparative Overview
Vildagliptin's susceptibility to degradation necessitates a thorough understanding of its impurity profile. Forced degradation studies are crucial for identifying potential degradants that may form during the shelf-life of the drug product.[4][8] These studies typically involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light.[4][9][10]
Several known process-related and degradation impurities of Vildagliptin have been reported in the literature.[4][11][12][13] A comparative summary of some key impurities identified under different stress conditions is presented below.
| Impurity Name/Identifier | Stress Condition(s) | Observed m/z | Analytical Technique(s) | Reference |
| 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Acidic | 304 | LC-MS, NMR | [5][9][11][12] |
| 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | Basic, Oxidative | 321.1 | LC-MS | [11][12] |
| (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline | Basic | 322.6 | LC-MS | [11][12] |
| N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate | Oxidative | 241.1 | LC-MS | [9][11][12] |
| (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | Oxidative | 183.1 | LC-MS | [11][12] |
| (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E) | Process-related | Not specified | LC/ESI-MSn | [6][7] |
| (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F) | Degradation of Impurity-E | Not specified | FT-IR, NMR, Mass Spectrometry | [6][7] |
| Vildagliptin cyclic amidine (Related Substance A) | Degradation | Not specified | MS, NMR | [13] |
| Vildagliptin diketopiperizine (Related Substance B) | Degradation | Not specified | MS, NMR | [13] |
| Vildagliptin amide (Related Substance C) | Degradation | Not specified | MS, NMR | [13] |
A Comparative Workflow for Structural Elucidation
The structural elucidation of unknown impurities is a multi-step process that relies on the synergistic use of various analytical techniques. The following workflow provides a robust and scientifically sound approach.
Caption: A generalized workflow for the structural elucidation of Vildagliptin impurities.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key experiments involved in the structural elucidation of Vildagliptin impurities.
Protocol 1: Forced Degradation Studies
Objective: To generate degradation products of Vildagliptin under various stress conditions to mimic potential degradation pathways.
Methodology:
-
Acidic Degradation: Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol. Add 3.0 mL of 1.0 M HCl and heat the mixture at 80°C for 3 hours.[9][10]
-
Basic Degradation: Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol. Add 3.0 mL of 0.1 M NaOH and keep the mixture at room temperature for 3 hours.[9]
-
Oxidative Degradation: Dissolve Vildagliptin in a suitable solvent and expose it to 3% H₂O₂.[4][9] The reaction time can be varied to achieve different levels of degradation.
-
Thermal Degradation: Expose solid Vildagliptin powder to a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of Vildagliptin to UV light.
-
Neutral Hydrolysis: Dissolve Vildagliptin in water and monitor for degradation over time.[10]
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with an appropriate mobile phase for HPLC analysis.
Protocol 2: HPLC Method for Impurity Profiling
Objective: To develop a stability-indicating HPLC method capable of separating Vildagliptin from its process-related and degradation impurities.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[9][11][14]
-
Mobile Phase: A gradient elution is often preferred for optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[9][11][15] The pH of the aqueous phase should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Detection Wavelength: 210 nm is a common detection wavelength for Vildagliptin and its impurities.[15][16]
Protocol 3: LC-MS/MS for Preliminary Identification
Objective: To obtain mass spectrometric data of the separated impurities for preliminary identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Methodology:
-
Interface the validated HPLC method with a mass spectrometer (e.g., a triple quadrupole or ion trap).
-
Perform a full scan analysis to determine the m/z of the parent ions of the impurities.
-
Conduct MS/MS (or MSn) experiments on the parent ions to obtain fragmentation patterns. This data is crucial for proposing putative structures.
-
For more accurate mass measurements and determination of elemental composition, high-resolution mass spectrometry (HRMS) using instruments like Q-TOF or Orbitrap is highly recommended.[1]
Protocol 4: Impurity Isolation and NMR Characterization
Objective: To isolate a sufficient quantity of the unknown impurity for definitive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Isolation: Preparative HPLC or flash chromatography can be used to isolate the impurity of interest from the reaction mixture or a stressed sample.[6][7] Supercritical Fluid Chromatography (SFC) has also been successfully employed for the purification of Vildagliptin impurities.[1][3]
-
NMR Analysis: Dissolve the isolated impurity in a suitable deuterated solvent.
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.[1][6][7]
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between atoms and definitively elucidate the structure.[1][6][7]
-
Conclusion
The structural elucidation of Vildagliptin impurities is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. A systematic and multi-technique approach, as outlined in this guide, is essential for the successful identification and characterization of both process-related and degradation impurities. The strategic combination of forced degradation studies, high-performance separation techniques, and advanced spectrometric and spectroscopic methods provides a robust framework for comprehensive impurity profiling, meeting the stringent requirements of regulatory agencies.
References
- 1. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 11. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of the Degradation Impurities of Vildagliptin [cjph.com.cn]
- 14. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 15. ijpsr.com [ijpsr.com]
- 16. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Bioanalytical Methods for Vildagliptin and Sitagliptin in Plasma
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and bioequivalence assessment of dipeptidyl peptidase-4 (DPP-4) inhibitors, the accurate quantification of these therapeutic agents in biological matrices is paramount. This guide provides an in-depth, objective comparison of the bioanalytical methods for two prominent DPP-4 inhibitors, Vildagliptin and Sitagliptin, in plasma. Drawing upon established and validated methodologies, we will explore the nuances of experimental choices, present comparative performance data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: Vildagliptin and Sitagliptin in the Bioanalytical Landscape
Vildagliptin and Sitagliptin are orally administered anti-hyperglycemic agents that function by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin hormones and enhancing insulin secretion in a glucose-dependent manner.[1] Given their widespread use in the management of type 2 diabetes mellitus, robust and reliable bioanalytical methods are crucial for drug development, clinical trial monitoring, and therapeutic drug monitoring. The primary analytical challenge lies in achieving sufficient sensitivity and selectivity to accurately measure therapeutic concentrations in complex biological matrices like plasma.
This guide will navigate the predominant analytical techniques, focusing on the rationale behind methodological decisions to provide a holistic understanding for both novice and experienced analysts.
Core Analytical Methodologies: A Head-to-Head Comparison
The quantification of Vildagliptin and Sitagliptin in plasma is predominantly achieved through liquid chromatography coupled with various detection techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and, more prominently, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice.[2][3][4]
The Primacy of LC-MS/MS and UPLC-MS/MS
LC-MS/MS and UPLC-MS/MS have become the gold standard for the bioanalysis of Vildagliptin and Sitagliptin due to their superior sensitivity, selectivity, and high-throughput capabilities.[5][6][7] The selectivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of the target analyte even in the presence of endogenous plasma components and potential metabolites, thereby minimizing matrix effects.[5][6] UPLC systems, with their smaller particle size columns, offer enhanced resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC.[8][9]
HPLC-UV: A Viable Alternative
While LC-MS/MS is the preferred method, HPLC with UV detection remains a viable and more accessible alternative, particularly in resource-limited settings.[10][11] However, it is important to note that Vildagliptin lacks a significant chromophore, leading to a low UV absorbance maximum around 210 nm.[12][13] This necessitates highly efficient sample preparation to minimize interferences from endogenous plasma components that also absorb at this wavelength. Sitagliptin, with a UV absorption maximum around 267 nm, is more amenable to UV detection.[14]
Experimental Deep Dive: Causality Behind Methodological Choices
The success of any bioanalytical method hinges on meticulous optimization of each step, from sample collection to final data analysis. Here, we dissect the critical stages and the rationale behind common choices for Vildagliptin and Sitagliptin analysis.
Sample Preparation: The Foundation of Accurate Quantification
The primary goal of sample preparation is to extract the analyte of interest from the plasma matrix while removing proteins and other interfering substances. The choice of technique is a balance between recovery, cleanliness of the extract, and throughput.
-
Protein Precipitation (PPT): This is a rapid and straightforward technique where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[5][7] While simple, it can be less effective at removing phospholipids, which can cause ion suppression in the mass spectrometer.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.[8][15][16] The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and needs to be optimized for the specific analyte to ensure high extraction recovery.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[6] Although it is the most effective method for removing matrix components, it is also the most time-consuming and expensive.[16]
For both Vildagliptin and Sitagliptin, all three methods have been successfully employed. The choice often depends on the required lower limit of quantification (LLOQ) and the analytical instrumentation available. For high-sensitivity LC-MS/MS methods, LLE or SPE are often preferred to minimize matrix effects and achieve low ng/mL LLOQs.[6][8][15]
Chromatographic Separation: Achieving Baseline Resolution
The chromatographic conditions are tailored to achieve a symmetric peak shape and adequate retention for the analyte, separating it from any potential interferences.
-
Column Chemistry: Reversed-phase columns, particularly C18 and C8, are the most commonly used for separating Vildagliptin and Sitagliptin from plasma extracts.[10][15][17]
-
Mobile Phase Composition: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer (such as ammonium formate, ammonium acetate, or formic acid) is used.[5][15][17] The buffer helps to control the pH and improve peak shape, while the organic solvent controls the retention time of the analytes. Isocratic elution (constant mobile phase composition) is often sufficient for these analyses, contributing to faster run times.[5]
Detection: The Key to Sensitivity and Selectivity
-
Mass Spectrometry (MS/MS): Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode.[5][6] The MRM transitions are specific to the parent and product ions of the analyte and its internal standard, providing a high degree of selectivity and sensitivity. For instance, a common MRM transition for Vildagliptin is m/z 304.4 → 154.1, and for Sitagliptin is m/z 408.2 → 235.0.[5][6][7]
-
UV Detection: As mentioned, the choice of wavelength is crucial. For Vildagliptin, detection is typically performed at a low wavelength like 210 nm, while for Sitagliptin, a higher wavelength of around 265-270 nm is used.[10][13][14]
Comparative Performance Data
The following tables summarize the key performance parameters of various validated bioanalytical methods for Vildagliptin and Sitagliptin in plasma, providing a clear comparison of their capabilities.
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods for Vildagliptin in Plasma
| Parameter | Method 1[5] | Method 2[15] | Method 3[18] |
| Technique | LC-MS/MS | LC-MS/MS | HILIC-MS/MS |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Not Specified |
| Linearity Range | 7.06 - 3023.81 ng/mL | 5 - 300 ng/mL | 5 - 500 ng/mL |
| LLOQ | 7.06 ng/mL | 5 ng/mL | <1.5 ng/mL (LOD) |
| Recovery | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | < 9% | Not Specified | < 9.0% |
| Accuracy (%RE) | ± 15% | Not Specified | < 11.2% |
Table 2: Comparison of LC-MS/MS and UPLC-MS/MS Methods for Sitagliptin in Plasma
| Parameter | Method 1[8] | Method 2[17] | Method 3[6] |
| Technique | UPLC-MS/MS | UHPLC-MS/MS | DART-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 1 - 1000 ng/mL | 2.002 - 797.473 ng/mL | 20 - 2000 ng/mL |
| LLOQ | 10.32 ng/mL | 2.002 ng/mL | 20 ng/mL |
| Recovery | Not Specified | High | Not Specified |
| Precision (%RSD) | 1.62 - 5.32% | Not Specified | < 10.6% |
| Accuracy (%RE) | -12.58 - 7.77% | Not Specified | -8.17 - 2.60% |
Experimental Protocols: Step-by-Step Methodologies
To ensure the practical applicability of this guide, detailed, step-by-step protocols for representative LC-MS/MS methods for both Vildagliptin and Sitagliptin are provided below.
Protocol 1: LC-MS/MS Method for Vildagliptin in Rat Plasma[5]
1. Stock Solution and Working Standard Preparation:
- Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., methanol).
- Prepare working standard solutions by serial dilution of the stock solution.
- Prepare a stock solution of the internal standard (IS), Vildagliptin-d7.
- Prepare a working IS solution.
2. Sample Preparation (Protein Precipitation):
- To 20 µL of plasma sample, add 50 µL of the working IS solution.
- Add 1.0 mL of acetonitrile.
- Vortex mix to ensure complete protein precipitation.
- Centrifuge at 20,000 rcf for a minimum of 5 minutes.
- Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Conditions:
- LC System: Applied Biosystems LC-MS/MS system.
- Column: ACE 3 C18 PFP (150 mm × 4.6 mm, 3 µm).
- Mobile Phase: Ammonium acetate buffer: Acetonitrile (20:80, v/v) in isocratic mode.
- Flow Rate: 0.7 mL/min.
- Column Temperature: 40°C.
- Autosampler Temperature: 10°C.
- MS System: API 4000 with ESI source in positive ion mode.
- MRM Transitions:
- Vildagliptin: m/z 304.4 → 154.1
- Vildagliptin-d7 (IS): m/z 311.1 → 161.1
4. Data Analysis:
- Quantify Vildagliptin by calculating the peak area ratio of the analyte to the IS.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Vildagliptin in the unknown samples from the calibration curve.
Protocol 2: UPLC-MS/MS Method for Sitagliptin in Human Plasma[8]
1. Stock Solution and Working Standard Preparation:
- Prepare a stock solution of Sitagliptin in a suitable solvent (e.g., 50% methanol).
- Prepare working standard solutions by serial dilution of the stock solution.
- Prepare a stock solution of the internal standard (IS), Nebivolol.
- Prepare a working IS solution.
2. Sample Preparation (Liquid-Liquid Extraction):
- To a specified volume of plasma, add a known amount of the working IS solution.
- Add an appropriate extraction solvent.
- Vortex mix and centrifuge to separate the layers.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
3. UPLC-MS/MS Conditions:
- UPLC System: Waters UPLC-MS.
- Column: Poroshell 120 EC-C18 (4.6 x 50mm, 2.7 µm).
- Mobile Phase: Acetonitrile with formic acid (3:7, v/v) using a gradient flow.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS System: ESI in positive ion mode.
- MRM Transitions:
- Sitagliptin: m/z 408.23 → 127.02
- Nebivolol (IS): m/z 406.25 → 151.06
4. Data Analysis:
- Follow the same data analysis procedure as described in Protocol 1.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: Workflow for Vildagliptin Bioanalysis.
Caption: Workflow for Sitagliptin Bioanalysis.
Conclusion and Future Perspectives
The bioanalytical landscape for Vildagliptin and Sitagliptin is well-established, with LC-MS/MS and UPLC-MS/MS methods offering the requisite sensitivity, selectivity, and throughput for pharmacokinetic and bioequivalence studies. While HPLC-UV methods provide a cost-effective alternative, their applicability is more suited for Sitagliptin due to its favorable spectrophotometric properties.
The choice of sample preparation technique remains a critical determinant of method performance, with a trade-off between extract cleanliness and procedural complexity. As the field moves towards higher throughput and miniaturization, the development of automated sample preparation workflows and more sensitive instrumentation will continue to refine the bioanalysis of these important therapeutic agents. This guide provides a solid foundation for researchers to select, develop, and validate robust and reliable bioanalytical methods for Vildagliptin and Sitagliptin in plasma, ultimately contributing to the safe and effective use of these medications.
References
- 1. brieflands.com [brieflands.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. High-throughput bioanalysis of sitagliptin in plasma using direct analysis in real time mass spectrometry and its application in the pharmacokinetic study thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry method with Liquid-Liquid Extraction for The Quantification of Sitagliptin in Human plasma using Nebivolol as Internal Standard - ProQuest [proquest.com]
- 9. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD Research Article | Semantic Scholar [semanticscholar.org]
- 11. journaljpri.com [journaljpri.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ajpamc.com [ajpamc.com]
- 14. jddtonline.info [jddtonline.info]
- 15. jmpas.com [jmpas.com]
- 16. mdpi.com [mdpi.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-Pyrrolidine-2-carbonitrile hydrochloride
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. (S)-Pyrrolidine-2-carbonitrile hydrochloride is a valuable reagent in synthetic chemistry and drug development; however, its inherent hazards necessitate a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step plan designed for researchers and laboratory professionals to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.
The procedures outlined here are grounded in established safety protocols and regulatory frameworks, emphasizing the causality behind each step. Adherence to these guidelines is not merely about compliance but about fostering a culture of safety and scientific integrity.
Immediate Safety Profile and Hazard Identification
Before handling or disposing of any chemical, a thorough understanding of its risks is paramount. This compound is classified as a hazardous substance.[1] Its primary routes of exposure are inhalation of dust, skin absorption, and ingestion.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source: Based on Safety Data Sheet information.[1]
Given these hazards, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory.
Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact and absorption, which are key exposure routes.[1][4] |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash risk. | Protects against eye irritation from dust or splashes.[1][5] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin from contamination and reduces injury from minor incidents.[4] |
| Respiratory Protection | Use only in a certified chemical fume hood. For emergencies or large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1][6] | Prevents inhalation of harmful dust and vapors, a primary hazard.[1] |
The Regulatory Landscape: Why We Follow These Procedures
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Laboratories are classified as waste generators and must comply with regulations that ensure hazardous waste is managed safely from generation to final disposal.[8][9]
Key concepts underpinning this protocol include:
-
Waste Characterization : The generator is responsible for determining if their waste is hazardous.[9] this compound is considered a toxic hazardous waste.
-
Satellite Accumulation Areas (SAA) : These are designated locations within the lab, at or near the point of waste generation, where hazardous waste can be stored temporarily.[7][9] Strict rules apply to container management and quantity limits in these areas.
-
Licensed Disposal Vendors : The final treatment and disposal of hazardous waste must be carried out by a licensed professional waste disposal service. This ensures the material is handled in an environmentally sound manner, often through high-temperature incineration.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct workflow for safely managing waste from the moment of generation.
Step 1: Waste Segregation
Immediately upon generation, any material containing or contaminated with this compound must be treated as hazardous waste.
-
Action : Designate a specific, properly labeled container for this waste stream.
-
Causality : Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, acids, bases). Mixing wastes can lead to dangerous chemical reactions, complicates the disposal process, and increases costs. It is crucial to avoid mixing with strong oxidizing agents or strong acids, which are incompatible materials.[1]
Step 2: Containerization and Labeling
Proper containerization and labeling are critical for safety and compliance.
-
Action :
-
Select a waste container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, vapor-tight lid.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and its CAS number: 65732-69-6.
-
Indicate the specific hazards by checking the appropriate boxes (e.g., Toxic) or applying the GHS pictogram for "Health Hazard/Irritant" (GHS07).[7]
-
-
Causality : Correct labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers.[7] A secure lid prevents the release of vapors and dust, protecting laboratory personnel.[4]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Store the waste container in your lab's designated SAA.
-
Action :
-
Place the labeled waste container in a secondary containment bin within the SAA.
-
Keep the container closed at all times, except when adding waste.
-
Store in a cool, well-ventilated area away from heat or ignition sources.[1]
-
-
Causality : The SAA provides a controlled and clearly marked area for hazardous materials, minimizing the risk of accidental spills or exposure.[9] Secondary containment ensures that any potential leaks from the primary container are captured.
Step 4: Arranging for Final Disposal
The final step is the removal of the waste by trained professionals.
-
Action : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.
-
Causality : EH&S will coordinate with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of the chemical according to federal and state regulations, typically via controlled incineration, which is designed to destroy the compound without releasing toxic byproducts into the environment.[10] Never pour this chemical down the drain or dispose of it in regular trash, as this is illegal and environmentally harmful.[1]
Disposal of Contaminated Materials
Any item that comes into direct contact with this compound is considered hazardous waste.
-
PPE : Used gloves, disposable lab coats, and other contaminated protective gear must be placed in the designated solid hazardous waste container.
-
Labware : Disposable plasticware, pipette tips, and contaminated weighing paper should be collected as solid hazardous waste.
-
Glassware : Reusable glassware must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or methanol) is a common procedure. The first two rinsates must be collected as hazardous waste. The third rinsate can often be discarded normally, but you must consult your institution's specific EH&S guidelines.
-
Spill Cleanup Materials : Absorbent pads, vermiculite, or other materials used to clean up spills must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. chemicea.com [chemicea.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-Pyrrolidine-2-carbonitrile hydrochloride
As a key intermediate in the synthesis of various pharmaceutical compounds, (S)-Pyrrolidine-2-carbonitrile hydrochloride (CAS No: 65732-69-6) is a compound frequently handled by researchers and drug development professionals.[1][2][3] While indispensable, its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Adherence to these protocols is non-negotiable for ensuring personnel safety and maintaining experimental integrity.
Hazard Profile Analysis: The "Why" Behind the "What"
Understanding the specific hazards of this compound is the foundation of an effective PPE strategy. The compound's classification under the Globally Harmonized System (GHS) dictates the necessary layers of protection.[4]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Warning | Harmful if swallowed, in contact with skin or if inhaled.[4] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[4] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[4][5] |
Expert Insights on the Hazard Profile:
-
Multi-Route Toxicity (H302+H312+H332): The primary danger of this compound is its acute toxicity through multiple routes of exposure. As a crystalline powder, the inhalation of fine dust during weighing or transfer poses a significant risk.[1] Dermal contact and accidental ingestion are also critical exposure pathways that can lead to systemic harm.
-
Localized Irritation (H315, H319, H335): Beyond systemic toxicity, the compound is a potent irritant. Direct contact will cause skin and serious eye irritation.[4] Inhaled particles can irritate the throat and respiratory tract, leading to discomfort and coughing.[4]
This dual-threat profile—both systemic toxicity and localized irritation—necessitates a comprehensive PPE protocol that leaves no route of exposure unprotected.
The Core PPE Protocol: A Multi-Layered Defense
All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation and containment.[4] The following PPE is mandatory and serves as the last line of defense.
Respiratory Protection
The causality for respiratory protection is directly linked to the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications. Since the compound is a fine powder, aerosolization is a constant risk.
-
Standard Operations: For routine tasks such as weighing and transferring within a fume hood, a NIOSH-approved N95 dust mask or a respirator with a P95 particle filter is essential to prevent inhalation of airborne particulates.[6][7]
-
Emergency Situations: In the event of a large spill or failure of engineering controls, a self-contained breathing apparatus (SCBA) must be available for emergency response.[4]
Eye and Face Protection
Given the H319 "Causes serious eye irritation" hazard, protecting the eyes is critical. Standard safety glasses are insufficient.
-
Mandatory Equipment: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or OSHA (US) standards.[5]
-
Why Goggles? Goggles form a seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to safety glasses.
-
High-Risk Operations: When a significant splash risk exists (e.g., during vigorous mixing or large-scale dissolution), a face shield should be worn in addition to chemical goggles.[6] An emergency eyewash station must be tested and accessible within the immediate work area.[4][6]
Hand Protection
The H312 (Harmful in contact with skin) and H315 (Causes skin irritation) classifications demand robust hand protection.
-
Glove Selection: Use compatible, chemical-resistant gloves. Disposable nitrile gloves are a suitable minimum.[6]
-
Self-Validating Protocol: Gloves must be inspected for any signs of degradation or punctures before each use.[5][7] Employ proper glove removal techniques to avoid contaminating your skin.[5] After handling, dispose of the gloves as contaminated waste and wash hands thoroughly with soap and water.[8][9]
Body Protection
To prevent skin exposure from spills or dust, appropriate body protection is required.
-
Standard Protocol: A standard laboratory coat is the minimum requirement.[6]
-
Enhanced Protection: For procedures involving larger quantities or an increased risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier. Contaminated clothing must be removed immediately and laundered by trained personnel before reuse.[4]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[6]
Operational and Disposal Plan
Step-by-Step Safe Handling Protocol
-
Preparation: Confirm that a certified chemical fume hood is operational. Ensure an eyewash station, safety shower, and appropriate spill kit are accessible.[6]
-
Don PPE: Put on all required PPE (lab coat, gloves, chemical goggles) before approaching the chemical storage area.
-
Handling: Conduct all manipulations, including weighing and transfer, within the fume hood to minimize dust creation and inhalation exposure.[4][10]
-
Post-Handling: Securely close the container. Wipe down the work surface with a suitable decontaminating solution.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water.[9]
Emergency Response Workflow
In the event of accidental exposure or a spill, a rapid and correct response is critical. The following workflow should be memorized by all personnel.
Caption: Workflow for emergency response to accidental exposure or spills.
Decontamination and Disposal
All waste generated from handling this compound, including contaminated PPE, empty containers, and spill cleanup materials, is considered hazardous waste.
-
Collection: Place all contaminated materials into a clearly labeled, sealed container designated for hazardous chemical waste.[4]
-
Disposal: Do not discharge into drains or the environment.[4][5] All waste must be disposed of through a licensed professional waste disposal service, in strict accordance with all local, state, and federal regulations.[5][7]
By integrating this expert-level understanding of the risks with meticulous adherence to these protocols, researchers can handle this compound with the highest degree of safety and confidence.
References
- 1. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]
- 2. This compound at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]
- 3. This compound | 65732-69-6 [chemicalbook.com]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. capotchem.cn [capotchem.cn]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. nj.gov [nj.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicea.com [chemicea.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
